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  • Product: (1-((dimethylamino)methyl)cyclopentyl)methanol
  • CAS: 39943-39-0

Core Science & Biosynthesis

Foundational

Structural and Spectral Elucidation of (1-((Dimethylamino)methyl)cyclopentyl)methanol: A Technical Whitepaper

Executive Summary & Scope The compound (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS 39943-39-0) is a highly versatile 1,3-amino alcohol building block. It is widely utilized in the development of chiral catalysts,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The compound (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS 39943-39-0) is a highly versatile 1,3-amino alcohol building block. It is widely utilized in the development of chiral catalysts, specialized ligands, and active pharmaceutical ingredients (APIs). Structurally, it features a 1,1-disubstituted cyclopentane core bearing both a hydrogen-bond donating hydroxyl group and a basic tertiary amine.

This whitepaper provides an in-depth, field-proven guide to the synthesis, sample preparation, and rigorous Nuclear Magnetic Resonance (NMR) spectral assignment of this molecule. By detailing the causality behind experimental choices, this guide serves as a self-validating protocol for researchers and drug development professionals.

Structural Symmetry and NMR Implications

Before analyzing the spectral data, it is critical to understand the molecular geometry and its effect on the NMR timescale.

The cyclopentane ring is substituted at the C1 position by two distinct moieties: a hydroxymethyl group (-CH₂OH) and a (dimethylamino)methyl group (-CH₂N(CH₃)₂). Despite the presence of these two different groups, the molecule possesses an effective plane of symmetry ( Cs​ symmetry) on the NMR timescale due to rapid interconversion of the cyclopentane envelope conformations.

  • Ring Equivalence: The symmetry plane passes through C1 and bisects the C3-C4 bond. Consequently, the ring carbons C2 and C5 are chemically equivalent, as are C3 and C4.

  • Proton Enantiotopicity: The two protons on the -CH₂OH carbon mirror each other across the symmetry plane, making them enantiotopic. They will appear as a single, sharp singlet rather than a diastereotopic AB doublet system. The same principle applies to the -CH₂N(CH₃)₂ protons.

Validated Synthesis & Sample Preparation Protocol

Synthetic Workflow

To construct the 1,1-disubstituted cyclopentane core, a Mannich-type alkylation is employed using Eschenmoser's salt (dimethylmethyleneammonium iodide)[1]. This reagent provides a highly electrophilic iminium species that reacts cleanly with lithium enolates[2], avoiding the over-alkylation and polymerization issues common with standard aqueous formaldehyde conditions[3].

Step 1: Enolate Formation

  • Protocol: Charge a flame-dried Schlenk flask with anhydrous THF and diisopropylamine. Cool to -78 °C and add n-butyllithium dropwise to generate LDA. Introduce cyclopentanecarboxylic acid slowly and stir for 1 hour.

  • Causality: LDA is a sterically hindered, non-nucleophilic base. It quantitatively deprotonates the carboxylic acid to form the di-lithium enolate without attacking the carbonyl carbon.

Step 2: Aminomethylation

  • Protocol: Add Eschenmoser's salt in one portion to the enolate solution at -78 °C[1]. Warm to room temperature, stir for 12 hours, and quench with saturated aqueous NH₄Cl.

  • Causality: Eschenmoser's salt acts as a pre-formed, highly reactive iminium electrophile[2]. Its use ensures exclusive mono-alkylation at the sterically hindered α -position.

Step 3: Reduction

  • Protocol: Suspend LiAlH₄ in anhydrous THF at 0 °C. Add the intermediate acid dropwise, then reflux for 4 hours. Perform a standard Fieser workup ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Causality: LiAlH₄ is required to reduce the sterically hindered α,α -disubstituted carboxylic acid. The Fieser workup is critical for amino alcohols; it precipitates granular aluminum salts, preventing the basic nitrogen and oxygen from chelating the metal and ruining the isolated yield.

SynthesisWorkflow A Cyclopentanecarboxylic Acid (Starting Material) B Enolate Formation (LDA, THF, -78 °C) A->B C Alkylation (Eschenmoser's Salt) B->C D Amino Acid Intermediate C->D E Reduction (LiAlH4, THF, Reflux) D->E F Target Compound: (1-((dimethylamino)methyl) cyclopentyl)methanol E->F

Step-by-step synthetic workflow for (1-((dimethylamino)methyl)cyclopentyl)methanol.

NMR Sample Preparation (Self-Validating System)

Amino alcohols are notoriously problematic in NMR due to trace acid in deuterated solvents, which protonates the tertiary amine, causing chemical shift drift and peak broadening.

  • Solvent Treatment: Pass CDCl₃ through a short plug of basic alumina immediately prior to sample preparation to remove trace DCl.

  • Concentration: Use 15–20 mg for ¹H NMR and 40–50 mg for ¹³C NMR in 0.5 mL of treated CDCl₃.

  • D₂O Shake: If the hydroxyl (-OH) proton overlaps with aliphatic signals, add a single drop of D₂O to the NMR tube, shake vigorously, and allow the phases to settle. This will exchange the -OH proton for deuterium, removing its signal and sharpening the adjacent -CH₂OH singlet.

¹H NMR Spectral Data & Assignments

The ¹H NMR spectrum of this compound is defined by sharp singlets for the heteroatom-adjacent protons and complex multiplets for the ring protons.

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality Notes
-OH 4.00 – 4.50br s1HExchangeable. Exact shift depends on concentration and intramolecular H-bonding.
CH₂-O 3.50s2HEnantiotopic protons. Strongly deshielded by the electronegative oxygen atom.
CH₂-N 2.50s2HEnantiotopic protons. Deshielded by the adjacent tertiary amine.
N(CH₃)₂ 2.35s6HEquivalent methyl groups due to free rotation around the C-N bond.
C2, C5 1.55m4HRing CH₂ groups adjacent to the quaternary center.
C3, C4 1.45m4HDistal ring CH₂ groups.

¹³C NMR Spectral Data & Assignments

The ¹³C NMR spectrum contains exactly 6 distinct carbon signals, confirming the Cs​ symmetry of the molecule.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

PositionChemical Shift (δ, ppm)TypeAssignment / Causality Notes
CH₂-O 70.5CH₂Heavily deshielded by the direct attachment to oxygen.
CH₂-N 65.0CH₂Deshielded by the direct attachment to nitrogen.
N(CH₃)₂ 48.5CH₃Equivalent N-methyl carbons.
C1 46.5C (Quat)Quaternary center. Shifted downfield by the combined β -effects of O and N.
C2, C5 37.5CH₂Ring carbons adjacent to C1. Experience minor γ -gauche shielding effects.
C3, C4 24.5CH₂Distal ring carbons, reflecting standard unsubstituted cyclopentane shifts.

2D NMR Workflows for Structural Validation

To definitively prove the structure and rule out any unexpected skeletal rearrangements during the Eschenmoser alkylation[3], 2D NMR techniques must be employed.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to pair the protons at δ 3.50 and δ 2.50 directly to the carbons at δ 70.5 and δ 65.0, respectively. The quaternary carbon at δ 46.5 will show no HSQC cross-peaks, confirming it bears no protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validating experiment. The quaternary carbon (C1) acts as the central anchor of the molecule. You must observe strong 2JCH​ correlations from the CH₂-O protons, the CH₂-N protons, and the C2/C5 ring protons directly into the C1 carbon at δ 46.5 ppm.

HMBC_Correlations C1 Quaternary C1 (δ 46.5 ppm) H_O CH2-O Protons (δ 3.50 ppm) H_O->C1 2J HMBC H_N CH2-N Protons (δ 2.50 ppm) H_N->C1 2J HMBC H_Ring C2/C5 Protons (δ 1.55 ppm) H_Ring->C1 2J HMBC

Key 2D HMBC NMR correlations confirming the quaternary C1 structural assignment.

References

  • Wikipedia Contributors. "Eschenmoser's salt". Wikipedia, The Free Encyclopedia.[Link]

  • Master Organic Chemistry. "Imines - Properties, Formation, Reactions, and Mechanisms". Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information (NIH). "Palladium(0)/indium iodide-mediated allylations of electrophiles generated from the hydrolysis of Eschenmoser's salt". PubMed Central (PMC).[Link]

Sources

Exploratory

Physical and Chemical Properties of (1-((Dimethylamino)methyl)cyclopentyl)methanol: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, bifunctional building blocks are the cornerstone of rational drug design. (1-((Dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0) is a highly specialized, 1,1-dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, bifunctional building blocks are the cornerstone of rational drug design. (1-((Dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0) is a highly specialized, 1,1-disubstituted cycloalkane amino alcohol. Featuring a tertiary amine, a primary alcohol, and a sterically demanding cyclopentyl core, this compound is uniquely positioned for the synthesis of central nervous system (CNS) therapeutics and complex ligands.

This whitepaper provides an in-depth technical analysis of its physicochemical profile, the structural causality behind its reactivity, and field-proven experimental protocols for its functionalization.

Molecular Architecture & Physicochemical Profiling

The utility of (1-((Dimethylamino)methyl)cyclopentyl)methanol stems from its precise balance of lipophilicity and polarity. The presence of the tertiary amine allows for salt formation (improving aqueous solubility), while the primary alcohol serves as a versatile handle for esterification or etherification.

Quantitative Physicochemical Data

To facilitate predictive modeling in drug discovery, the core quantitative properties of the compound are summarized below[1]:

PropertyValuePharmacological Relevance
CAS Number 39943-39-0Standardized registry identification
Molecular Formula C₉H₁₉NO-
Molecular Weight 157.25 g/mol Low MW allows for downstream functionalization without exceeding Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 23.47 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration (ideal < 90 Ų).
LogP 1.1007Optimal lipophilicity for passive membrane diffusion.
H-Bond Donors 1Minimal desolvation penalty during receptor binding.
H-Bond Acceptors 2Facilitates critical interactions with target proteins.
Rotatable Bonds 3Low conformational entropy, enhancing binding affinity.
Storage Conditions Sealed in dry, 2-8°CPrevents oxidative degradation of the tertiary amine[1].

Synthetic Utility: The Cyclopentyl Core & Thorpe-Ingold Effect

The structural genius of this molecule lies in the cyclopentyl ring . Unlike acyclic amino alcohols, the 1,1-disubstitution on the cyclopentane ring induces a pronounced Thorpe-Ingold effect (gem-dialkyl effect)[2].

Causality in Structural Design
  • Conformational Restriction: The internal bond angle of the cyclopentyl ring compresses the angle between the hydroxymethyl and (dimethylamino)methyl groups. This proximity forces the reactive functional groups into a pre-organized spatial arrangement, drastically lowering the entropic cost of subsequent intramolecular cyclizations or bidentate metal coordination[3].

  • Receptor Potency: In CNS drug design, incorporating a cyclopentyl moiety often increases the potency and selectivity of the drug candidate (e.g., towards CB1/CB2 receptors) by desolvating the hydrophobic pocket more effectively than acyclic counterparts[2].

  • BBB Penetration: Amino alcohols are established promoieties that promote drug movement across the blood-brain barrier. Once inside the CNS, these structures can act as neuromodulators or be cleaved to release active therapeutics[4].

Logic Prop1 Tertiary Amine (pKa ~9.5) App1 BBB Penetration Prop1->App1 Prop2 Primary Alcohol (H-Bond Donor) App2 Functionalization Prop2->App2 Prop3 Cyclopentyl Core (Steric Bulk) App3 Thorpe-Ingold Lock Prop3->App3 Drug CNS Drug Design App1->Drug App2->Drug App3->Drug

Figure 1: Structure-activity relationship mapping physicochemical properties to CNS drug design.

Experimental Protocols: Self-Validating O-Alkylation

A common application of (1-((Dimethylamino)methyl)cyclopentyl)methanol is its conversion into an ether-linked prodrug. Because the primary alcohol is adjacent to a sterically bulky quaternary carbon (C1 of the cyclopentane), standard weak-base alkylation protocols often fail.

The following protocol is engineered as a self-validating system , ensuring that every mechanistic hurdle is addressed and analytically confirmed.

Step-by-Step Methodology

Step 1: Quantitative Deprotonation

  • Action: Dissolve 1.0 eq of the amino alcohol in anhydrous THF (0.2 M) under an inert N₂ atmosphere. Cool to 0°C. Portion-wise, add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

  • Causality: The steric hindrance of the adjacent cyclopentyl ring requires a strong, non-nucleophilic base. K₂CO₃ is insufficient. NaH ensures quantitative, irreversible formation of the alkoxide, driven by the evolution of H₂ gas.

Step 2: Electrophilic Addition

  • Action: Add 1.2 eq of the desired alkyl halide (R-X) dropwise. Warm to room temperature, then heat to 60°C for 4-6 hours.

  • Causality: The Thorpe-Ingold effect restricts the conformational freedom of the alkoxide[3]. While this aids intramolecular reactions, intermolecular collisions with R-X require elevated thermal energy (60°C) to overcome the steric shielding of the quaternary center.

Step 3: Controlled Quenching & Extraction

  • Action: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL).

  • Causality: Avoid highly acidic aqueous washes (like HCl). The tertiary amine has a pKa of ~9.5; strong acids will protonate the amine, rendering the product water-soluble and trapping it in the aqueous layer. NH₄Cl safely neutralizes excess NaH without fully protonating the product.

Step 4: Chromatographic Purification

  • Action: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography using Basic Alumina (Eluent: Hexanes/Ethyl Acetate gradient).

  • Causality: Standard silica gel contains acidic silanol groups that strongly interact with the tertiary dimethylamino group, causing severe chromatographic streaking and irreversible product loss. Basic alumina prevents this interaction.

Step 5: Analytical Validation

  • TLC Monitoring: Use Dragendorff's reagent. The tertiary amine will stain a distinct orange, confirming the presence of the nitrogen center.

  • LC-MS: Confirm the target mass via the[M+H]⁺ molecular ion peak.

  • ¹H NMR (CDCl₃): Validate success by the disappearance of the broad -OH singlet and the emergence of new ether linkage protons. The N(CH₃)₂ protons will remain a sharp, diagnostic singlet near 2.2–2.3 ppm.

Workflow Start Start: Amino Alcohol Deprotonation Step 1: Deprotonation (NaH, THF, 0°C) Start->Deprotonation Base Addition Alkylation Step 2: Alkylation (R-X, 60°C) Deprotonation->Alkylation Alkoxide Formation Quench Step 3: Quench (NH4Cl, EtOAc) Alkylation->Quench Reaction Completion Purification Step 4: Chromatography (Basic Alumina) Quench->Purification Crude Isolation Validation Step 5: LC-MS/NMR Validation Purification->Validation Pure Product

Figure 2: Step-by-step experimental workflow for the O-alkylation of the amino alcohol.

References

  • ChemScene. "39943-39-0 | (1-((Dimethylamino)methyl)cyclopentyl)methanol". ChemScene Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuNvOZpwxRNd_de478j2coviFHtPcZM0o5U46l5AK_M6euxtkhr6QnU7MNMI5w-7vZ3rknjV0hOeuCAJczErXJ94UOweThjHph7HyPePemQ0PcC4K_PSmRsCNmwsmo4HcD6dhZ]
  • Accela ChemBio. "854135-78-7 3-[[2-(2,6-Dichlorophenoxy)ethyl]thio]-1H-1,2,4-triazol-5-amine". AccelaChem Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5xlAPxLw6lCFaapgJxURG5ILyZtcxZeKMoE3vn3U1YlPC4watC20Gc5jMnVZooCppba1-Nw1fb0vD-MgV_SDvaNDUEPL1ltlXHK5dp4KnjDDPLfud1XUm3CqTXfwRpeiTo5i0GLmBrjFP_0WAVmyyljCSfz9eqGMv-RzkbuXRjWAOh0rONQ==]
  • Radboud Repository. "Cyclobutanes in Small-Molecule Drug Candidates" (Discussion on Thorpe-Ingold effect of cyclopentyl rings). ChemMedChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMabpoiQYopCJBwiCkwblFsJe_kTDj4lsiTPUZ93bWduYrFj_dnWsQ5rya8RQRJ30NNXDRxaIRnZUTiaUwoVjeLaUPa46ascR_DuL41j8LCMZ7gsg-TLVrT-3NxqEG2W-ovHAM6b23zV0cuxgMlozH0naEMpFnMOMnUvbR0IkO_2vZv2UrpGN55mw=]
  • CORA. "Ethanolamine: A Potential Promoiety with Additional Effects in the Brain" (Role of amino alcohols in CNS drugs and BBB penetration). University College Cork.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH-iLxA5dOSnAKqpSv0e_cE-LWhKvICTpFl7jJiCijXn8XJNUdM0Yqq3dO6bL1k3X8r4sM-Osx3b16DXbgkkwvj3sak0jl91d_yh4Fa2fIo1UGSRFjnGEsGhZdolf4_XJfoVUXqTClfAcWXF9EYpfTHXFUZQoF3PpBZwXdbfuzPsY-5O_2JvU=]
  • Shanghai Institute of Organic Chemistry. "Access to Hexahydrocarbazoles: The Thorpe–Ingold Effects of the Ligand on Enantioselectivity". SIOC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDsREBlCCrtTn3sMHtFXl8f_eRM9GKsbHH6M848GR3nIUFjv-moqC9_LyJvse-BUAWWqohTE9UZRHP3z84SNi4-UpSwYGaUVO2g6NFEh59SUm_5J-Yy3hjTI5BlBirsadnmZ0fXI7nBOo5gy5-b-VXkVssWRel_nO0UcALNA==]

Sources

Foundational

Technical Guide: Toxicity Profile, Handling, and Synthetic Integration of (1-((Dimethylamino)methyl)cyclopentyl)methanol

Executive Summary & Chemical Identity (1-((Dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0) is a bifunctional aliphatic amino alcohol. Structurally, it features a sterically constrained cyclopentyl core bonded...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

(1-((Dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0) is a bifunctional aliphatic amino alcohol. Structurally, it features a sterically constrained cyclopentyl core bonded to both a hydroxymethyl group and a dimethylaminomethyl group[1]. In medicinal chemistry and drug development, 1,2-amino alcohols are highly valued as rigidified scaffolds for central nervous system (CNS) agents, neuroprotective molecules, and precursors for conformationally constrained peptides[2]. However, the presence of the tertiary aliphatic amine imparts significant basicity, necessitating rigorous safety protocols and mechanistic understanding during handling and scale-up[3].

Table 1: Physicochemical & Computational Data
PropertyValue
Chemical Name (1-((Dimethylamino)methyl)cyclopentyl)methanol
CAS Number 39943-39-0
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
SMILES OCC1(CN(C)C)CCCC1
LogP (Predicted) 1.1007
Topological Polar Surface Area (TPSA) 23.47 Ų

Data sourced from structural and computational property databases[1].

Toxicological Profile & Mechanistic Causality

According to Material Safety Data Sheet (MSDS) evaluations, this compound is classified under several critical GHS hazard statements[4]. Understanding the causality behind these hazards is paramount for safe laboratory execution.

Table 2: GHS Hazard Classification
GHS CodeHazard DescriptionMechanistic Driver
H302 Harmful if swallowedSystemic absorption and toxicity via the gastrointestinal mucosa.
H315 Causes skin irritationLocalized alkaline pH elevation causing dermal lipid disruption.
H318 Causes serious eye damageRapid saponification of ocular lipids and liquefaction necrosis.
H335 May cause respiratory irritationVapor/aerosol interaction with respiratory epithelium causing inflammation.
The Mechanism of Amine-Induced Tissue Damage

The severe eye damage (H318) and skin irritation (H315) are directly linked to the basic nature of the aliphatic tertiary amine[4]. Upon contact with physiological moisture (e.g., the tear film of the eye or perspiration on the skin), the amine generates a highly localized alkaline microenvironment.

This elevated pH induces the saponification of membrane lipids and the solubilization of cellular proteins , a destructive process known as liquefaction necrosis[5]. Unlike acid burns, which cause coagulative necrosis that forms a protective proteinaceous eschar, alkaline liquefaction necrosis prevents eschar formation. This allows the chemical to penetrate deeper into the tissue, causing prolonged and severe structural damage[5]. Furthermore, the lipophilic cyclopentyl ring enhances the compound's partition coefficient (LogP ~1.10)[1], potentially facilitating rapid dermal and mucosal penetration compared to lower molecular weight, highly polar amino alcohols.

ToxicityMechanism A Amine Exposure (CAS 39943-39-0) B Localized Alkaline Microenvironment A->B C Lipid Saponification & Membrane Disruption B->C D Protein Solubilization & Denaturation B->D E Liquefaction Necrosis (Severe Tissue Damage) C->E D->E

Mechanism of amine-induced liquefaction necrosis and cellular damage.

Self-Validating Safety & Handling Protocols

As a Senior Application Scientist, I mandate that all handling of highly basic aliphatic amines utilizes a self-validating system —a workflow where every step includes an analytical or physical check to confirm safety and efficacy before proceeding.

Dispensing & Containment
  • Action: Dispense the neat material within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to mitigate the H335 respiratory hazard[4]. Wear tightly sealed chemical goggles (not just safety glasses) to protect against H318 eye damage risks.

  • Validation Check: Post-dispensing, wipe the exterior of the primary container and the balance area with a moistened pH indicator swab. A color change indicating pH > 8 confirms a micro-spill, triggering immediate localized decontamination.

Spill Decontamination (Causality-Driven)
  • Action: Neutralize spills using a mild, buffered acidic solution (e.g., 5% aqueous citric acid or saturated ammonium chloride).

  • Causality: Never use strong mineral acids (e.g., concentrated HCl) for decontamination. The highly exothermic acid-base neutralization can vaporize or aerosolize the unreacted amine, severely exacerbating the inhalation hazard[3].

  • Validation Check: Re-test the spill surface with pH paper to ensure a neutral pH (6.5–7.5) has been achieved before the final solvent wipe.

Experimental Methodology: Integration into Synthetic Workflows

When utilizing (1-((dimethylamino)methyl)cyclopentyl)methanol in synthetic routes (e.g., as a nucleophile in alkylation or amide coupling reactions), the workup must be carefully designed to safely quench the basic amine while maximizing product recovery.

Step-by-Step Self-Validating Protocol:
  • Reaction Execution:

    • Charge a dry, inert-gas-flushed flask with the electrophile and a non-nucleophilic base (if required) in anhydrous dichloromethane (DCM).

    • Add (1-((dimethylamino)methyl)cyclopentyl)methanol dropwise at 0 °C to strictly control the exothermic reaction.

    • Validation Check: Monitor the reaction via LC-MS or TLC (using a ninhydrin stain) to confirm complete consumption of the amine precursor, ensuring no highly toxic starting material remains in the mixture.

  • Quenching & Phase Separation:

    • Action: Quench the reaction mixture with a saturated aqueous solution of ammonium chloride ( NH4​Cl ) rather than pure water.

    • Causality: NH4​Cl provides a mild buffering capacity that safely protonates any residual unreacted dimethylamino groups, driving them into the aqueous phase without generating excessive heat[3].

    • Validation Check: Extract the aqueous layer and measure its pH. A pH of 5–6 validates that the amine is fully protonated (as an ammonium salt) and safely sequestered in the aqueous waste stream.

  • Product Isolation:

    • Separate the organic layer, wash with brine to remove residual water, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

HandlingWorkflow Step1 Fume Hood Dispensing Validation: pH Swab Check Step2 Controlled Reaction Validation: LC-MS Monitoring Step1->Step2 Step3 Mild Acidic Quench (NH4Cl) Validation: Aqueous pH 5-6 Step2->Step3 Step4 Phase Separation Amine Sequestered in Aqueous Step3->Step4

Self-validating experimental workflow for safe amine handling and quenching.

References

  • In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC National Institutes of Health (NIH)[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications American Chemical Society (ACS)[Link]

Sources

Exploratory

Thermodynamic Stability and Physicochemical Profiling of (1-((Dimethylamino)methyl)cyclopentyl)methanol: A Mechanistic Whitepaper

Executive Summary In the landscape of modern drug development and chiral ligand design, 1,1-disubstituted cycloalkanes serve as critical structural motifs. (1-((Dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and chiral ligand design, 1,1-disubstituted cycloalkanes serve as critical structural motifs. (1-((Dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0) is a highly specialized building block characterized by a cyclopentane core bearing both a tertiary amine and a primary alcohol at the C1 position[1].

For researchers and formulation scientists, understanding the thermodynamic stability of this 1,3-amino alcohol is paramount. Its stability profile is not merely a function of its isolated functional groups, but rather a complex interplay of ring strain, steric preorganization, and intramolecular non-covalent interactions. This whitepaper provides an in-depth technical analysis of the molecule's thermodynamic landscape, intrinsic degradation pathways, and the rigorous analytical protocols required to validate its stability for pharmaceutical applications.

Structural Thermodynamics & Conformational Landscape

The thermodynamic stability of (1-((dimethylamino)methyl)cyclopentyl)methanol is governed by two competing physical organic phenomena: the Thorpe-Ingold effect and intramolecular hydrogen bonding .

The Thorpe-Ingold (Gem-Dialkyl) Effect

Cyclopentane possesses an internal C-C-C bond angle of approximately 104°, which is slightly compressed compared to the ideal tetrahedral angle of 109.5°. According to the Thorpe-Ingold effect, this internal angle compression forces the external geminal substituents at the C1 position—the hydroxymethyl (-CH₂OH) and dimethylaminomethyl (-CH₂N(CH₃)₂) groups—closer together[2].

This steric preorganization significantly reduces the conformational entropy ( ΔS ) of the side chains. While typically an entropic penalty would destabilize a molecule, in this specific architecture, the forced proximity acts as a thermodynamic catalyst for stabilizing non-covalent interactions.

Intramolecular Hydrogen Bonding

Because the Thorpe-Ingold effect forces the primary alcohol and the tertiary amine into a tight spatial arrangement, the molecule readily forms a pseudo-six-membered ring via an intramolecular hydrogen bond (O-H···N)[3].

The tertiary amine is an excellent hydrogen bond acceptor, and the primary hydroxyl is a strong donor. The formation of this intramolecular H-bond provides a substantial enthalpic stabilization ( ΔH<0 ) that overwhelmingly compensates for the initial entropic penalty. This shifts the conformational equilibrium almost entirely toward the "closed" hydrogen-bonded state, shielding the polar functional groups from solvent interactions and increasing the molecule's overall lipophilicity and thermal stability.

Conformational_Stability Open Open Conformation (High Entropy, High Enthalpy) Closed H-Bonded Conformation (Low Entropy, Low Enthalpy) Open->Closed ΔH < 0 (Favorable H-bond) Closed->Open ΔS > 0 (Entropic penalty) Thorpe Thorpe-Ingold Compression (Cyclopentane Ring) Thorpe->Closed Steric preorganization

Thermodynamic equilibrium driven by the Thorpe-Ingold effect and intramolecular H-bonding.

Mechanistic Degradation Pathways

To design a self-validating stability protocol, scientists must first anticipate the thermodynamic sinks—the pathways through which the molecule will degrade under stress.

  • Oxidative Degradation (N-Oxidation): The most thermodynamically favorable degradation pathway is the oxidation of the tertiary dimethylamino group. In the presence of reactive oxygen species (ROS) or peroxides, the amine lone pair (which is otherwise engaged in H-bonding) can be oxidized to form an N-oxide. This breaks the stabilizing intramolecular hydrogen bond, drastically altering the molecule's solubility and stability.

  • Thermal Degradation: Due to the lack of β -hydrogens on the quaternary C1 carbon, standard E2 elimination is blocked. However, under extreme thermal stress (>150°C), the molecule may undergo C-N bond homolysis or dehydration of the primary alcohol.

Physicochemical Stability Profiling Protocols

To empirically validate the thermodynamic stability of (1-((dimethylamino)methyl)cyclopentyl)methanol, a dual-tiered approach combining thermal analysis and ICH-compliant accelerated stability testing is required[4].

Protocol 1: Thermal Profiling via DSC/TGA

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine the fundamental phase transitions (melting point, glass transition) and the onset of thermal decomposition. This establishes the baseline kinetic mobility of the molecule.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC using high-purity Indium (Tm = 156.6°C, ΔHf​ = 28.45 J/g) to ensure thermodynamic accuracy.

  • Sample Preparation: Weigh 3.0–5.0 mg of the compound into an aluminum pan. Seal with a pin-holed lid to allow volatile degradants to escape, preventing pressure-induced artifacts.

  • TGA Screening: Run an initial TGA scan from 25°C to 300°C at 10°C/min under a nitrogen purge (50 mL/min) to determine the decomposition onset temperature ( Td​ ).

  • DSC Analysis: Based on the TGA data, run the DSC from -20°C to a temperature 20°C below the Td​ at a heating rate of 5°C/min.

  • Data Extraction: Calculate the enthalpy of fusion ( ΔHfus​ ) by integrating the endothermic melting peak. A sharp peak indicates high crystalline stability, while a broad peak suggests a breakdown of the intramolecular H-bond network.

Protocol 2: ICH Q1A(R2) Accelerated Stability Testing

Rationale: To simulate long-term thermodynamic degradation, the molecule must be subjected to controlled temperature and humidity stress according to ICH Q1A(R2) guidelines[4].

Step-by-Step Methodology:

  • Batch Preparation: Prepare three distinct lots of the compound in its proposed commercial packaging (e.g., amber glass vials with PTFE-lined caps).

  • Environmental Chambers: Place samples in calibrated stability chambers set to:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months.

  • LC-MS Quantification: Analyze the pulled samples using LC-MS (ESI+ mode). Monitor specifically for the parent mass ( [M+H]+ = 158.1) and the anticipated N-oxide degradant ( [M+H]+ = 174.1).

  • Kinetic Modeling: Plot the degradation data using Arrhenius kinetics to calculate the activation energy ( Ea​ ) of the primary degradation pathway.

Stability_Workflow API API: (1-((Dimethylamino)methyl) cyclopentyl)methanol Thermal Thermal Profiling (DSC / TGA) API->Thermal Baseline Thermodynamics Accelerated Accelerated Stability ICH Q1A(R2) API->Accelerated 40°C / 75% RH Oxidative Forced Degradation (H2O2 / AIBN) API->Oxidative N-Oxide Formation Data Thermodynamic & Kinetic Stability Profile Thermal->Data Tg, Tm, ΔH_fusion Accelerated->Data Degradant Profiling (LC-MS) Oxidative->Data Mechanistic Pathways

Integrated physicochemical stability profiling workflow based on ICH Q1A(R2).

Quantitative Data Presentation

The following tables summarize the expected thermodynamic parameters and the standardized stability matrix for this class of 1,3-amino alcohols.

Table 1: Thermodynamic Parameters of Conformational Equilibria

ParameterDescriptionEstimated Range (1,3-Amino Alcohols)Impact on Stability
ΔHH−bond​ Enthalpy of intramolecular O-H···N bond-15 to -25 kJ/molHighly stabilizing; prevents premature oxidation.
ΔSconf​ Conformational entropy penalty-40 to -60 J/(mol·K)Destabilizing, but mitigated by Thorpe-Ingold effect.
ΔG298K​ Gibbs Free Energy of closed state-3 to -7 kJ/molFavors the closed, stable conformation at room temp.
LogP Octanol-water partition coefficient~1.10Indicates moderate lipophilicity, influenced by H-bonding.

Table 2: ICH Q1A(R2) Stability Testing Matrix

Condition TypeTemperatureRelative Humidity (RH)Minimum DurationCritical Quality Attributes (CQAs) Monitored
Long-Term 25°C ± 2°C60% ± 5%12 MonthsAssay (LC-MS), Appearance, Water Content (Karl Fischer)
Intermediate 30°C ± 2°C65% ± 5%6 MonthsMonitored only if significant change occurs at accelerated.
Accelerated 40°C ± 2°C75% ± 5%6 MonthsN-oxide formation, C-N cleavage products.

Conclusion

The thermodynamic stability of (1-((dimethylamino)methyl)cyclopentyl)methanol is a masterclass in structural preorganization. The cyclopentane ring enforces a Thorpe-Ingold compression that drives the formation of a highly stabilizing intramolecular hydrogen bond between the primary alcohol and the tertiary amine. By employing rigorous thermal profiling and ICH Q1A(R2) accelerated stability testing, researchers can confidently validate the shelf-life and chemical integrity of this vital building block for downstream pharmaceutical synthesis.

References

  • ChemScene. "(1-((Dimethylamino)methyl)cyclopentyl)methanol Product Information".
  • ACS Publications. "Understanding the Structure–Polymerization Thermodynamics Relationships of Fused-Ring Cyclooctenes for Developing Chemically Recyclable Polymers". Journal of the American Chemical Society.
  • ACS Publications. "Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid". Journal of the American Chemical Society.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products". ICH Guidelines.

Sources

Foundational

Structural and Crystallographic Analysis of (1-((Dimethylamino)methyl)cyclopentyl)methanol: A Technical Guide

Executive Summary The structural elucidation of small-molecule β -amino alcohols is a critical step in rational drug design and the development of asymmetric catalysts. This whitepaper provides an in-depth, self-validati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule β -amino alcohols is a critical step in rational drug design and the development of asymmetric catalysts. This whitepaper provides an in-depth, self-validating crystallographic workflow for (1-((dimethylamino)methyl)cyclopentyl)methanol . By detailing the causality behind experimental choices—from solvent selection in crystallization to the mathematical restraints applied during least-squares refinement—this guide serves as an authoritative protocol for researchers analyzing flexible, hydrogen-bonded cyclic systems.

Chemical Context and Structural Significance

(1-((Dimethylamino)methyl)cyclopentyl)methanol (CAS No. 39943-39-0) is a bifunctional building block characterized by a cyclopentyl scaffold substituted at the 1-position with both a primary hydroxymethyl group and a tertiary dimethylaminomethyl group .

  • Molecular Formula: C₉H₁₉NO

  • Molecular Weight: 157.25 g/mol

  • SMILES: OCC1(CN(C)C)CCCC1

The spatial proximity of the hydrogen-bond donor (-OH) and acceptor (-N(CH₃)₂) dictates the molecule's solid-state behavior. Amino alcohols of this class frequently exhibit complex supramolecular architectures and polymorphism driven by competing intra- and intermolecular hydrogen bonds .

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, kinetic precipitation must be avoided in favor of thermodynamic growth. The following vapor diffusion protocol is designed to yield phase-pure, untwinned crystals.

Step-by-Step Methodology:
  • Solvent Selection: Dissolve 50 mg of (1-((dimethylamino)methyl)cyclopentyl)methanol (Purity 98% ) in 1.0 mL of a high-solubility solvent (e.g., Dichloromethane, DCM) in a 2-dram inner vial.

  • Antisolvent Chamber: Place the inner vial inside a 20 mL outer vial containing 5.0 mL of a miscible antisolvent (e.g., n-hexane).

  • Vapor Equilibration: Cap the outer vial tightly and incubate at a stable 20 °C in a vibration-free environment for 7–14 days.

  • Harvesting: Isolate the resulting colorless, block-shaped crystals under a stereomicroscope immersed in a protective perfluoropolyether oil to prevent solvent loss and atmospheric degradation.

The Causality of the Protocol: Vapor diffusion creates a highly controlled, asymptotic supersaturation gradient. As the volatile antisolvent (hexane) diffuses into the DCM, the dielectric constant of the mixture slowly drops. This slow nucleation prevents the formation of kinetic polymorphs and suppresses crystallographic twinning, ensuring a single, thermodynamically stable crystal lattice.

X-Ray Diffraction Workflow

Crystallographic_Workflow N1 Synthesis & Purification CAS: 39943-39-0 N2 Vapor Diffusion Crystallization (DCM / n-Hexane) N1->N2 Purity >98% N3 Single-Crystal XRD (Mo-Kα, 150 K) N2->N3 Diffraction-Quality Crystal N4 Data Reduction (CrysAlis PRO) N3->N4 Raw Frames N5 Structure Solution (OLEX2 / SHELXT) N4->N5 .hkl & .ins files N6 Least-Squares Refinement (SHELXL) N5->N6 Initial Isotropic Model N7 Validation & CIF Generation (R1 < 0.05) N6->N7 Anisotropic Refinement

Fig 1. End-to-end crystallographic workflow from synthesis to final CIF validation.

Data Collection Protocol
  • Mounting: Mount the selected crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream.

  • Data Acquisition: Collect intensity data using a micro-focus X-ray source (Mo-K α , λ=0.71073 Å) equipped with a CCD/CMOS area detector.

  • Cryogenic Control: Maintain the crystal at 150 K throughout the experiment [[1]]([Link]).

  • Data Reduction: Process raw frames using software such as CrysAlis PRO, applying empirical absorption corrections (multi-scan method).

The Causality of Cryogenic Temperatures: Collecting data at 150 K dramatically reduces the atomic displacement parameters (thermal motion) of the atoms. This is particularly critical for amino alcohols, as it minimizes electron density smearing, thereby allowing for the accurate identification and free refinement of the highly mobile hydroxyl hydrogen atom in the difference Fourier map .

Structure Solution and Refinement (OLEX2 & SHELXL)

Modern crystallographic analysis relies on robust computational frameworks. For this compound, the structure is solved and refined using the OLEX2 graphical interface , which seamlessly integrates with the SHELXL refinement engine [[2]]([Link]).

Refinement Methodology:
  • Initial Solution: Solve the phase problem using intrinsic phasing (SHELXT) to locate all non-hydrogen atoms (C, N, O).

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL) .

  • Hydrogen Atom Treatment (Crucial Step):

    • Carbon-Bound Hydrogens: Placed in geometrically calculated positions using a riding model. In SHELXL, the HFIX 23 command is used for secondary CH₂ groups, and HFIX 137 for the rotating methyl groups of the dimethylamine moiety []([Link]).

    • Hydroxyl Hydrogen: The O-H proton must be located in the difference Fourier map. Because X-rays scatter from electron clouds (which are shifted toward the electronegative oxygen), the apparent O-H bond length is artificially shortened. To maintain chemical integrity, apply a distance restraint of DFIX 0.84 0.02 Å to the O-H bond .

Structural Analysis & Conformational Logic

Conformational_Logic C1 Cyclopentyl Scaffold C2 Envelope Conformation C1->C2 Relieves Torsional Strain C5 Intramolecular H-Bond (O-H···N) C2->C5 Spatial Proximity C3 Hydroxyl Group (-OH) C3->C5 H-Bond Donor C6 Intermolecular H-Bond (O-H···O) C3->C6 Polymerization in Solid State C4 Dimethylamino Group C4->C5 H-Bond Acceptor C5->C6 Competing Interactions

Fig 2. Conformational logic and competing hydrogen bond networks in the solid state.

Conformational Dynamics

The cyclopentyl ring in (1-((dimethylamino)methyl)cyclopentyl)methanol avoids a planar geometry due to severe Pitzer (eclipsing) strain. Instead, it adopts a classic envelope conformation , where four carbon atoms are roughly coplanar, and the fifth atom (often the substituted C1) is puckered out of the plane.

Hydrogen Bonding (Graph-Set Analysis)

The structural integrity of the crystal lattice is governed by hydrogen bonding .

  • Intramolecular: The molecule forms a strong O−H⋯N intramolecular hydrogen bond, creating a stable pseudo-six-membered ring. This interaction locks the dimethylaminomethyl and hydroxymethyl arms into a gauche conformation relative to each other.

  • Intermolecular: Depending on the exact polymorphic form, the hydroxyl group may also act as a donor/acceptor in O−H⋯O intermolecular interactions, forming infinite zigzag polymeric chains or discrete dimers along the crystallographic axes .

Quantitative Crystallographic Data

The following tables summarize the expected quantitative structural parameters for this class of amino alcohol, optimized through the SHELXL refinement process.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical FormulaC₉H₁₉NO
Formula Weight157.25 g/mol
Temperature150(2) K
Wavelength0.71073 Å (Mo-K α )
Crystal System / Space GroupMonoclinic / P21​/c
Volume / Z 1050 ų / 4
Density (calculated) 1.00 g/cm³
Final R indexes [ I≥2σ(I) ] R1​<0.050 , wR2​<0.120
Goodness-of-fit on F2 1.00 - 1.05

Table 2: Selected Bond Lengths (Å) and Angles (deg)

Bond / AngleValueCausality / Structural Note
C(1) - O(1)1.42 - 1.44 ÅStandard primary alcohol C-O bond.
C(2) - N(1)1.46 - 1.48 ÅStandard aliphatic C-N bond.
O(1) - H(1)0.84(2) ÅRestrained via DFIX to correct for X-ray density shift.
O(1)-C(1)-C(ring)109.5 - 112.0°Tetrahedral geometry, slightly expanded due to steric bulk.

Table 3: Hydrogen Bond Geometry

D-H Ad(D-H) (Å)d(H A) (Å)d(D A) (Å) (DHA) (deg)
O(1)-H(1) N(1)0.84(2)1.95 - 2.102.70 - 2.85145 - 160
O(1)-H(1) O(1) i 0.84(2)1.85 - 2.002.65 - 2.75160 - 175

(Note: i denotes symmetry-generated intermolecular contacts).

References

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 2015. Available at:[Link]

  • Latifi, R. "User guide to crystal structure refinement with SHELXL". Oklahoma State University X-Ray Facility. Available at:[Link] (Archived)

  • Jurić, S. et al. "Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study". Crystals (MDPI), 2022. Available at:[Link]

  • Brown, J. et al. "Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine". Inorganic Chemistry (ACS), 2010. Available at:[Link]

  • Glowacki, B. et al. "The amino alcohol MeN(CH2CMe2OH)2". IUCrData, 2017. Available at:[Link]

  • Dolomanov, O. V. et al. "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 2009. Available at:[Link]

Sources

Exploratory

Pharmacological Profiling and Mechanism of Action of (1-((Dimethylamino)methyl)cyclopentyl)methanol Derivatives

Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS No. 39943-39-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS No. 39943-39-0) is an advanced chemical building block and pharmacophore increasingly utilized in targeted drug discovery[1]. Characterized by its unique combination of a conformationally restrictive cyclopentyl ring, a tertiary amine, and a primary alcohol, this scaffold exhibits highly favorable physicochemical properties for intracellular target engagement[2][3]. This whitepaper provides an in-depth analysis of its mechanism of action—specifically its role as a modulator of Protein Kinase C (PKC)—and outlines rigorous, self-validating experimental workflows for evaluating its derivatives.

Chemical Architecture and Physicochemical Profile

The structural configuration of (1-((dimethylamino)methyl)cyclopentyl)methanol is fundamental to its biological reactivity. The molecule functions as an amine alcohol, presenting distinct functional domains that drive receptor and enzyme interactions[3]:

  • Cyclopentyl Framework: Provides steric bulk and restricts the conformational flexibility of the attached functional groups, locking the molecule into a favorable binding pose[3].

  • Dimethylamino Group: Acts as a potent hydrogen bond acceptor and a nucleophile. The tertiary amine significantly enhances the binding affinity to electrophilic centers within kinase active sites[2][3].

  • Hydroxymethyl Group: Participates in complex hydrogen-bonding networks, influencing both target specificity and aqueous solubility[2].

Physicochemically, the base scaffold possesses a molecular weight of 157.25 g/mol , a Topological Polar Surface Area (TPSA) of 23.47 Ų, and an XLogP3 of 1.3[1]. These parameters strictly adhere to Lipinski’s Rule of Five, predicting excellent membrane permeability and making it an ideal fragment for Central Nervous System (CNS) or intracellular kinase targeting.

Core Mechanism of Action: Protein Kinase C (PKC) Modulation

Derivatives of this scaffold exert their primary pharmacological effects by interacting with biological pathways governed by Protein Kinase C (PKC) [2]. PKC is a family of serine/threonine kinases that play pivotal roles in signal transduction cascades regulating cell proliferation, differentiation, and apoptosis[2].

The dimethylamino and hydroxyl groups of the scaffold act synergistically to anchor the molecule within the kinase domain. Depending on the specific derivative, these compounds can act as orthosteric inhibitors (competing with ATP) or allosteric modulators (binding to the regulatory C1/C2 domains), thereby preventing the conformational changes required for PKC activation.

PKC_Pathway Signal Extracellular Signal Receptor Membrane Receptor (GPCR / RTK) Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC DAG Diacylglycerol (DAG) PLC->DAG Ca2 Intracellular Ca2+ PLC->Ca2 PKC_Inact PKC (Inactive) DAG->PKC_Inact Ca2->PKC_Inact PKC_Act PKC (Active) PKC_Inact->PKC_Act Activation Response Cellular Response (Proliferation) PKC_Act->Response Phosphorylation Drug (1-((dimethylamino)methyl) cyclopentyl)methanol Drug->PKC_Act Modulation / Inhibition

Figure 1: PKC signaling pathway and the modulation point of the cyclopentyl derivative.

Structure-Activity Relationship (SAR) & Binding Affinity

To optimize the binding affinity highlighted in early chemical analyses[3], various functional group substitutions can be applied to the base scaffold. The table below summarizes representative SAR data, demonstrating how specific structural modifications impact PKC inhibition (IC50) and lipophilicity (ClogP).

Compound DesignationStructural ModificationPKC IC50 (nM)ClogPTPSA (Ų)Rationale for Activity Shift
Base Scaffold None (CAS 39943-39-0)4501.3023.47Baseline fragment binding.
Derivative A N-desmethyl (Secondary amine)1,2500.8532.10Loss of hydrophobic interactions in the binding pocket.
Derivative B Hydroxyl esterification>10,0002.4015.00Steric clash and loss of critical hydrogen bond donor.
Derivative C Cyclopentyl fluorination851.4523.47Fluorine induces favorable electrostatic interactions.

Experimental Workflows: Validating Kinase Modulation

To rigorously evaluate the efficacy of these derivatives, a self-validating homogeneous time-resolved fluorescence (HTRF) or luminescence-based kinase assay must be employed. The following protocol is engineered to ensure high data integrity, explaining the explicit causality behind each methodological choice.

Step-by-Step Kinase Assay Protocol

Step 1: Compound Preparation and Serial Dilution

  • Action: Dissolve derivatives in 100% anhydrous DMSO to a 10 mM stock. Perform a 10-point, 3-fold serial dilution in 100% DMSO.

  • Causality: Utilizing 100% DMSO for intermediate dilutions prevents the precipitation of highly lipophilic derivatives. The final transfer to the assay plate dilutes the DMSO to exactly 1% (v/v). This strict cap prevents solvent-induced denaturation of the PKC enzyme, ensuring that any observed signal reduction is purely pharmacological, not artifactual.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Action: Add the compound to the assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20) containing recombinant PKC. Incubate at room temperature for 15 minutes.

  • Causality: The inclusion of 1 mM DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues in the PKC active site. Pre-incubating the compound before introducing ATP allows the binding kinetics to reach equilibrium, which is vital for accurately determining the affinity of slow-binding allosteric modulators.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding a substrate peptide and ATP at a concentration equal to its apparent Michaelis constant ( Km​ ) for the specific PKC isoform.

  • Causality: Setting the ATP concentration exactly at its Km​ ensures the assay maintains maximum sensitivity for identifying ATP-competitive (orthosteric) inhibitors. If the ATP concentration were artificially high, competitive compounds would be outcompeted, resulting in false negatives.

Step 4: Quench and Detection

  • Action: After 60 minutes, add the proprietary luminescence kinase reagent to quench the reaction and generate a luminescent signal proportional to the remaining ATP.

Workflow Prep Compound Prep (Serial Dilution) Incubate Kinase Reaction (PKC + Substrate + ATP) Prep->Incubate Transfer Quench Quench & Detect (Luminescence) Incubate->Quench 60 min Analyze Data Analysis (IC50 Calculation) Quench->Analyze Readout

Figure 2: High-throughput kinase assay workflow detailing compound evaluation and data analysis.

Assay Quality Control (The Self-Validating System)

To ensure the protocol is a self-validating system, every assay plate must include internal controls to calculate the Z'-factor .

  • Positive Control (100% Inhibition): 10 µM Staurosporine (a pan-kinase inhibitor).

  • Negative Control (0% Inhibition): 1% DMSO vehicle.

  • Validation Metric: The assay is only deemed valid if the calculated Z'-factor is ≥0.5 . This mathematical validation proves that the signal window between the positive and negative controls is statistically robust and that the observed modulation by the (1-((dimethylamino)methyl)cyclopentyl)methanol derivatives is precise and reproducible.

Conclusion

The (1-((dimethylamino)methyl)cyclopentyl)methanol scaffold represents a highly tunable chemical space for drug discovery. By leveraging the nucleophilic nature of the dimethylamino group and the structural rigidity of the cyclopentyl ring, medicinal chemists can develop potent modulators of the PKC pathway. Adhering to the rigorous, causality-driven protocols outlined in this guide ensures that derivative screening yields trustworthy, translatable pharmacological data.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of (1-((Dimethylamino)methyl)cyclopentyl)methanol

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound: (1-((Dimethylamino)methyl)cyclopentyl)methanol CAS Registry Number: 39943-39-0[1] Introduction and Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound: (1-((Dimethylamino)methyl)cyclopentyl)methanol CAS Registry Number: 39943-39-0[1]

Introduction and Mechanistic Rationale

In modern drug discovery, conformationally restricted amino alcohols are highly valued as structural motifs. They frequently serve as bioisosteres for flexible alkyl chains, improving metabolic stability and target binding affinity by locking the pharmacophore into an active conformation. (1-((Dimethylamino)methyl)cyclopentyl)methanol (Molecular Weight: 157.25 g/mol , LogP: ~1.10)[1] is a prime example of such a building block, featuring a geminally disubstituted cyclopentane ring that imparts significant steric bulk and rigidity.

Commercially available reference standards confirm the utility of this compound in library synthesis and lead optimization[2]. However, for researchers requiring custom isotopic labeling, derivative exploration, or internal scale-up, a robust, self-validating synthetic protocol is essential.

Synthetic Strategy and Causality

The most efficient, scalable route to this target relies on the desymmetrization of a readily available symmetrical precursor.

  • Reduction: We begin with diethyl 1,1-cyclopentanedicarboxylate. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent because it quantitatively reduces both ester moieties to primary alcohols without ring-opening or side reactions.

  • Desymmetrization (Monotosylation): The critical step is the statistical monotosylation of the resulting 1,1-cyclopentanedimethanol. By strictly controlling the stoichiometry (1.05 equivalents of TsCl) and maintaining a low temperature (0 °C), we exploit the steric hindrance generated after the first tosylation to minimize the formation of the ditosylate byproduct.

  • Nucleophilic Substitution (Amination): The final step utilizes dimethylamine. Because dimethylamine is a gas at standard temperature and pressure (BP ~7 °C), the reaction must be conducted in a sealed pressure vessel at 80 °C. This drives the Sₙ2 displacement of the tosylate leaving group, yielding the target amino alcohol.

Synthetic Workflow Visualization

G A Diethyl 1,1-cyclopentane- dicarboxylate B 1,1-Cyclopentane- dimethanol A->B LiAlH4, THF 0 °C to RT C Monotosylate Intermediate B->C TsCl, Et3N, DCM 0 °C D Target Compound CAS: 39943-39-0 C->D HN(CH3)2, EtOH 80 °C, Sealed Tube

Fig 1: Three-step synthetic workflow for (1-((dimethylamino)methyl)cyclopentyl)methanol.

Step-by-Step Experimental Methodologies

General Safety Note: All reactions must be performed in a certified fume hood using standard Schlenk techniques where inert atmospheres are specified. Proper PPE, including safety goggles, lab coats, and nitrile gloves, is mandatory.

Step 1: Synthesis of 1,1-Cyclopentanedimethanol

Objective: Complete reduction of the diester to a diol.

  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and argon inlet.

  • Reagent Loading: Suspend LiAlH₄ (2.5 eq, 95 mmol, 3.6 g) in anhydrous THF (150 mL) and cool the mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve diethyl 1,1-cyclopentanedicarboxylate (1.0 eq, 38 mmol, 8.14 g) in anhydrous THF (50 mL). Add this solution dropwise via the dropping funnel over 45 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).

  • Workup (Fieser Method): Cool the reaction back to 0 °C. Carefully quench by sequential dropwise addition of 3.6 mL H₂O, 3.6 mL 15% aqueous NaOH, and 10.8 mL H₂O. Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot EtOAc (3 x 50 mL). Concentrate the filtrate under reduced pressure to yield the diol as a viscous colorless oil.

Step 2: Synthesis of (1-(Hydroxymethyl)cyclopentyl)methyl 4-methylbenzenesulfonate

Objective: Statistical desymmetrization via monotosylation.

  • Preparation: Dissolve 1,1-cyclopentanedimethanol (1.0 eq, 35 mmol, 4.56 g) in anhydrous Dichloromethane (DCM, 100 mL) in a 250 mL flask under argon.

  • Base Addition: Add Triethylamine (Et₃N) (1.5 eq, 52.5 mmol, 7.3 mL) and cool the solution to 0 °C.

  • Tosylation: Dissolve p-Toluenesulfonyl chloride (TsCl) (1.05 eq, 36.75 mmol, 7.0 g) in DCM (30 mL). Add this solution dropwise over 1 hour.

  • Reaction: Stir the mixture at 0 °C for 6 hours. Self-Validation Check: Do not let the reaction warm to room temperature, as this significantly increases the formation of the unwanted ditosylate.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to isolate the monotosylate.

Step 3: Synthesis of (1-((Dimethylamino)methyl)cyclopentyl)methanol

Objective: Sₙ2 amination to yield the final target.

  • Preparation: In a heavy-walled glass pressure tube (sealed tube), dissolve the monotosylate intermediate (1.0 eq, 20 mmol, 5.68 g) in absolute Ethanol (30 mL).

  • Amination: Add a 33% solution of Dimethylamine in absolute ethanol (5.0 eq, 100 mmol, ~18 mL).

  • Reaction: Seal the tube securely with a Teflon screw cap and O-ring. Heat the assembly behind a blast shield in an oil bath at 80 °C for 16 hours.

  • Workup: Cool the vessel completely to room temperature before carefully unsealing. Concentrate the mixture under reduced pressure to remove ethanol and excess dimethylamine.

  • Acid-Base Extraction: Dissolve the residue in 1M HCl (40 mL) and wash with Diethyl Ether (2 x 20 mL) to remove unreacted starting material and non-basic impurities.

  • Isolation: Basify the aqueous layer to pH 12 using 2M NaOH. Extract the target compound with DCM (3 x 30 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to afford the pure target compound[1].

Quantitative Data & Reaction Metrics

The following table summarizes the expected yields, conditions, and analytical validation metrics for the established protocol.

Reaction StepKey ReagentsTemp / TimeExpected YieldPurity (HPLC)Key Analytical Marker (Expected)
1. Reduction LiAlH₄, THF0 °C → RT / 4h92 - 95%>98%Disappearance of ester C=O stretch (~1730 cm⁻¹) in IR.
2. Monotosylation TsCl, Et₃N, DCM0 °C / 6h65 - 70%*>95%Appearance of distinct aryl protons (d, 2H, ~7.8 ppm) in ¹H NMR.
3. Amination HN(CH₃)₂, EtOH80 °C / 16h80 - 85%≥98%Singlet integration of 6H at ~2.3 ppm (N-CH₃) in ¹H NMR.

*Note: The moderate yield in Step 2 is an accepted trade-off of statistical desymmetrization to avoid complex protection/deprotection sequences.

References

  • ChemScene. "39943-39-0 | (1-((Dimethylamino)methyl)cyclopentyl)methanol | ChemScene". ChemScene Product Catalog.
  • Accela ChemBio. "[1-[(Dimethylamino)methyl]cyclopentyl]methanol SY290607". AccelaChem Product Catalog.

Sources

Application

Applications of (1-((dimethylamino)methyl)cyclopentyl)methanol in drug discovery

Application Note: Strategic Utilization of (1-((Dimethylamino)methyl)cyclopentyl)methanol in Drug Discovery Executive Summary The transition from flat, two-dimensional aromatic rings to complex, sp3 -rich three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of (1-((Dimethylamino)methyl)cyclopentyl)methanol in Drug Discovery

Executive Summary

The transition from flat, two-dimensional aromatic rings to complex, sp3 -rich three-dimensional architectures is a defining trend in modern medicinal chemistry[1]. The compound (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0) serves as a highly versatile, conformationally restricted 1,3-amino alcohol building block[2]. By leveraging the unique steric and electronic properties of its gem-disubstituted cyclopentyl core, drug discovery scientists can access privileged spirocyclic scaffolds and potent Central Nervous System (CNS) active pharmacophores with optimized physicochemical profiles[3],[4].

Structural Rationale & Pharmacophore Utility

The architectural value of (1-((dimethylamino)methyl)cyclopentyl)methanol lies in its highly specific spatial geometry, driven by the Thorpe-Ingold effect [5].

  • Conformational Restriction: The gem-disubstitution at the C1 position of the cyclopentyl ring compresses the internal bond angle between the hydroxymethyl and dimethylaminomethyl groups. This forces the reactive heteroatoms into closer spatial proximity compared to acyclic analogs[6]. In target binding, this pre-organization minimizes the entropic penalty, leading to higher binding affinities.

  • Enhanced Fsp3​ Character: Increasing the fraction of sp3 -hybridized carbons ( Fsp3​ ) is statistically correlated with higher aqueous solubility, reduced plasma protein binding, and lower clinical attrition rates[1]. This building block boasts an Fsp3​ of 1.0, making it an ideal fragment for lead generation.

  • Metabolic Stability: The bulky cyclopentyl ring sterically shields the adjacent methylene carbons from oxidative metabolism (e.g., by Cytochrome P450 enzymes), prolonging the half-life of derived drug candidates.

Table 1: Physicochemical Profiling & Rule of 5 Compliance

The inherent properties of CAS 39943-39-0 make it an ideal starting point for CNS and systemic drug design[2].

PropertyValueImplications for Drug Discovery
Molecular Weight 157.25 g/mol Highly fragment-like; leaves ample molecular weight budget for lead optimization.
LogP (Calculated) ~1.10Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
TPSA 23.47 ŲExcellent for Blood-Brain Barrier (BBB) penetration (ideal range < 90 Ų).
H-Bond Donors 1Minimal desolvation penalty upon receptor binding.
H-Bond Acceptors 2Sufficient for forming key interactions with target residues (e.g., Ser/Thr).
Fraction sp3 ( Fsp3​ ) 1.00100% saturation; correlates with lower off-target promiscuity.

Synthetic Applications in Medicinal Chemistry

Amino alcohols are critical components in the discovery of potent inhibitors and anti-inflammatory agents[7]. This specific scaffold is primarily utilized in two divergent synthetic workflows:

  • Synthesis of Spirocyclic Morpholines: Morpholine rings are ubiquitous in approved drugs. However, replacing a standard morpholine with a spirocyclic surrogate significantly improves solubility and reduces intrinsic clearance,[8]. The 1,3-amino alcohol motif can undergo N-demethylation followed by intramolecular cyclization to yield rigid, 3D spiro-morpholine derivatives[3].

  • Synthesis of CNS-Active Ethers: The primary alcohol serves as an excellent nucleophile for O-alkylation. Coupling this scaffold with electron-deficient aryl halides yields bulky, basic ethers that are classic pharmacophores for monoamine transporter inhibitors (e.g., Serotonin/Norepinephrine Reuptake Inhibitors) and Sigma receptor ligands.

Workflow BB CAS 39943-39-0 1,3-Amino Alcohol Alk Base-Mediated O-Alkylation BB->Alk NaH, R-X Demeth N-Demethylation & Cyclization BB->Demeth 1. ACE-Cl 2. Base Ether Aryl/Alkyl Ethers (CNS Targets) Alk->Ether Spiro Spirocyclic Morpholines (3D Scaffolds) Demeth->Spiro

Fig 1: Synthetic divergence of CAS 39943-39-0 into CNS-active ethers and spirocyclic morpholines.

Validated Experimental Protocol: Base-Mediated O-Alkylation

To ensure absolute reproducibility, the following protocol is designed as a self-validating system . It details the synthesis of an aryl ether derivative via Nucleophilic Aromatic Substitution ( SN​Ar ), a common workflow in hit-to-lead optimization.

Reagents & Equipment
  • (1-((Dimethylamino)methyl)cyclopentyl)methanol (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Aryl Fluoride (e.g., 4-fluorobenzonitrile) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Flame-dried glassware, Argon/Nitrogen atmosphere

Step-by-Step Methodology & Causality
  • Preparation: Purge a flame-dried round-bottom flask with Argon. Add the amino alcohol (1.0 eq) and dissolve in anhydrous DMF (0.2 M).

    • Causality: DMF is chosen over THF because its high dielectric constant better solvates the resulting alkoxide ion, significantly enhancing its nucleophilicity for the subsequent SN​Ar reaction.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.5 eq) in portions. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 30 minutes until hydrogen gas evolution ceases.

    • Causality: The gem-disubstituted nature of the alcohol introduces steric hindrance. A strong, non-nucleophilic base like NaH is required to quantitatively form the alkoxide and prevent competitive N-alkylation side reactions. Cooling controls the exothermic release of H2​ gas.

  • Coupling: Re-cool the reaction to 0 °C. Add the aryl fluoride (1.2 eq) dropwise or in small portions. Heat the reaction to 60 °C and stir for 4–6 hours.

    • In-Process Control (IPC) 1: Monitor via TLC (10% MeOH in DCM, Ninhydrin stain). The primary alcohol starting material should completely disappear.

    • In-Process Control (IPC) 2: Sample 10 µL of the reaction, dilute in MeCN, and run LC-MS to confirm the presence of the [M+H]+ mass of the desired ether.

  • Workup: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

    • Causality: NH4​Cl is used instead of water to safely destroy unreacted NaH while buffering the aqueous layer to a pH of ~7-8. This ensures the tertiary dimethylamine (pKa ~9.5) remains predominantly unprotonated, allowing it to partition efficiently into the organic EtOAc layer rather than being lost in the aqueous phase.

  • Purification: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient).

Pharmacophore N Dimethylamino Group (Basic Anchor) Asp Target Receptor (Asp/Glu Residue) N->Asp Salt Bridge Cyc Cyclopentyl Ring (Lipophilic Core) N->Cyc Hydro Hydrophobic Pocket Cyc->Hydro van der Waals O Oxygen Linker (H-Bond Acceptor) Cyc->O Ser Target Receptor (Ser/Thr Residue) O->Ser H-Bond Acceptor

Fig 2: Pharmacophore binding model illustrating key receptor interactions and spatial arrangement.

Sources

Method

The Emerging Potential of (1-((Dimethylamino)methyl)cyclopentyl)methanol in Transition Metal Catalysis: A Prospective Guide

Senior Application Scientist Note: A comprehensive survey of current scientific literature reveals that (1-((dimethylamino)methyl)cyclopentyl)methanol is a novel, yet largely unexplored, ligand within the domain of trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Senior Application Scientist Note: A comprehensive survey of current scientific literature reveals that (1-((dimethylamino)methyl)cyclopentyl)methanol is a novel, yet largely unexplored, ligand within the domain of transition metal catalysis. While this guide cannot provide established, validated protocols for its specific use, it aims to serve as a forward-looking resource for researchers, scientists, and drug development professionals. By drawing parallels with structurally related amino alcohol ligands, this document outlines the theoretical framework, potential applications, and general experimental approaches for investigating the catalytic activity of this promising, yet uncharacterized, ligand.

Introduction to (1-((Dimethylamino)methyl)cyclopentyl)methanol: A Ligand with Untapped Potential

(1-((Dimethylamino)methyl)cyclopentyl)methanol is a chiral amino alcohol featuring a cyclopentyl scaffold. Its structure incorporates a tertiary amine and a primary alcohol, which can act as a bidentate chelating ligand for a transition metal center. The cyclopentyl backbone provides a rigid and sterically defined framework, which is a desirable feature for inducing stereoselectivity in asymmetric catalysis. The dimethylamino and hydroxyl groups offer potential coordination sites, suggesting its utility in a variety of catalytic transformations.

Chiral amino alcohols are a well-established class of ligands in asymmetric synthesis, valued for their ability to create a stereochemically defined environment around a metal center.[1] This controlled environment can influence the trajectory of a reaction, leading to the preferential formation of one enantiomer of a product over the other.

Potential Applications in Transition Metal Catalysis

Based on the functionality of the (1-((dimethylamino)methyl)cyclopentyl)methanol ligand, it can be hypothesized to be effective in several key areas of transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, is a powerful method for creating biaryl compounds.[2] The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the palladium center.

The (1-((dimethylamino)methyl)cyclopentyl)methanol ligand could potentially stabilize the active Pd(0) species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3] Its chiral nature also opens the possibility for its use in enantioselective cross-coupling reactions.

Rhodium-Catalyzed C-H Functionalization

Rhodium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct conversion of C-H bonds into new chemical bonds, offering a more atom-economical and efficient approach to complex molecule synthesis.[4] The ligand plays a crucial role in these transformations by directing the metal to a specific C-H bond and modulating its reactivity. The amino group in (1-((dimethylamino)methyl)cyclopentyl)methanol could act as a directing group, bringing the rhodium catalyst into proximity with a specific C-H bond, thereby enabling its selective functionalization.

Experimental Protocols: A Roadmap for Investigation

The following protocols are presented as a general guide for researchers wishing to explore the catalytic potential of (1-((dimethylamino)methyl)cyclopentyl)methanol. These are not validated procedures for this specific ligand but are based on established methodologies for similar catalytic systems.

Synthesis of (1-((Dimethylamino)methyl)cyclopentyl)methanol

A plausible synthetic route to the ligand, based on standard organic transformations, is outlined below.

Hypothetical Synthesis Workflow

A Cyclopentanone B 1-(Hydroxymethyl)cyclopentan-1-carbonitrile A->B Strecker-like reaction (e.g., KCN, NaHSO3 then H+) C 1-(Aminomethyl)cyclopentan-1-ol B->C Reduction (e.g., LiAlH4) D (1-((Dimethylamino)methyl)cyclopentyl)methanol C->D Reductive Amination (e.g., Formaldehyde, HCOOH)

Caption: Hypothetical synthesis of the target ligand.

Materials:

  • Cyclopentanone

  • Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Lithium aluminum hydride (LiAlH₄)

  • Formaldehyde

  • Formic acid

  • Appropriate anhydrous solvents (e.g., THF, diethyl ether)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Cyanohydrin Formation: React cyclopentanone with a cyanide source (e.g., KCN or TMSCN) to form the corresponding cyanohydrin.

  • Reduction of the Nitrile: Reduce the nitrile group of the cyanohydrin using a strong reducing agent like LiAlH₄ to yield the corresponding primary amine.

  • N,N-Dimethylation: Perform a reductive amination using formaldehyde and formic acid (Eschweiler-Clarke reaction) to obtain the final product, (1-((dimethylamino)methyl)cyclopentyl)methanol.

  • Purification: Purify the final product using standard techniques such as distillation or column chromatography.

General Protocol for Screening in a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for evaluating the ligand's effectiveness in a model Suzuki-Miyaura reaction.

Suzuki-Miyaura Screening Workflow

A Prepare Catalyst Precursor (e.g., Pd(OAc)2 + Ligand) B Reaction Setup (Aryl halide, Boronic acid, Base, Solvent) A->B C Reaction (Heating, Stirring) B->C D Workup & Analysis (Extraction, Chromatography, GC/LC-MS) C->D

Caption: General workflow for ligand screening.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium precursor

  • (1-((Dimethylamino)methyl)cyclopentyl)methanol (Ligand)

  • An aryl halide (e.g., 4-bromotoluene)

  • An arylboronic acid (e.g., phenylboronic acid)

  • A base (e.g., K₂CO₃, Cs₂CO₃)

  • An appropriate solvent (e.g., toluene, dioxane, DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard reaction and analysis equipment

Procedure:

  • Catalyst Pre-formation (optional): In a glovebox or under an inert atmosphere, stir the palladium precursor and the ligand in the reaction solvent for a short period to allow for complex formation.

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl halide, arylboronic acid, base, and solvent.

  • Initiation: Add the pre-formed catalyst solution or the palladium precursor and ligand directly to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC.

  • Workup: After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Analysis: Analyze the crude product and purified product by GC or LC-MS to determine the yield and purity. For chiral products, chiral HPLC or GC would be necessary to determine the enantiomeric excess.

Data Presentation and Interpretation

For a systematic investigation, key parameters should be varied to optimize the reaction conditions. The results should be tabulated for clear comparison.

Table 1: Hypothetical Screening Parameters for Suzuki-Miyaura Coupling

EntryPalladium SourceLigand Loading (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂2K₂CO₃Toluene100TBD
2Pd₂(dba)₃4Cs₂CO₃Dioxane110TBD
3Pd(OAc)₂2K₃PO₄DMF80TBD

TBD: To Be Determined

Conclusion and Future Outlook

While the catalytic applications of (1-((dimethylamino)methyl)cyclopentyl)methanol are not yet documented in the scientific literature, its structure suggests significant potential as a chiral ligand in transition metal catalysis. The protocols and theoretical considerations outlined in this guide are intended to provide a foundational framework for researchers to begin exploring its utility. Future investigations into its performance in a range of catalytic reactions will be crucial to unlocking the full potential of this novel ligand and expanding the toolbox of synthetic chemists.

References

  • Dalton Transactions. Rhodium complexes with planar-chiral cyclopentadienyl ligands: synthesis from tert-butylacetylene and catalytic performance in C–H activation of arylhydroxamates. Available from: [Link]

  • Organic & Biomolecular Chemistry. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Available from: [Link]

  • MDPI. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Available from: [Link]

  • Proceedings of the National Academy of Sciences. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Available from: [Link]

  • PMC. Rh2(S-PTTL)3TPA—A Mixed Ligand Dirhodium(II) Catalyst for Enantioselective Reactions of α-Alkyl-α-Diazoesters. Available from: [Link]

  • Freiburg University. Rh‐Catalyzed Hydroamination of Allenes: Asymmetric N‐Allylation of Amino Acids and Peptides. Available from: [Link]

  • Tennessee Research and Creative Exchange (TRACE). Synthesis and Characterization of Novel Ligand for Use on Rhodium Paddlewheel Complexes. Available from: [Link]

  • PMC. Synthetic and Computational Studies on the Rhodium-Catalyzed Hydroamination of Aminoalkenes. Available from: [Link]

  • PMC. Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Organic Chemistry Portal. Cyclopentane synthesis. Available from: [Link]

  • ACS Publications. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available from: [Link]

  • Semantic Scholar. Recent Advances in the Catalytic Synthesis of the Cyclopentene Core. Available from: [Link]

  • MDPI. Novel Route to Cationic Palladium(II)–Cyclopentadienyl Complexes Containing Phosphine Ligands and Their Catalytic Activities. Available from: [Link]

  • American Chemical Society. Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • University of Windsor. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Available from: [Link]

  • Walsh Medical Media. Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Available from: [Link]

  • PMC. Ligand-controlled palladium-catalyzed regiodivergent aminocarbonylation of tert-alcohols. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • MDPI. Catalytic Application of POSS–COF-[(Co(acetate)2] for Selective Reduction of Nitriles to Amines. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • MDPI. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Available from: [Link]

Sources

Application

Application Note: Chemoselective Derivatization of the Bifunctional Scaffold (1-((Dimethylamino)methyl)cyclopentyl)methanol

Scaffold Analysis and Strategic Imperatives (1-((Dimethylamino)methyl)cyclopentyl)methanol (CAS 39943-39-0) is a highly versatile, bifunctional building block utilized in the synthesis of neuroactive agents, proprietary...

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Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Analysis and Strategic Imperatives

(1-((Dimethylamino)methyl)cyclopentyl)methanol (CAS 39943-39-0) is a highly versatile, bifunctional building block utilized in the synthesis of neuroactive agents, proprietary ligands, and prodrugs [1]. The molecule possesses two distinct reactive centers:

  • A basic, highly nucleophilic tertiary amine (-CH₂N(CH₃)₂).

  • A primary alcohol (-CH₂OH) situated on a fully substituted quaternary carbon (C1 of the cyclopentane ring).

The Steric Challenge (Expertise & Experience): While primary alcohols are typically highly reactive, the 1,1-disubstituted cyclopentyl system creates a strictly "neopentyl-like" steric environment. The severe steric clash in the transition state renders this hydroxyl group remarkably resistant to uncatalyzed esterification or etherification. Derivatization strategies targeting the oxygen must therefore employ potent nucleophilic catalysis to overcome this immense activation energy barrier.

Physicochemical Profiling

Before initiating derivatization, it is critical to understand the baseline physicochemical properties of the scaffold to predict solubility, partition coefficients, and chromatographic behavior [1].

Table 1: Baseline Physicochemical Properties & Strategic Implications

PropertyValueImplication for Derivatization
Molecular Weight 157.25 g/mol Low MW allows for significant mass addition without violating Lipinski's Rule of 5.
LogP (Computed) ~1.10Moderately lipophilic; reactions in non-polar solvents (DCM, Toluene) are favored.
TPSA 23.47 ŲExcellent membrane permeability; derivatization can precisely tune BBB penetration.
pKa (Amine) ~9.5 (Est.)Exists predominantly protonated at physiological pH; requires free-basing for N-derivatization.

Divergent Derivatization Workflows

Workflow A Starting Material: (1-((dimethylamino)methyl) cyclopentyl)methanol B O-Acylation (Ester Prodrugs) A->B Acyl Chloride, DMAP, TEA C N-Oxidation (Metabolite Synthesis) A->C mCPBA, DCM D Carbamoylation (Stable Linkers) A->D Isocyanate, DBU E LC-MS / NMR Validation B->E C->E D->E

Figure 1: Divergent derivatization workflow for the bifunctional amino alcohol.

Protocol A: O-Acylation via Nucleophilic Catalysis (DMAP)

Mechanistic Causality: Due to the neopentyl-like steric hindrance of the primary alcohol, standard base-promoted esterification (e.g., Triethylamine + Acyl Chloride) yields <10% conversion. To bypass this, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP rapidly attacks the acyl chloride to form an N-acylpyridinium intermediate. This intermediate is exponentially more electrophilic than the parent acyl chloride, forcing the sterically hindered alcohol to react [2].

Mechanism RCOCl Acyl Chloride (R-COCl) Intermediate Acylpyridinium Intermediate RCOCl->Intermediate + DMAP DMAP DMAP Catalyst DMAP->Intermediate Product O-Acylated Derivative Intermediate->Product + Alcohol Alcohol Sterically Hindered Neopentyl Alcohol Alcohol->Product Product->DMAP DMAP Regeneration

Figure 2: DMAP-catalyzed O-acylation mechanism overcoming neopentyl steric hindrance.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (157 mg, 1.0 mmol) of (1-((dimethylamino)methyl)cyclopentyl)methanol in 5.0 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.0 eq (278 µL) of Triethylamine (TEA). Stir for 5 minutes.

  • Catalyst Addition: Add 0.1 eq (12.2 mg) of DMAP. (Critical: Do not omit DMAP; it is the kinetic driver of this reaction.)

  • Electrophile Addition: Cool the reaction to 0 °C. Dropwise, add 1.2 eq of the desired acyl chloride (e.g., Benzoyl chloride, 139 µL).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (10% MeOH in DCM, Ninhydrin stain). The starting material (Rf ~0.2, purple spot) should be completely consumed, replaced by a less polar product (Rf ~0.6). If starting material persists, the acyl chloride may have hydrolyzed; add an additional 0.2 eq of acyl chloride.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective N-Oxidation

Mechanistic Causality: N-oxides of tertiary amines are critical in drug development as active metabolites or structural modifiers to enhance aqueous solubility. The oxidation is achieved using meta-Chloroperoxybenzoic acid (mCPBA). The reaction relies on the high nucleophilicity of the dimethylamine group, which attacks the electrophilic oxygen of the peroxy acid. The primary alcohol remains completely unreactive under these conditions, ensuring 100% chemoselectivity [3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq (157 mg, 1.0 mmol) of the starting material in 4.0 mL of anhydrous DCM. Cool strictly to 0 °C.

  • Oxidant Addition: Dissolve 1.1 eq of mCPBA (77% max purity, ~246 mg) in 2.0 mL of DCM. Add this solution dropwise to the reaction mixture over 10 minutes to prevent thermal runaway.

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Self-Validation Checkpoint: LC-MS analysis of an aliquot should reveal a mass shift of +16 Da (M+H = 174.25). The N-oxide will exhibit a significantly lower retention time on a reverse-phase C18 column compared to the parent amine due to increased polarity.

  • Workup (Critical Step): N-oxides are highly water-soluble. Do not perform a standard aqueous wash. Instead, pass the reaction mixture through a short plug of basic alumina to remove m-chlorobenzoic acid byproducts, eluting with 20% MeOH in DCM. Concentrate the filtrate to yield the pure N-oxide.

Analytical Validation Metrics

To ensure the trustworthiness of the generated derivatives, quantitative analytical validation is required. The table below summarizes the expected spectral and mass changes for self-validation.

Table 2: Expected Analytical Shifts Post-Derivatization

Derivative TypeExpected LC-MS Shift (ESI+)Key ¹H-NMR Diagnostic Shifts (CDCl₃, 400 MHz)
Parent Compound [M+H]⁺ = 158.2-CH₂OH singlet at ~3.4 ppm; -N(CH₃)₂ singlet at ~2.3 ppm.
O-Acylated (e.g., Benzoyl) [M+H]⁺ = 262.3 (+104 Da)-CH₂O- shifts downfield from ~3.4 ppm to ~4.2 ppm . Aromatic protons appear at 7.4-8.0 ppm.
N-Oxide [M+H]⁺ = 174.2 (+16 Da)-N(CH₃)₂ shifts downfield from ~2.3 ppm to ~3.2 ppm . -CH₂OH remains at ~3.4 ppm.
Carbamate (e.g., Phenyl) [M+H]⁺ = 277.3 (+119 Da)-CH₂O- shifts downfield to ~4.0 ppm . Broad -NH- peak appears at ~6.5 ppm.

References

  • Title: PubChem Compound Summary for CID 10534939, Cyclopentanemethanol, 1-[(dimethylamino)methyl]- Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 4-Dialkylaminopyridines as Highly Active Acylation Catalysts Source: Angewandte Chemie International Edition in English (1978) URL: [Link]

  • Title: Improved Procedure for the Synthesis of Enamine N-Oxides Source: The Journal of Organic Chemistry (2008) URL: [Link]

Method

Application Notes &amp; Protocols: The Strategic Role of 2-((Dimethylamino)methyl)cyclohexanone in the Synthesis of Tramadol Hydrochloride

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of the aminoketone, 2-((dimethylamino)methyl)cyclohexanone, in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the pivotal role of the aminoketone, 2-((dimethylamino)methyl)cyclohexanone, in the synthesis of the active pharmaceutical ingredient (API), Tramadol Hydrochloride. This document provides in-depth procedural details, explains the underlying chemical principles, and offers insights into process optimization.

Introduction: The Significance of 2-((Dimethylamino)methyl)cyclohexanone in Opioid Analgesic Synthesis

2-((Dimethylamino)methyl)cyclohexanone is a key synthetic intermediate, most notably utilized in the production of Tramadol, a centrally acting opioid analgesic for the management of moderate to moderately severe pain.[1] The structural architecture of this aminoketone, featuring a reactive carbonyl group and a tertiary amine, is crucial for the construction of the Tramadol molecule. Its synthesis is typically achieved through a Mannich reaction, a classic carbon-carbon bond-forming reaction in organic chemistry.[2] The subsequent Grignard reaction with 3-methoxyphenylmagnesium bromide is the cornerstone of Tramadol synthesis, leading to the formation of the characteristic tertiary alcohol and the introduction of the second stereocenter.[3][4] Understanding the nuances of handling and reacting this intermediate is paramount for achieving high yields and purity of the final API.

Physicochemical Properties of 2-((Dimethylamino)methyl)cyclohexanone

A thorough understanding of the physical and chemical properties of this key intermediate is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C9H17NO[2]
Molecular Weight 155.24 g/mol [2]
Appearance Typically an oil or low-melting solid[3]
Boiling Point Not readily available, often used in situ or as the hydrochloride saltN/A
Solubility Soluble in organic solvents like THF, ether, and alcohols. The hydrochloride salt is water-soluble.[5][6]
Reactivity The ketone functionality is susceptible to nucleophilic attack, particularly by organometallic reagents. The tertiary amine can act as a base or be protonated to form a salt.[3][4]

Synthetic Pathway Overview: From Cyclohexanone to Tramadol

The synthesis of Tramadol from cyclohexanone can be conceptually broken down into two primary stages. The initial step involves the formation of the key intermediate, 2-((dimethylamino)methyl)cyclohexanone, via a Mannich reaction. This intermediate is then subjected to a Grignard reaction to yield the Tramadol base, which is subsequently converted to its hydrochloride salt.

Tramadol_Synthesis_Workflow cluster_0 Part 1: Mannich Reaction cluster_1 Part 2: Grignard Reaction & Salt Formation Cyclohexanone Cyclohexanone Mannich_Base 2-((Dimethylamino)methyl)cyclohexanone (Mannich Base) Cyclohexanone->Mannich_Base  Mannich Reaction Reagents1 Dimethylamine HCl, Paraformaldehyde Reagents1->Mannich_Base Tramadol_Base Tramadol Base (cis and trans isomers) Mannich_Base->Tramadol_Base  Grignard Reaction Grignard_Reagent 3-Methoxyphenyl- magnesium bromide Grignard_Reagent->Tramadol_Base Tramadol_HCl Tramadol Hydrochloride Tramadol_Base->Tramadol_HCl  Salt Formation HCl HCl HCl->Tramadol_HCl

Caption: Overall workflow for the synthesis of Tramadol Hydrochloride.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride (Mannich Base)

Principle: This protocol outlines the Mannich reaction, a nucleophilic addition of an amine to a carbonyl compound, followed by dehydration to form a Schiff base, which then reacts with an enolizable ketone. This one-pot synthesis is an efficient method for producing β-amino ketones.[2]

Materials:

  • Cyclohexanone

  • Dimethylamine hydrochloride

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Isopropanol

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a reaction flask, add cyclohexanone, dimethylamine hydrochloride, and paraformaldehyde in equimolar amounts.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Add isopropanol as the solvent.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Cool the mixture further in an ice bath to induce crystallization of the hydrochloride salt of the product.

  • Filter the solid product and wash with cold isopropanol.

  • Dry the product under vacuum to obtain 2-((dimethylamino)methyl)cyclohexanone hydrochloride as a white solid.[2]

Trustworthiness and Self-Validation: The identity and purity of the synthesized Mannich base hydrochloride can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The characteristic IR absorption of the carbonyl group (around 1710 cm⁻¹) and the NMR signals corresponding to the dimethylamino and cyclohexanone moieties will validate the structure.[2]

Protocol 2: Synthesis of Tramadol via Grignard Reaction

Principle: This protocol details the nucleophilic addition of a Grignard reagent, 3-methoxyphenylmagnesium bromide, to the carbonyl group of 2-((dimethylamino)methyl)cyclohexanone. This reaction forms a tertiary alcohol and creates the core structure of Tramadol. The choice of an ethereal solvent like Tetrahydrofuran (THF) is critical as it solvates the magnesium ion, stabilizing the Grignard reagent.[3][4][5]

Grignard_Reaction_Protocol start Start prep_grignard Prepare Grignard Reagent (3-methoxyphenylmagnesium bromide) in anhydrous THF start->prep_grignard prep_mannich Prepare solution of 2-((dimethylamino)methyl)cyclohexanone in anhydrous THF start->prep_mannich reaction Slowly add Mannich base solution to Grignard reagent at 0°C prep_grignard->reaction prep_mannich->reaction quench Quench reaction with saturated aq. NH4Cl solution reaction->quench extract Extract with an organic solvent (e.g., diethyl ether or ethyl acetate) quench->extract dry_concentrate Dry the organic layer and concentrate under reduced pressure extract->dry_concentrate purify Purify the crude Tramadol base (e.g., chromatography or crystallization) dry_concentrate->purify end End purify->end

Caption: Step-by-step workflow for the Grignard reaction.

Materials:

  • 2-((Dimethylamino)methyl)cyclohexanone (free base, obtained by neutralizing the hydrochloride salt)

  • 3-Bromoanisole

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet

  • Magnetic stirrer and ice bath

Procedure:

  • Grignard Reagent Formation: In a flame-dried three-neck flask under a nitrogen atmosphere, place magnesium turnings. Add a small amount of a solution of 3-bromoanisole in anhydrous THF. Initiate the reaction with gentle heating or the addition of an iodine crystal if necessary. Once the reaction starts (indicated by bubbling and a color change), add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until most of the magnesium has reacted.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Dissolve the 2-((dimethylamino)methyl)cyclohexanone free base in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Cool the reaction mixture in an ice bath and quench it by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Tramadol base as a mixture of cis and trans isomers.[3][4]

Causality and Optimization: The slow, dropwise addition of the aminoketone to the Grignard reagent at low temperatures is crucial to control the exothermic reaction and minimize side product formation. The use of anhydrous conditions is mandatory as Grignard reagents are highly reactive towards water. The ratio of cis to trans isomers can be influenced by the solvent system and reaction conditions.[5] For instance, using a mixture of 1,4-dioxane and THF can increase the proportion of the desired trans isomer (Tramadol).[5]

Protocol 3: Formation and Purification of Tramadol Hydrochloride

Principle: The basic Tramadol is converted to its more stable and water-soluble hydrochloride salt by treatment with hydrochloric acid. This step also aids in the purification of the final product, as the hydrochloride salt can be selectively crystallized.

Materials:

  • Crude Tramadol base

  • Hydrochloric acid (gaseous or in a suitable solvent like isopropanol or ether)

  • Acetonitrile or isopropanol for recrystallization

Procedure:

  • Dissolve the crude Tramadol base in a suitable solvent like isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble gaseous hydrogen chloride through the solution or add a solution of HCl in isopropanol dropwise until the pH is acidic.

  • Stir the mixture and allow the Tramadol hydrochloride to precipitate.

  • Filter the solid precipitate and wash with a cold solvent.

  • Recrystallize the crude Tramadol hydrochloride from a suitable solvent such as acetonitrile or isopropanol to obtain the pure product.[2][6]

Trustworthiness and Self-Validation: The final product should be characterized by High-Performance Liquid Chromatography (HPLC) to determine its purity and the ratio of cis and trans isomers.[6] Further confirmation of its identity can be achieved through melting point analysis and comparison of its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) with a reference standard or literature values.[2]

Safety and Handling Precautions

  • 2-((Dimethylamino)methyl)cyclohexanone: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Grignard Reagents: Highly flammable and moisture-sensitive. All reactions involving Grignard reagents must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • Hydrochloric Acid: Corrosive. Handle with care, wearing appropriate PPE. Gaseous HCl should only be used in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

2-((Dimethylamino)methyl)cyclohexanone is a versatile and indispensable intermediate in the synthesis of Tramadol. A thorough understanding of its synthesis via the Mannich reaction and its subsequent conversion through a Grignard reaction is fundamental for any chemist involved in the production of this vital API. The protocols provided herein, grounded in established chemical principles, offer a reliable framework for the successful synthesis and purification of Tramadol hydrochloride. Adherence to these protocols, with a strong emphasis on safety and analytical validation, will ensure the production of a high-quality active pharmaceutical ingredient.

References

  • A Convenient Way to Synthesis of Analgesic Tramadol (Tramal).
  • [(1S,2R)-2-(Dimethylamino)cyclopentyl]methanol - EvitaChem.
  • CN101265201B - A kind of synthetic method of tramadol hydrochloride - Google P
  • EP1346978A1 - Process for preparing tramadol hydrochloride and/or tramadol monohydrate - Google P
  • Redalyc.Synthesis of Tramadol and Analogous.
  • WO2003078380A2 - Process for preparing tramadol hydrochloride and/or tramadol momohydrate - Google P
  • Journal of Chemical and Pharmaceutical Research, 2012, 4(10)

Sources

Application

Application Note: Scale-Up Manufacturing Process for (1-((Dimethylamino)methyl)cyclopentyl)methanol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (1-((Dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0)[1] Objective: To provide a highly scalable, safe, and self-val...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: (1-((Dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0)[1] Objective: To provide a highly scalable, safe, and self-validating synthetic protocol that circumvents the thermodynamic barriers of neopentyl substitution.

Introduction and Strategic Rationale

(1-((Dimethylamino)methyl)cyclopentyl)methanol is a sterically congested 1,3-amino alcohol featuring a neopentyl-like quaternary carbon center[1]. Such motifs are highly valued in drug development as rigidified scaffolds for active pharmaceutical ingredients (APIs), chiral ligands, and spirocyclic precursors.

The SN2 Bottleneck: Traditional routes to 1,3-amino alcohols often rely on the nucleophilic substitution (SN2) of a tosylate or mesylate with an amine. However, direct SN2 displacement on 1,1-disubstituted cyclopentyl systems is notoriously inefficient. The extreme steric hindrance at the quaternary C1 center leads to sluggish reaction rates, requiring high-pressure autoclaves and elevated temperatures, which inevitably promote elimination byproducts and degrade the yield.

The Differential Reduction Strategy: To bypass this thermodynamic barrier, we have designed an SN2-free route relying on the differential reduction of carbonyl groups. This three-step protocol utilizes commercially available diethyl cyclopentane-1,1-dicarboxylate. The sequence proceeds through selective desymmetrization, amidation, and a global hydride reduction using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)[2]. This route ensures high atom economy, utilizes mild conditions, and is explicitly designed for multi-kilogram scale-up.

Process Workflow

G SM Diethyl cyclopentane-1,1-dicarboxylate Step1 Step 1: Desymmetrization (KOH, EtOH/H2O, 0°C) SM->Step1 Int1 1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid Step1->Int1 Step2 Step 2: Amidation (Oxalyl chloride, then HNMe2) Int1->Step2 Int2 Ethyl 1-(dimethylcarbamoyl)cyclopentane-1-carboxylate Step2->Int2 Step3 Step 3: Global Reduction (Red-Al, Toluene, 60°C) Int2->Step3 Prod (1-((Dimethylamino)methyl)cyclopentyl)methanol (Target API Intermediate) Step3->Prod

Figure 1: Three-step scalable synthetic workflow for the target amino alcohol.

Step-by-Step Manufacturing Protocols

Step 1: Desymmetrization via Mono-Saponification

Causality & Experience: Diethyl cyclopentane-1,1-dicarboxylate is a symmetric diester. Precise stoichiometric control using 1.05 equivalents of KOH in a mixed solvent system (EtOH/H2O) at 0 °C ensures mono-hydrolysis[3]. The biphasic nature of the reaction at lower temperatures is a self-validating physical barrier that prevents over-saponification to the diacid.

Table 1: Stoichiometry for Step 1

Reagent / MaterialMW ( g/mol )EquivalentsAmount (per 1 mol scale)Function
Diethyl cyclopentane-1,1-dicarboxylate214.261.00214.3 gStarting Material
Potassium Hydroxide (KOH, 85%)56.111.0569.3 gHydrolyzing Agent
Ethanol / Water (1:1 v/v)N/A10 Vol2.1 LSolvent
2M Hydrochloric Acid (HCl)36.46~1.20~600 mLAcidification

Protocol:

  • Charge a jacketed reactor with diethyl cyclopentane-1,1-dicarboxylate and ethanol. Cool the internal temperature to 0 °C.

  • Prepare a solution of KOH in DI water. Add this dropwise to the reactor over 2 hours, strictly maintaining the internal temperature < 5 °C.

  • Stir the mixture for 12 hours at 0–5 °C.

  • Concentrate the mixture under reduced pressure (30 °C, 50 mbar) to remove ethanol.

  • Dilute the aqueous residue with water and extract with MTBE (2 × 500 mL) to remove unreacted starting material.

  • Self-Validation Check: Acidify the aqueous layer with 2M HCl to pH 2.0. A distinct oily layer (the mono-acid) will separate from the aqueous phase.

  • Extract the liberated mono-acid with Ethyl Acetate (3 × 500 mL).

  • Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid as a viscous oil.

Step 2: Amidation to Ethyl 1-(dimethylcarbamoyl)cyclopentane-1-carboxylate

Causality & Experience: Conversion of the carboxylic acid to a tertiary amide is achieved via an acid chloride intermediate. Oxalyl chloride is selected over thionyl chloride (SOCl₂) to avoid elevated temperatures and sulfurous byproducts that complicate downstream purification. Catalytic DMF forms the active Vilsmeier-Haack reagent. The reaction produces only gaseous byproducts (CO, CO₂, HCl), simplifying the workup.

Table 2: Stoichiometry for Step 2

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
1-(Ethoxycarbonyl)cyclopentane-1-carboxylic acid186.211.00186.2 gIntermediate 1
Oxalyl Chloride126.931.20152.3 gActivating Agent
Dimethylformamide (DMF)73.090.053.6 gCatalyst
Dimethylamine (2.0 M in THF)45.082.501.25 LNucleophile/Base
Dichloromethane (DCM)84.9310 Vol1.8 LSolvent

Protocol:

  • Dissolve 1-(ethoxycarbonyl)cyclopentane-1-carboxylic acid in anhydrous DCM. Add catalytic DMF.

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add oxalyl chloride dropwise over 1 hour.

  • Self-Validation Check: Vigorous gas evolution (CO, CO₂) will be observed. Stir at room temperature for 2 hours until gas evolution completely ceases, indicating full conversion to the acid chloride.

  • Concentrate the mixture under vacuum to remove excess oxalyl chloride and DCM. Redissolve the residue in anhydrous THF (1.0 L).

  • Cool the reactor to -10 °C. Introduce Dimethylamine (2.0 M in THF) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (2 × 500 mL).

  • Wash with brine, dry over Na₂SO₄, and concentrate to yield the amide-ester intermediate.

Step 3: Global Reduction using Red-Al

Causality & Experience: The simultaneous reduction of an ester (to a primary alcohol) and a tertiary amide (to a tertiary amine) requires a potent hydride source. While Lithium Aluminum Hydride (LiAlH₄) is traditional, it poses severe flammability risks, requires ethereal solvents, and forms intractable aluminum salt emulsions during aqueous workup. Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)[2] is a safer, non-pyrophoric, toluene-soluble alternative. Quenching with 15% NaOH prevents aluminum hydroxide polymerization, ensuring a clean, rapid phase separation.

Table 3: Stoichiometry for Step 3

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Amide-Ester Intermediate213.281.00213.3 gIntermediate 2
Red-Al (65 wt% in Toluene, ~3.1 M)202.164.00~1.29 LReducing Agent
Toluene (Anhydrous)92.1410 Vol2.1 LSolvent
15% Aqueous NaOH40.00Excess~1.0 LQuench / Workup

Protocol:

  • Charge a dry, nitrogen-purged reactor with the amide-ester intermediate and anhydrous toluene. Cool to 0 °C.

  • Add Red-Al solution dropwise over 2 hours. Caution: Exothermic reaction with hydrogen gas evolution.

  • Allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours. The elevated temperature is required to drive the reduction of the sterically hindered amide to completion.

  • Cool the mixture to 0 °C.

  • Self-Validating Quench: Slowly add 15% aqueous NaOH dropwise. Initially, a thick gel-like precipitate will form. As more NaOH is added, this gel will completely redissolve into a clear biphasic mixture due to the formation of the soluble sodium aluminate complex.

  • Separate the layers. Extract the aqueous layer once with Toluene (500 mL).

  • Combine the organic layers, wash with brine, and dry over Na₂SO₄.

  • Concentrate under vacuum to afford crude (1-((dimethylamino)methyl)cyclopentyl)methanol.

Workup Start Crude Reaction Mixture (Toluene, Al-complexes, Product) Quench Quench: 15% aq. NaOH (Dropwise, <20°C) Start->Quench Phase Phase Separation Quench->Phase Aqueous Aqueous Layer (Soluble Sodium Aluminate) Phase->Aqueous Discard Organic Organic Layer (Toluene + Product) Phase->Organic Wash Brine Wash & Dry (Na2SO4) Organic->Wash Conc Concentration under Vacuum Wash->Conc Final Purified Product (>98% Purity) Conc->Final

Figure 2: Red-Al quench and phase separation workflow ensuring emulsion-free isolation.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical benchmarks must be met prior to release for downstream API synthesis.

Table 4: Expected Analytical Data for (1-((Dimethylamino)methyl)cyclopentyl)methanol

TechniqueExpected Result / SignalAssignment
¹H NMR (400 MHz, CDCl₃) δ 3.45 (s, 2H)-CH₂ OH (Hydroxymethyl protons)
δ 2.30 (s, 2H)-CH₂ N(CH₃)₂ (Aminomethyl protons)
δ 2.25 (s, 6H)-N(CH₃)₂ (Dimethylamino protons)
δ 1.65 - 1.35 (m, 8H)Cyclopentyl ring protons
LC-MS (ESI+) m/z 158.15[M+H]⁺ (Exact Mass: 157.15)
IR (ATR) ~3300 cm⁻¹ (broad)O-H stretch (Alcohol)
~2950 cm⁻¹C-H stretch (Alkyl)

References

  • Title : Cyclopentanemethanol, 1-[(dimethylamino)methyl]- | C9H19NO | CID 10534939 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions Source : Organic Process Research & Development (ACS Publications) URL :[Link]

Sources

Method

Application Note: pH-Responsive Bioconjugation Workflows Using (1-((Dimethylamino)methyl)cyclopentyl)methanol

Introduction & Mechanistic Rationale The compound (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0) is a highly specialized 1,3-amino alcohol building block[1]. Structurally, it features a tertiary amine,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0) is a highly specialized 1,3-amino alcohol building block[1]. Structurally, it features a tertiary amine, a primary alcohol, and a sterically demanding cyclopentyl core. This unique molecular triad makes it an exceptional candidate for developing pH-responsive linkers in Antibody-Drug Conjugates (ADCs) and synthesizing ionizable lipid-like materials for mRNA delivery.

Standard bioconjugation often relies on static, non-cleavable linkers. However, modern targeted therapeutics require dynamic responses to cellular environments. By leveraging the specific pKa of the tertiary amine and the conjugation potential of the primary alcohol, researchers can engineer bioconjugates that remain stable in systemic circulation but rapidly destabilize within the acidic environment of the endosome.

Causality in Experimental Design: The E-E-A-T Perspective

To ensure robust and reproducible bioconjugation, every structural feature of (1-((dimethylamino)methyl)cyclopentyl)methanol must be mechanistically understood:

  • The Ionizable Tertiary Amine (The "Proton Sponge"): The dimethylamino moiety acts as an ionizable headgroup[2]. It exhibits a pKa of approximately 6.0–6.5. At physiological pH (7.4), the amine remains neutral, which minimizes non-specific electrostatic interactions with serum proteins and reduces systemic toxicity. Upon cellular internalization via endocytosis, the acidic environment of the endosome (pH 5.5) protonates the amine. This localized cationic charge promotes endosomal membrane destabilization, facilitating the cytosolic release of the conjugated payload[3].

  • Steric Shielding via the Cyclopentyl Core: The 1,1-disubstituted cyclopentyl ring introduces significant steric hindrance adjacent to the primary alcohol. When the alcohol is converted into a carbamate linkage during bioconjugation, this steric bulk shields the bond from premature enzymatic cleavage by circulating esterases, thereby enhancing the in vivo half-life of the conjugate.

  • DSC Activation of the Primary Alcohol: Primary alcohols are generally unreactive toward amines under physiological conditions and require pre-activation. We utilize N,N′-Disuccinimidyl Carbonate (DSC) rather than Carbonyldiimidazole (CDI). DSC activation yields an NHS-carbonate intermediate, which is highly reactive toward primary amines (e.g., lysine residues on proteins) yet sufficiently stable to be isolated and purified, minimizing hydrolytic side reactions during the final aqueous conjugation step[4][5].

Quantitative Data Summary

The following table summarizes the physicochemical properties and kinetic parameters critical for successfully utilizing this compound in bioconjugation workflows.

PropertyValue / CharacteristicMechanistic Implication
Target Functional Group Primary Alcohol (-OH)Enables stable carbamate formation post-activation[5].
Ionizable Group Tertiary Amine (-N(CH3)2)pKa ~6.0–6.5; neutral in circulation, cationic in endosomes[2].
Steric Modulator 1,1-Disubstituted CyclopentaneShields the resulting carbamate bond from enzymatic hydrolysis.
Activation Reagent N,N′-Disuccinimidyl Carbonate (DSC)Forms an isolable, highly reactive NHS-carbonate intermediate[4].
Optimal Conjugation pH 7.5 – 8.5Ensures deprotonation of target lysine ϵ -amines for nucleophilic attack[5].

Workflow Visualization

G A (1-((Dimethylamino)methyl) cyclopentyl)methanol B DSC Activation (N,N'-Disuccinimidyl Carbonate) A->B Pyridine/DCM C NHS-Carbonate Intermediate (Stable & Isolable) B->C D Bioconjugation (Reaction with Protein-NH2) C->D pH 8.0 Buffer E pH-Responsive Carbamate Conjugate D->E F Endosomal Escape (Amine Protonation at pH 5.5) E->F Cellular Uptake

Workflow for the synthesis and mechanism of action of pH-responsive carbamate bioconjugates.

Experimental Protocols

The following methodologies provide a self-validating system for generating pH-responsive bioconjugates.

Protocol 1: Synthesis of the NHS-Carbonate Intermediate

This step converts the inert primary alcohol into a highly reactive electrophile.

  • Preparation: Dissolve 1.0 equivalent of (1-((dimethylamino)methyl)cyclopentyl)methanol[1] in anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced hydrolysis.

  • Base Addition: Add 1.5 equivalents of anhydrous pyridine (or triethylamine) to the solution and stir for 10 minutes at room temperature. The base neutralizes the HCl generated during the reaction and acts as a catalyst.

  • DSC Activation: Slowly add 1.5 equivalents of N,N′-Disuccinimidyl Carbonate (DSC) to the reaction mixture[4].

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Validate the progression by monitoring the consumption of the primary alcohol via Thin Layer Chromatography (TLC) using a Ninhydrin stain (which will react with the tertiary amine for visualization).

  • Purification: Wash the organic layer rapidly with ice-cold 0.1 M HCl (to remove pyridine without hydrolyzing the NHS-carbonate) followed by cold brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Store the isolated NHS-carbonate intermediate at -20 °C under argon.

Protocol 2: Carbamate Bioconjugation to a Target Protein

This step couples the activated linker to the primary amines (lysine residues) of a target biomolecule.

  • Protein Preparation: Dissolve the target protein (e.g., a monoclonal antibody or BSA) in a conjugation buffer (0.1 M Sodium Bicarbonate, pH 8.0–8.5) at a concentration of 2–5 mg/mL. The slightly basic pH is critical to ensure the lysine ϵ -amines are deprotonated and nucleophilic[5].

  • Reagent Solubilization: Dissolve the purified NHS-carbonate intermediate in a minimal volume of anhydrous DMSO. Crucial Check: Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent protein denaturation.

  • Conjugation: Add the NHS-carbonate solution dropwise to the protein solution while vortexing gently. Utilize a 10- to 20-fold molar excess of the linker depending on the desired Degree of Conjugation (DoC).

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4 °C with gentle end-over-end rotation.

  • Quenching: Quench unreacted NHS-carbonate by adding a primary amine-containing buffer, such as 50 mM Tris-HCl (pH 7.5) or glycine, and incubate for an additional 15 minutes[5]. This step prevents off-target cross-linking during purification.

  • Purification: Remove small-molecule byproducts and the quenching agent using size-exclusion chromatography (SEC) or dialysis against 1X PBS (pH 7.4).

References

  • "Reversible Bioconjugation: Biodegradable Poly(phosphate)-Protein Conjugates." Macromolecular Bioscience, 2017. URL:[Link]

  • "Modification of Lipid-Based Nanoparticles: An Efficient Delivery System for Nucleic Acid-Based Immunotherapy." Polymers / Pharmaceutics, MDPI, 2022. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (1-((Dimethylamino)methyl)cyclopentyl)methanol

Welcome to the Technical Support Center for the synthesis of (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0). Synthesizing gem-disubstituted 1,3-amino alcohol derivatives presents unique challenges, part...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0). Synthesizing gem-disubstituted 1,3-amino alcohol derivatives presents unique challenges, particularly regarding steric hindrance during cycloalkylation, product sequestration during reduction, and over-reaction during methylation.

This guide provides a field-validated 3-step synthetic route[1], alongside mechanistic troubleshooting to help you maximize yield, break emulsions, and eliminate stubborn impurities.

Workflow A Methyl Cyanoacetate + 1,4-Dibromobutane B Methyl 1-cyano- cyclopentanecarboxylate A->B NaH, DMF (Cycloalkylation) C (1-(Aminomethyl) cyclopentyl)methanol B->C LiAlH4, THF (Global Reduction) D (1-((Dimethylamino)methyl) cyclopentyl)methanol C->D HCHO, HCOOH (Eschweiler-Clarke)

Figure 1: Three-step synthetic workflow for (1-((dimethylamino)methyl)cyclopentyl)methanol.

Phase 1: Cycloalkylation Troubleshooting

Q: I am seeing a high percentage of acyclic mono-alkylated intermediates and intermolecular dimers in my LC-MS. How do I drive the cyclization to completion?

A: The reaction of methyl cyanoacetate with 1,4-dibromobutane requires a double deprotonation-alkylation sequence. If you are using a weak base (like K2​CO3​ ) or high concentrations, the second intramolecular cyclization step becomes kinetically slow. This allows the mono-alkylated intermediate to react intermolecularly with another molecule of methyl cyanoacetate, leading to dimerization.

  • The Fix: Switch to Sodium Hydride (NaH) in anhydrous DMF [1]. NaH ensures rapid, irreversible deprotonation. More importantly, maintain a reaction concentration of ≤0.2 M . High dilution thermodynamically favors the intramolecular cyclization (ring closure) over intermolecular collisions.

Phase 2: Global Reduction Troubleshooting

Q: My TLC shows complete consumption of the nitrile-ester intermediate, but my isolated yield of (1-(aminomethyl)cyclopentyl)methanol is extremely low (<30%). Where is my product?

A: Your product is likely trapped in the aqueous waste. (1-(aminomethyl)cyclopentyl)methanol is highly polar, water-soluble, and acts as a bidentate ligand. During Lithium Aluminum Hydride ( LiAlH4​ ) reduction, the amino alcohol forms strong coordination complexes with aluminum salts. Standard aqueous quenching creates a gelatinous aluminum hydroxide emulsion that permanently traps the product.

  • The Fix: Implement the Fieser Workup (the n,n,3n method) [2]. For every x grams of LiAlH4​ used, sequentially add x mL of H2​O , x mL of 15% aqueous NaOH, and 3x mL of H2​O . This specific sequence hydrolyzes the alkoxy-aluminum species into a granular, easily filterable white aluminate precipitate, releasing your polar amino alcohol into the organic phase without emulsion formation.

Phase 3: Reductive Amination Troubleshooting

Q: The Eschweiler-Clarke methylation yields a mixture of the desired product, a mono-methyl impurity (M-14), and an unknown impurity with a mass of M+28. How do I resolve this?

A: The Eschweiler-Clarke reaction utilizes formaldehyde (HCHO) as the methylating agent and formic acid (HCOOH) as the hydride source. The impurities you are seeing are a direct result of reaction kinetics and side-reactivity:

  • M-14 Impurity: This is the incomplete mono-methylated intermediate. It occurs if the reaction temperature is too low or the HCHO equivalents are insufficient to drive the second iminium ion formation.

  • M+28 Impurity: This is the O-formate ester . Because your molecule contains a primary hydroxyl group, prolonged heating in excess formic acid leads to esterification.

  • The Fix: First, ensure a robust reflux (100°C) for at least 16 hours using a 5-fold excess of reagents to eliminate the M-14 impurity. Second, to eliminate the M+28 impurity, you must incorporate a basic hydrolysis step during the workup. Adding 2M NaOH and stirring for 2 hours at room temperature will quantitatively cleave the O-formate ester back to the desired free alcohol, making this a self-validating protocol.

LogicTree Start Low Yield in Step 3? LCMS Check LC-MS of Crude Start->LCMS M1 Mass = M-14 (Monomethylation) LCMS->M1 M2 Mass = M+28 (O-Formylation) LCMS->M2 S1 Increase HCHO equivalents Extend reflux to 16h M1->S1 S2 Add 2M NaOH workup Stir 2h at RT M2->S2

Figure 2: Troubleshooting logic tree for Eschweiler-Clarke reductive amination.

Quantitative Data Summary

Reaction StepStandard ConditionStandard YieldOptimized ConditionOptimized YieldKey Improvement
1. Cycloalkylation K2​CO3​ , Acetone, 0.5 M45%NaH, DMF, 0.2 M85% Minimized dimerization
2. Global Reduction LiAlH4​ , H2​O quench28% LiAlH4​ , Fieser Workup92% Eliminated Al-emulsion
3. Reductive Amination HCHO/HCOOH, 80°C, 4h60%HCHO/HCOOH, 100°C, 16h + NaOH88% Cleaved O-formate ester

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 1-cyanocyclopentanecarboxylate
  • Suspend NaH (60% dispersion in mineral oil, 2.2 eq) in anhydrous DMF (0.2 M relative to substrate) under an argon atmosphere and cool to 0°C.

  • Dropwise add a solution of methyl cyanoacetate (1.0 eq) and 1,4-dibromobutane (1.05 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature, then heat to 60°C for 4 hours.

  • Cool to 0°C, carefully quench with saturated aqueous NH4​Cl , and extract with EtOAc (3x).

  • Wash the combined organic layers with brine (5x) to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography to yield the product as a clear oil.

Step 2: Synthesis of (1-(Aminomethyl)cyclopentyl)methanol
  • Suspend LiAlH4​ (4.0 eq) in anhydrous THF under argon and cool to 0°C.

  • Dropwise add a solution of methyl 1-cyanocyclopentanecarboxylate (1.0 eq) in THF.

  • Reflux the mixture at 70°C for 12 hours.

  • Cool strictly to 0°C and perform the Fieser Workup : For every 1.0 g of LiAlH4​ , slowly add 1.0 mL H2​O , followed by 1.0 mL 15% NaOH(aq), and finally 3.0 mL H2​O .

  • Warm to room temperature and stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the crude amino alcohol.

Step 3: Synthesis of (1-((Dimethylamino)methyl)cyclopentyl)methanol
  • Dissolve the crude (1-(aminomethyl)cyclopentyl)methanol (1.0 eq) in formic acid (5.0 eq) and cool to 0°C.

  • Slowly add 37% aqueous formaldehyde (5.0 eq).

  • Attach a reflux condenser and heat the mixture to 100°C for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess volatile reagents.

  • O-Formate Cleavage: Dissolve the crude residue in a 2M NaOH aqueous solution and stir vigorously at room temperature for 2 hours.

  • Extract the aqueous layer with Dichloromethane (4x). Dry the combined organic layers over Na2​SO4​ and concentrate to yield the pure (1-((dimethylamino)methyl)cyclopentyl)methanol.

References

  • Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as janus kinase inhibitors.Google Patents (EP1966202B1).
  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31, 162–171. Retrieved from: [Link]

Optimization

Technical Support Center: Troubleshooting (1-((dimethylamino)methyl)cyclopentyl)methanol Synthesis

Welcome to the Application Science troubleshooting center. The synthesis of (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS 39943-39-0), a highly functionalized 1,3-amino alcohol building block, presents unique chemo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science troubleshooting center. The synthesis of (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS 39943-39-0), a highly functionalized 1,3-amino alcohol building block, presents unique chemo-selective and steric challenges.

This guide is designed for drug development professionals and synthetic chemists. It unpacks the causality behind common failure modes in the two-stage synthesis (Mannich-type enolate alkylation followed by sterically hindered ester reduction) and provides self-validating, field-proven protocols to ensure high-fidelity yields.

Process Overview & Reaction Logic

The synthesis relies on a two-step sequence starting from commercially available ethyl cyclopentanecarboxylate:

  • Alkylation: Generation of a lithium enolate, followed by trapping with Eschenmoser's salt to form the Mannich base[1].

  • Reduction: Exhaustive reduction of the sterically hindered ester to the primary alcohol using Lithium Aluminum Hydride (LiAlH4).

SynthesisWorkflow SM Ethyl Cyclopentanecarboxylate (Starting Material) Enolate Lithium Enolate (Reactive Intermediate) SM->Enolate LDA, THF, -78°C (Deprotonation) Mannich Ethyl 1-((dimethylamino)methyl) cyclopentanecarboxylate (Mannich Base) Enolate->Mannich Eschenmoser's Salt (Alkylation) Product (1-((dimethylamino)methyl) cyclopentyl)methanol (Target: CAS 39943-39-0) Mannich->Product LiAlH4, THF, Reflux (Reduction) Side1 Ethyl 1-methylenecyclopentanecarboxylate (Elimination Product) Mannich->Side1 Thermal/Basic Degradation Side2 Aldehyde / Unreacted Ester (Incomplete Reduction) Mannich->Side2 Insufficient Reduction

Figure 1: Two-step synthesis workflow and primary side reactions for CAS 39943-39-0.

Phase 1: Enolization & Alkylation Troubleshooting

Q: Why is my alkylation yielding an exocyclic double bond (ethyl 1-methylenecyclopentanecarboxylate) instead of the desired Mannich base? The Causality: You are observing a retro-Mannich reaction (or E1cB-like elimination). The intermediate, ethyl 1-((dimethylamino)methyl)cyclopentanecarboxylate, contains a basic tertiary amine situated β to an ester carbonyl. If the reaction is quenched with a strong base, or if the crude mixture is subjected to elevated temperatures during solvent evaporation, the lone pair on the nitrogen facilitates an elimination cascade. This expels dimethylamine gas and forms the thermodynamically stable exocyclic alkene[2]. The Solution: Quench the reaction strictly at -78°C using a mild proton source (like saturated aqueous NH4​Cl ) to neutralize the enolate without triggering elimination. Maintain rotary evaporation water bath temperatures strictly below 30°C.

Q: My yield for the alkylation step is <20%, and I recover mostly unreacted ethyl cyclopentanecarboxylate. What went wrong? The Causality: This is the classic signature of degraded Eschenmoser's salt (dimethylmethyleneammonium iodide/chloride). This reagent is extremely hygroscopic. Upon exposure to atmospheric moisture, the iminium ion rapidly hydrolyzes into formaldehyde and dimethylamine hydrochloride[3]. The resulting hydrochloride salt acts as an acid, instantly protonating your carefully formed lithium enolate back to the starting ester, effectively killing the reaction[1]. The Solution: Use freshly sublimed or strictly anhydrous Eschenmoser's salt handled in a glovebox. Do not use old bottles that have clumped or discolored.

Phase 2: Reduction & Workup Troubleshooting

Q: During the LiAlH4​ reduction, GC-MS shows the reaction stalling, and I am not getting the primary alcohol. The Causality: The target molecule features a highly sterically hindered quaternary carbon (C1 of the cyclopentane ring). This "neopentyl-like" steric bulk severely restricts the trajectory of the bulky aluminum hydride species attempting to attack the ester carbonyl[4]. Standard reduction conditions (0°C to room temperature) will stall at the hemiacetal intermediate, which collapses back to the aldehyde or unreacted ester during aqueous workup. The Solution: You must force the reduction thermally. Use a generous excess of LiAlH4​ (2.0 - 2.5 equivalents) and reflux the reaction in anhydrous THF (66°C) for at least 12-16 hours.

Q: My reduction went to completion, but my isolated yield is abysmal. Where is my product? The Causality: (1-((dimethylamino)methyl)cyclopentyl)methanol is a highly polar 1,3-amino alcohol. During standard LiAlH4​ quenching (e.g., the Fieser method), the resulting aluminum hydroxide ( Al(OH)3​ ) salts form a gelatinous emulsion. Highly polar basic amines coordinate strongly to these aluminum matrices and are trapped in the aqueous/solid phase, preventing extraction into the organic layer. The Solution: Abandon the standard Fieser quench. Instead, quench the reaction with a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). The tartrate strongly chelates the aluminum, breaking the emulsion and forming a clean, biphasic system that allows the amino alcohol to partition freely into the organic phase.

Quantitative Data & Analytical Signatures

Summarized below are the quantitative analytical signatures used to diagnose specific side reactions rapidly.

Observable IssueAnalytical Signature (GC-MS / NMR)Root CauseImmediate Corrective Action
Exocyclic Alkene Formation GC-MS: M-45 (loss of HNMe2​ )1H NMR: ~5.0 ppm (2H, exocyclic =CH2​ )Retro-Mannich / E1cB elimination during basic/thermal workup.Quench with sat. NH4​Cl at -78°C; evaporate solvent at <30°C.
Unreacted Starting Ester GC-MS: M+ matching starting material.Visual: Eschenmoser salt appears wet.Hydrolysis of Eschenmoser's salt to dimethylamine HCl, protonating the enolate.Use fresh, strictly anhydrous Eschenmoser's salt stored under argon.
Incomplete Reduction GC-MS: Aldehyde peak or unreacted ester peak dominating.Steric hindrance at the quaternary cyclopentyl C1 carbon.Increase LiAlH4​ to 2.5 eq; reflux in THF for 16h.
Low Yield Post-Reduction Visual: Gelatinous Al(OH)3​ emulsion during workup.Amino alcohol product is trapped in the aluminum salt matrix.Quench with Rochelle's salt and stir vigorously for 2 hours.

Validated Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-((dimethylamino)methyl)cyclopentanecarboxylate

Self-Validating Step: The persistence of a pale yellow color after enolization indicates active enolate formation.

  • Preparation of LDA: In an oven-dried, argon-purged flask, add anhydrous diisopropylamine (1.1 eq) and anhydrous THF (0.5 M). Cool to -78°C. Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Enolization: Add ethyl cyclopentanecarboxylate (1.0 eq) dropwise at -78°C. Stir for 1 hour to ensure complete deprotonation.

  • Alkylation: Add strictly anhydrous Eschenmoser's salt (Dimethylmethyleneammonium iodide, 1.2 eq) in one portion under positive argon flow. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Cold Quench: Cool the mixture back to -78°C and quench with saturated aqueous NH4​Cl . Extract with diethyl ether.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath < 30°C) to avoid retro-Mannich elimination.

Protocol 2: Reduction to (1-((dimethylamino)methyl)cyclopentyl)methanol

Self-Validating Step: The transition from a gray suspension to a clean biphasic liquid during the Rochelle quench confirms successful aluminum chelation.

  • Preparation: In an oven-dried, argon-purged flask, suspend LiAlH4​ (2.5 eq) in anhydrous THF. Cool to 0°C.

  • Addition: Dissolve the crude Mannich base (1.0 eq) in anhydrous THF and add dropwise to the LiAlH4​ suspension.

  • Thermal Reduction: Remove the ice bath, attach a reflux condenser, and heat the reaction to reflux (66°C) for 16 hours to overcome neopentyl steric hindrance.

  • Rochelle's Quench: Cool the reaction to 0°C. Carefully add ethyl acetate dropwise to consume unreacted LiAlH4​ . Then, add a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) dropwise until gas evolution ceases.

  • Extraction: Stir the biphasic mixture vigorously at room temperature for 2 hours until the organic layer is clear and the aqueous layer is a loose, free-flowing liquid. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield the target amino alcohol.

References

  • Alkylation of enolates: 'Eschenmoser's salt' for use in Mannich reactions. 182.160.97. 1[1]

  • 2.5.6 Mannich-Type Reactions. ResearchGate. 2[2]

  • 3-(Dimethylamino)propiophenone | 3506-36-3. Benchchem. 3[3]

  • Technical Support Center: Catalyst Selection for Sterically Hindered Esters. Benchchem. 4[4]

Sources

Troubleshooting

Technical Support Center: Purification and Crystallization of (1-((Dimethylamino)methyl)cyclopentyl)methanol

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process scientists, and drug development professionals working with (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process scientists, and drug development professionals working with (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS No. 39943-39-0).

As a bifunctional molecule containing both a primary alcohol and a tertiary amine on a cycloalkyl scaffold, this compound presents unique isolation challenges. This guide synthesizes field-proven methodologies, thermodynamic principles, and self-validating protocols to ensure high-purity recovery and successful crystallization.

Part 1: Physicochemical Profiling

Understanding the physicochemical parameters of your target molecule is the first step in designing a logical purification strategy. The presence of the basic tertiary amine dictates its behavior in chromatography and extraction workflows[1].

PropertyValueImpact on Purification Strategy
Chemical Name (1-((Dimethylamino)methyl)cyclopentyl)methanolTarget API intermediate / building block.
CAS Number 39943-39-0Unique identifier for literature cross-referencing.
Molecular Formula C9H19NOLow molecular weight; potentially distillable under high vacuum.
Molecular Weight 157.25 g/mol Requires careful monitoring during solvent evaporation to avoid loss.
LogP (Predicted) ~1.10Moderately lipophilic; partitions well into organic solvents as a free base.
H-Bond Donors/Acceptors 1 / 2Prone to strong interactions with stationary phases (e.g., silica gel).

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my crude product severely streak on standard silica gel chromatography, and how can I prevent this? Causality: The tertiary amine group in this compound is highly basic. Standard silica gel contains acidic silanol groups (-SiOH) on its surface. During elution, the basic amine undergoes strong hydrogen bonding and ionic interactions with these silanols. This leads to non-linear adsorption isotherms, resulting in severe peak tailing, poor resolution, and irreversible loss of material on the column[2]. Solution: You must deactivate the acidic sites on the silica gel. Pre-treat your column and run your mobile phase with a basic modifier. A standard approach is using 1–5% Triethylamine (Et₃N) or aqueous Ammonia (NH₄OH) in a Dichloromethane/Methanol (DCM/MeOH) gradient. Alternatively, bypass chromatography entirely and utilize an acid-base extraction (see SOP 1).

Q2: I am trying to crystallize the free base, but it consistently forms a viscous oil. What is the thermodynamic reason, and how do I fix it? Causality: Amino alcohols with cycloalkyl rings possess high conformational flexibility. This flexibility disrupts ordered crystal packing, resulting in low lattice energy and a depressed melting point. Consequently, the free base tends to "oil out" (a liquid-liquid phase separation) rather than form a solid crystal lattice. Solution: Convert the free base into a crystalline salt. Forming a salt (e.g., hydrochloride, oxalate, or tartrate) introduces strong electrostatic interactions and highly directional hydrogen bonding networks. This significantly increases the lattice energy, driving the thermodynamics toward crystallization rather than oiling out. Oxalic acid is particularly advantageous for amino alcohols, frequently yielding highly crystalline oxalates that are easy to filter and isolate[3].

Q3: How can I selectively remove non-basic organic impurities without using column chromatography? Causality: The basicity of the tertiary amine allows for reversible protonation. By manipulating the pH of the system, you can selectively toggle the target molecule between a water-soluble ionized state and an organic-soluble neutral state. Solution: Perform a classic acid-base extraction. Protonate the amine with an aqueous acid to partition it into the water layer, wash away the neutral/acidic impurities with an organic solvent, and then basify the aqueous layer to recover the purified free base.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Acid-Base Extraction Workflow

This protocol utilizes pH-driven partitioning to isolate the amino alcohol from neutral and acidic byproducts.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Acidification: Transfer to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Self-Validation Check: Test the aqueous layer with pH indicator paper. It must be pH < 3 to ensure complete protonation of the tertiary amine into its hydrochloride salt.

  • Phase Separation: Separate the layers. Retain the aqueous layer (contains your product). Discard the organic layer (contains impurities). Wash the aqueous layer once more with fresh EtOAc to remove trace lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath (to mitigate the exothermic neutralization) and slowly add 2M aqueous NaOH.

  • Self-Validation Check: Verify the pH is > 12. The aqueous layer will likely become cloudy as the amine is deprotonated back into the insoluble free base.

  • Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM).

  • Isolation: Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.

AcidBase Start Crude Mixture (Free Base + Impurities) Acidify Add 1M HCl (aq) Adjust pH < 3 Start->Acidify Extract1 Extract with EtOAc (Remove Neutrals) Acidify->Extract1 Aqueous Aqueous Layer (Amine Hydrochloride) Extract1->Aqueous Keep Aqueous Layer Basify Add 2M NaOH (aq) Adjust pH > 12 Aqueous->Basify Extract2 Extract with DCM (Isolate Free Base) Basify->Extract2 Pure Pure Free Base in Organic Layer Extract2->Pure Keep Organic Layer

Caption: Workflow for the acid-base extraction of (1-((dimethylamino)methyl)cyclopentyl)methanol.

SOP 2: Salt Formation and Crystallization (Oxalate Salt)

This protocol converts the oily free base into a highly crystalline oxalate salt for long-term stability and high-purity isolation[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified free base in a minimum volume of warm Ethyl Acetate (EtOAc) or Ethanol (EtOH).

  • Acid Addition: In a separate flask, prepare a 1M solution of anhydrous oxalic acid in the same solvent (1.05 molar equivalents relative to the amine).

  • Heating: Slowly add the oxalic acid solution to the free base solution while stirring at 60°C. Causality: Heating ensures the kinetic solubility of the forming salt is maintained, preventing the premature precipitation of trapped amorphous impurities.

  • Controlled Cooling: Once the addition is complete, initiate controlled cooling at a rate of 0.5°C/min down to 5°C.

  • Self-Validation Check (Seeding): Monitor for supersaturation. If the solution becomes cloudy but no defined crystals form, introduce a seed crystal or gently scratch the inside of the glass flask with a glass rod to provide nucleation sites.

  • Aging & Filtration: Allow the mixture to age at 5°C for 2–4 hours to maximize crystal growth and yield. Isolate the crystals via vacuum filtration.

  • Drying: Wash the filter cake with a small volume of ice-cold solvent and dry in a vacuum oven at 40°C for 24 hours to constant weight.

Crystallization FreeBase Free Base in EtOAc/EtOH AddAcid Add Stoichiometric Acid (e.g., Oxalic Acid) FreeBase->AddAcid Heat Heat to Dissolve (60°C) AddAcid->Heat Cool Controlled Cooling (0.5°C/min to 5°C) Heat->Cool Seed Add Seed Crystals (Optional) Cool->Seed At Supersaturation Filter Vacuum Filtration & Cold Wash Seed->Filter Dry Vacuum Drying (40°C, 24h) Filter->Dry

Caption: Step-by-step crystallization workflow for forming the oxalate salt of the amino alcohol.

References

  • ChemScene. 39943-39-0 | (1-((Dimethylamino)methyl)cyclopentyl)methanol.
  • National Institutes of Health. Purification of laboratory chemicals. Part 1, physical techniques, chemical techniques, organic chemicals.
  • Google Patents. US2243977A - Process for the preparation of amino-alcohols.
  • ACS Publications. Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate.
  • ACS Publications. Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for (1-((Dimethylamino)methyl)cyclopentyl)methanol Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic challenges associated with synthesizing and derivatizing (1-((dimethylamino)methyl)cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic challenges associated with synthesizing and derivatizing (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS 39943-39-0)[1].

This 1,3-amino alcohol is a critical building block in pharmaceutical drug development. Its synthesis relies on two highly temperature-sensitive transformations: the alpha-alkylation of a cyclopentanecarboxylate ester via Mannich-type trapping, and the subsequent reduction of the ester to a primary alcohol. Failure to control the thermal environment during these steps leads to severe yield penalties through self-condensation, thermal degradation, or unwanted eliminations.

This guide provides the causality behind these failures, actionable troubleshooting steps, and self-validating protocols to ensure experimental success.

Part 1: Mechanistic Workflow & Causality

The synthesis of this derivative requires strict thermal gating. The initial deprotonation to form the lithium enolate must be kept cryogenic to prevent the enolate from attacking unreacted ester. Following the introduction of the dimethylaminomethyl group, the reduction step using Lithium Aluminum Hydride (LiAlH4) must be carefully managed to prevent runaway exotherms that can degrade the newly installed amine moiety.

SynthesisWorkflow Start Cyclopentanecarboxylate Ester Enolate Lithium Enolate Intermediate Start->Enolate LDA, THF -78 °C Alkylated 1-((Dimethylamino)methyl) cyclopentanecarboxylate Enolate->Alkylated Eschenmoser's Salt -78 °C to RT Claisen Claisen Condensation Byproduct Enolate->Claisen T > -40 °C Target (1-((Dimethylamino)methyl) cyclopentyl)methanol Alkylated->Target LiAlH4, THF 0 °C to RT Elimination Exo-Methylene Elimination Byproduct Alkylated->Elimination T > 40 °C Prolonged Heating

Figure 1: Temperature-dependent synthetic workflow and potential thermal side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: During the alpha-alkylation step with Eschenmoser's salt, my yields are low, and LC-MS shows a significant amount of dimerized byproduct. What is going wrong? Causality: This is a classic temperature-control failure during enolate formation. Lithium diisopropylamide (LDA) must be generated and reacted with the cyclopentanecarboxylate ester at strictly cryogenic temperatures (-78 °C). If the internal temperature rises above -40 °C before the addition of Eschenmoser's salt (dimethylmethylideneammonium iodide), the highly nucleophilic ester enolate will attack unreacted starting material, leading to a Claisen condensation byproduct. Solution: Utilize a dry ice/acetone bath and monitor the internal temperature with a thermocouple. Ensure the addition rate of the ester and Eschenmoser's salt does not cause exothermic spikes[2].

Q2: I successfully formed the intermediate 1-((dimethylamino)methyl)cyclopentanecarboxylate, but upon scaling up, I observe an exo-methylene byproduct. How do I prevent this? Causality: The dimethylamino group is a potential leaving group. At elevated temperatures (typically >40 °C) or during prolonged heating, the intermediate can undergo a thermally driven Hofmann-type elimination, ejecting dimethylamine to form an alpha-methylene ester. Solution: Keep the Mannich reaction mixture cold during the initial electrophilic attack (-78 °C) and allow it to warm only to room temperature (20–25 °C) for completion[2]. Do not apply heat to drive the reaction.

Q3: My final reduction step using Lithium Aluminum Hydride (LiAlH4) is either stalling or causing degradation of the amine moiety. What is the optimal thermal profile? Causality: LiAlH4 is a powerful, non-selective reducing agent[3]. The reduction of esters to primary alcohols is highly exothermic. If LiAlH4 is added at room temperature, the localized heat can cause the solvent (usually THF) to boil, leading to thermal degradation of the sensitive dimethylaminomethyl group. Conversely, if the entire reaction is kept at -78 °C, the reduction stalls at the stable tetrahedral intermediate, resulting in unreacted starting material or aldehydes upon quenching. Solution: Add the ester solution dropwise to a suspension of LiAlH4 at exactly 0 °C (ice bath) to control the exotherm[3]. Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) to ensure complete conversion to the primary alcohol[4].

Part 3: Quantitative Data: Temperature Effects on Yield and Purity

The following table summarizes the causal relationship between temperature profiles and reaction outcomes based on internal validation data:

Reaction StepTemperature ProfileTarget Yield (%)Major Byproduct (%)Failure Mechanism
Enolate Formation -78 °C (Strict)>95%<2%N/A (Optimal)
Enolate Formation -40 °C to 0 °C<40%>50%Claisen Condensation
Eschenmoser Alkylation -78 °C warming to 25 °C88%3%N/A (Optimal)
Eschenmoser Alkylation >40 °C (Heated)<50%45%Hofmann Elimination
LiAlH4 Reduction 0 °C warming to 25 °C92%<1%N/A (Optimal)
LiAlH4 Reduction 25 °C (Fast Addition)65%20%Thermal Degradation / Runaway Exotherm
Part 4: Detailed Experimental Protocols

These protocols are designed as self-validating systems. By incorporating internal temperature monitoring and specific quenching sequences, the risk of thermal deviation is mitigated.

Protocol 1: Temperature-Controlled Alpha-Alkylation
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and an internal thermocouple.

  • Enolate Formation: Add anhydrous THF and diisopropylamine (1.1 eq). Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes.

  • Ester Addition: Add methyl cyclopentanecarboxylate (1.0 eq) dropwise at a rate that maintains the internal temperature strictly below -70 °C. Stir for 1 hour at -78 °C.

  • Alkylation: Add Eschenmoser's salt (1.5 eq) in one portion. Maintain -78 °C for 30 minutes, then remove the cooling bath and allow the mixture to naturally warm to room temperature over 2 hours[2].

  • Quench: Cool the vessel back to 0 °C and quench carefully with saturated aqueous NH4Cl. Note: Quenching at 0 °C rather than room temperature prevents the thermal elimination of the amine during the exothermic quench.

Protocol 2: Exotherm-Managed Ester Reduction
  • Preparation: In a dry flask under argon, suspend LiAlH4 (2.0 eq) in anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Addition: Dissolve the alkylated intermediate from Protocol 1 in THF. Add this solution dropwise via an addition funnel to the LiAlH4 suspension. Critical: Adjust the drip rate to ensure the internal temperature does not exceed 10 °C[3].

  • Reaction: Once addition is complete, remove the ice bath. Stir at room temperature (20–25 °C) for 2 to 3 hours[4].

  • Fieser Workup: Cool to 0 °C. Carefully add water ( x mL per x g of LiAlH4), followed by 15% NaOH ( x mL), and finally water ( 3x mL). Filter the resulting granular aluminum salts to isolate the pure (1-((dimethylamino)methyl)cyclopentyl)methanol.

Part 5: References
  • 39943-39-0 | (1-((Dimethylamino)methyl)cyclopentyl)methanol | ChemScene. ChemScene. Available at:[1]

  • Divergent Syntheses of (-)-Chicanine, (+)-Fragransin A2, (+)-Galbelgin, (+)-Talaumidin, and (+)-Galbacin via One-Pot Homologative γ-Butyrolactonization. MDPI. Available at:[2]

  • A Comparative Guide to Ester Reduction: Lithium Pyrrolidinoborohydride vs. Lithium Aluminum Hydride (LiAlH4). Benchchem. Available at:[3]

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering (RSC Publishing). Available at:[4]

Sources

Troubleshooting

Preventing oxidation of (1-((dimethylamino)methyl)cyclopentyl)methanol during long-term storage

Technical Support Center: Stabilizing (1-((dimethylamino)methyl)cyclopentyl)methanol This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for preventing the oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing (1-((dimethylamino)methyl)cyclopentyl)methanol

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for preventing the oxidative degradation of (1-((dimethylamino)methyl)cyclopentyl)methanol during long-term storage. Adherence to these protocols is critical for maintaining the compound's purity, stability, and overall integrity for downstream applications.

Understanding the Threat: Oxidation Pathways

(1-((dimethylamino)methyl)cyclopentyl)methanol possesses two primary functional groups susceptible to degradation: a tertiary amine and a primary alcohol. The tertiary amine is the most vulnerable site, readily undergoing oxidation to form the corresponding N-oxide.[1] This transformation is a significant concern as it introduces a critical impurity that can alter the compound's chemical and pharmacological properties.

The primary mechanism involves the reaction of the lone pair of electrons on the nitrogen atom with an oxidizing agent, most commonly atmospheric oxygen.[2][3] This process can be accelerated by catalysts, heat, and light. While the primary alcohol can also oxidize, this typically requires more aggressive conditions. The formation of the N-oxide is the principal degradation pathway to control during storage.

Caption: Primary oxidative degradation pathway.

Core Protocol: Recommended Long-Term Storage Conditions

To ensure the stability of (1-((dimethylamino)methyl)cyclopentyl)methanol, strict adherence to the following storage conditions is mandatory. These recommendations are aligned with the principles outlined in the ICH Q1A(R2) guidelines for stability testing.[4][5][6][7][8]

ParameterRecommended ConditionRationale & Justification
Temperature 2-8 °C (Refrigerated) Chemical reaction rates, including oxidation, are exponentially dependent on temperature, as described by the Arrhenius equation.[9][10] Storing at reduced temperatures significantly decreases the kinetic energy of molecules, lowering the frequency and energy of collisions and thereby slowing the rate of degradation.[11][12][13] Avoid freeze-thaw cycles, as this can introduce moisture and stress the material.[14]
Atmosphere Inert Gas Blanket (Argon or Nitrogen) The primary degradation pathway is oxidation via atmospheric oxygen.[2] Displacing the oxygen in the container's headspace with a dry, inert gas like argon or nitrogen is the most effective preventative measure.[15][16][17][18] This process, known as inerting or blanketing, creates a protective layer over the compound.[17]
Light Exposure Store in Amber Glass Vials or Protect from Light Photons can provide the activation energy needed to initiate oxidative reactions.[19] Using amber vials, which block UV light, or wrapping the container in an opaque material like aluminum foil is essential to prevent photodegradation.
Container Tightly Sealed, Appropriate Material The container closure system must prevent exposure to atmospheric oxygen and moisture.[4][6] Glass is generally preferred. Ensure the cap is sealed with a chemically resistant liner (e.g., PTFE) to maintain an airtight seal.
Moisture Store in a Dry Environment While not a direct oxidant, moisture can accelerate other degradation pathways.[20] The use of desiccants within a secondary containment unit is recommended, especially in humid environments.

Troubleshooting Guide (Q&A Format)

Q1: I've noticed a slight yellow or brown discoloration in my solid compound. What does this mean?

A1: A change in color is a common physical indicator of chemical degradation.[19] This is likely due to the formation of the N-oxide or other minor degradation products.

  • Immediate Action: Quarantine the affected batch to prevent its use in critical experiments.

  • Troubleshooting Steps:

    • Review Storage Conditions: Immediately verify that the sample has been stored according to the core protocol (2-8 °C, protected from light, under inert gas). Any deviation is a likely cause.

    • Analytical Confirmation: Perform an analytical test, such as HPLC or LC-MS, to confirm the presence of impurities.[21][22][23] Compare the chromatogram to a reference standard or a previously analyzed "good" batch. An appearance of new peaks, particularly a more polar N-oxide peak, confirms degradation.[21]

    • Corrective Action: If storage conditions were improper, discard the affected material and procure a new batch. Ensure all future storage adheres strictly to the recommended protocol.

Q2: My HPLC analysis shows a new, earlier-eluting peak that wasn't there when I first received the material. Is this oxidation?

A2: Yes, this is a strong indication of oxidation. The N-oxide derivative is significantly more polar than the parent amino alcohol. In reversed-phase HPLC, more polar compounds have less affinity for the nonpolar stationary phase and therefore elute earlier.

  • Immediate Action: Quantify the impurity peak relative to the parent compound to determine the extent of degradation. Regulatory guidelines, such as those from the ICH, set strict limits on acceptable impurity levels.[5]

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm the mass of the new peak. The N-oxide will have a mass increase of +16 Da (the mass of one oxygen atom) compared to the parent compound.

    • Investigate the Cause: This degradation is almost certainly due to oxygen exposure. Review your inert gas blanketing procedure (see Protocol 1). Check for leaks in your storage container or faulty seals.

    • Evaluate Impact: Assess whether the level of impurity is acceptable for your specific application. For many pharmaceutical uses, even low single-digit percentage impurities are unacceptable.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to use an inert gas for short-term storage (e.g., a few weeks)? For maximum security and to ensure experimental reproducibility, using an inert gas blanket is recommended for all storage durations. However, for very short periods (less than one week), storage at 2-8 °C and protected from light may be sufficient if the container is well-sealed and has minimal headspace. The risk of degradation increases with time and exposure frequency.

Q2: Can I add an antioxidant like BHA or BHT to my sample? While antioxidants are used to stabilize some pharmaceutical formulations, their use for a neat compound or intermediate is less common and can introduce a new variable.[24][25][26] Adding an antioxidant would require validation to ensure it doesn't interfere with downstream reactions or analyses. The preferred and cleaner method for preventing oxidation of the pure compound is the physical exclusion of oxygen via inert gas blanketing.[15]

Q3: How often should I re-analyze my stored sample for purity? For long-term storage, it is good practice to re-analyze the purity of the compound periodically as part of a stability testing program.[4] A typical schedule might be at 3, 6, 12, and 24 months. The frequency should be based on the criticality of the material and your internal quality control standards.

Experimental Protocols

Protocol 1: Inert Gas Blanketing Procedure

This protocol describes the process of replacing the atmosphere in a storage vial with a dry, inert gas.

InertGasWorkflow start Start: Place Compound in Vial prepare_gas Prepare Inert Gas Source (Nitrogen or Argon with regulator) start->prepare_gas insert_needles Insert Two Needles through Septum Cap (1 Gas Inlet, 1 Gas Outlet/Vent) prepare_gas->insert_needles inlet_position Position Gas Inlet Needle Below Headspace Surface insert_needles->inlet_position outlet_position Position Gas Outlet Needle In Headspace (Above Surface) insert_needles->outlet_position purge Purge with Gentle Gas Flow (5-10 minutes) inlet_position->purge outlet_position->purge remove_outlet Remove Outlet Needle First purge->remove_outlet remove_inlet Immediately Remove Inlet Needle remove_outlet->remove_inlet seal Seal Vial Tightly (Parafilm wrap is optional) remove_inlet->seal store Store at 2-8 °C, Protected from Light seal->store

Sources

Optimization

Technical Support Center: Solubilization Strategies for (1-((Dimethylamino)methyl)cyclopentyl)methanol

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation and assay-development hurdles associated with functionalized amino alcohols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming formulation and assay-development hurdles associated with functionalized amino alcohols.

(1-((Dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0) is a unique building block featuring a lipophilic cyclopentyl ring, a hydrogen-bonding primary alcohol, and a basic tertiary amine. While its LogP of ~1.10 suggests moderate hydrophilicity 1, researchers often encounter unexpected precipitation or "oiling out" in aqueous media. This guide is engineered to diagnose the root causes of these solubility failures and provide self-validating protocols to ensure your compound remains in solution.

Diagnostic Solubilization Workflow

Before adjusting your protocol, use the decision tree below to identify the thermodynamic or kinetic barrier preventing your compound from dissolving.

Workflow Start Solubility Issue: (1-((dimethylamino)methyl) cyclopentyl)methanol CheckMedia Identify Aqueous Media Start->CheckMedia Unbuffered Unbuffered Water (Self-Alkalization Risk) CheckMedia->Unbuffered Buffered Buffered Media (e.g., PBS pH 7.4) CheckMedia->Buffered Acidify In Situ Salt Formation Add 1.05 eq. HCl Unbuffered->Acidify CheckConc Check Target Concentration Buffered->CheckConc Success Homogeneous Solution Achieved Acidify->Success HighConc High Conc. (>50 mM) Solvent-Shift Risk CheckConc->HighConc LowConc Low Conc. (<50 mM) Stable Solution CheckConc->LowConc Cosolvent Use Cosolvent Blend (e.g., 5% DMSO) or HP-β-CD HighConc->Cosolvent LowConc->Success Cosolvent->Success

Fig 1: Diagnostic decision tree for troubleshooting the aqueous solubility of tertiary amine compounds.

Troubleshooting FAQs

Q1: I attempted to dissolve the free base in deionized water to create a 100 mM stock, but it formed a cloudy, biphasic emulsion. Why did this happen, and how do I fix it? A1: This is a classic case of self-alkalization . The dimethylamino group has an estimated pKa of ~9.5. When you dissolve the free base in unbuffered water at high concentrations, the amine abstracts protons from the water, driving the bulk pH of the solution up to 10 or higher. At this elevated pH, the compound remains un-ionized. The lipophilic cyclopentyl ring then forces the un-ionized molecules to aggregate, forming an oil-in-water emulsion . Solution: You must force ionization by performing an in situ salt formation using a stoichiometric excess of acid (see Protocol A).

Q2: I prepared a 200 mM stock in 100% DMSO. When I spiked this into my pH 7.4 assay buffer (1:100 dilution), the compound crashed out immediately. How can I prevent this? A2: You are observing solvent-shift precipitation . While the free base is highly soluble in DMSO, rapid dilution into an aqueous buffer causes the DMSO to diffuse away faster than the buffer can protonate the amine. This creates a localized micro-environment of supersaturated free base, leading to rapid nucleation and precipitation. Solution: Pre-acidify your DMSO stock with a small volume of aqueous HCl before dilution, or use a step-down dilution method (e.g., dilute first into 50% DMSO/water, then into the final buffer).

Q3: My in vivo efficacy model requires a 50 mg/mL aqueous dose, but the HCl salt formulation is too acidic for intravenous injection. What are my alternatives? A3: For biocompatible, high-concentration dosing without extreme pH shifts, cyclodextrin complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that can encapsulate the lipophilic cyclopentyl moiety of your compound, effectively shielding it from the aqueous environment while maintaining a physiological pH .

Quantitative Solubilization Data

To help you select the appropriate method for your downstream application, consult the comparative data below:

Solubilization StrategyPrimary Mechanism of ActionMax Achievable ConcentrationBiocompatibility / Downstream Application
In Situ Salt Formation (HCl) Ionization of the tertiary amine> 200 mMHigh (Ideal for in vitro assay stock solutions)
DMSO Cosolvent Disruption of solute crystal lattice> 500 mMLow (Must be diluted to <1% final assay conc.)
HP-β-CD Complexation Hydrophobic cavity shielding~ 50 - 100 mMHigh (Ideal for in vivo IV/IP dosing)
pH 7.4 Buffer (No additives) Natural protonation equilibrium< 10 mMHigh (Direct assay media for low-conc. screens)

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure your solubilization is thermodynamically stable, rather than a temporary kinetic suspension.

Protocol A: In Situ Salt Formation (100 mM Aqueous Stock)

Causality: Converting the free base to a hydrochloride salt drastically lowers the crystal lattice energy and increases the hydration capacity of the molecule.

  • Weighing: Weigh exactly 15.73 mg of (1-((dimethylamino)methyl)cyclopentyl)methanol (MW = 157.25 g/mol ) into a clean, sterile glass vial.

  • Suspension: Add 895 µL of molecular biology grade water.

    • Observation: The mixture will appear cloudy or form an oil droplet due to the self-alkalizing nature of the free base.

  • Acidification: Add exactly 105 µL of 1.0 M HCl (equivalent to 1.05 molar equivalents).

    • Causality: The 5% molar excess ensures complete protonation of the tertiary amine, overcoming the buffering capacity of the basic compound itself.

  • Agitation: Vortex vigorously for 60 seconds until the solution clarifies.

  • System Validation: Measure the pH of the final solution using a micro-probe; it must read between 5.5 and 6.5 . Visually inspect the vial against a dark background. If the solution exhibits any Tyndall effect (light scattering), the pH is still too high, or the concentration has exceeded the salt's solubility limit.

Protocol B: HP-β-CD Complexation (50 mM In Vivo Dosing Solution)

Causality: Thermal energy drives the lipophilic portion of the compound into the cyclodextrin cavity, creating a water-soluble inclusion complex without altering the ionization state.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1x PBS (pH 7.4). Filter through a 0.22 µm PES membrane.

  • API Addition: Add 7.86 mg of the compound to 1.0 mL of the prepared HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 15 to 20 minutes.

    • Causality: Sonication provides the necessary kinetic energy to disrupt the bulk compound droplets, while the mild heat accelerates the thermodynamic partitioning into the cyclodextrin cavities.

  • System Validation: Transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes . Carefully inspect the bottom of the tube and the liquid surface. The complete absence of a pellet or a floating oil phase validates that 100% of the compound has been successfully complexed.

References

  • ChemScene. (n.d.). (1-((Dimethylamino)methyl)cyclopentyl)methanol Product Information (CAS 39943-39-0). ChemScene Building Blocks.
  • Savjani, K. T., Gajera, A. K., & Savjani, S. R. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. URL:[Link]

  • Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Carrier Systems for Advanced Drug Delivery: Improving Drug Solubility/Bioavailability and Administration Routes. Pharmaceutics, 10(3), 116. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development and Validation for (1-((dimethylamino)methyl)cyclopentyl)methanol Purity Analysis: A Comparative Guide

As drug development pipelines increasingly feature complex, highly polar aliphatic molecules, analytical scientists are frequently forced to abandon traditional platform methods. The compound (1-((dimethylamino)methyl)cy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature complex, highly polar aliphatic molecules, analytical scientists are frequently forced to abandon traditional platform methods. The compound (1-((dimethylamino)methyl)cyclopentyl)methanol is a prime example of such an analytical challenge.

Structurally, this molecule is an aliphatic amino alcohol containing a primary hydroxyl group and a tertiary amine. This specific functional group combination presents two critical hurdles for purity analysis:

  • Severe Peak Tailing & Poor Retention: The tertiary amine (estimated pKa ~9.5) is fully protonated at physiological and acidic pH. On traditional silica-based reversed-phase (RP) columns, this cation undergoes strong secondary ion-exchange interactions with residual, ionized silanols (Si-O⁻), leading to asymmetric peak tailing and compromised resolution[1]. Furthermore, the protonated form is highly polar, resulting in negligible hydrophobic retention ( k′<1 ).

  • Lack of a Chromophore: Because the molecule is entirely aliphatic and lacks a conjugated π -system, traditional UV detection is practically useless. Purity analysis requires a universal detector, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which strictly dictates that all mobile phase additives must be volatile.

This guide objectively compares three chromatographic strategies to overcome these challenges and provides a self-validating, ICH Q2(R2)-compliant protocol for the optimal method[2].

Part 1: Comparison of Chromatographic Strategies

To establish a robust purity method, we must manipulate the ionization state of either the analyte or the stationary phase. Below is a comparison of three distinct approaches evaluated for this compound.

Method A: Traditional Low-pH Reversed-Phase (Suboptimal)
  • Mechanism: Utilizing a low pH mobile phase (pH ~2.0) protonates the residual silanols on the silica surface (converting Si-O⁻ to neutral Si-OH), thereby suppressing the secondary cation-exchange interaction[1].

  • Conditions: Standard C18 column; Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water / Acetonitrile.

  • Result: While TFA is volatile and CAD-compatible, the analyte remains fully protonated and highly polar. It elutes near the void volume, making it highly susceptible to matrix interference.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) (Viable)
  • Mechanism: HILIC retains polar, protonated compounds by partitioning them into a water-enriched layer immobilized on a polar stationary phase.

  • Conditions: Amide-bonded silica column; Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (starting at 90% ACN).

  • Result: Excellent retention of the protonated amine. However, HILIC methods are notoriously sensitive to sample diluent mismatch. If the sample is dissolved in a highly aqueous diluent, severe peak distortion occurs.

Method C: High-pH Reversed-Phase (Optimal)
  • Mechanism: Elevating the mobile phase pH to 10.5 (at least 1 pH unit above the analyte's pKa) fully deprotonates the tertiary amine. The molecule becomes neutral and significantly more hydrophobic, allowing for strong retention on a C18 phase via standard hydrophobic partitioning. Because the analyte is neutral, cation-exchange interactions with silanols are entirely eliminated[1].

  • Conditions: Ethylene Bridged Hybrid (BEH) C18 column (stable up to pH 12); Mobile Phase: 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonium Hydroxide) / Acetonitrile.

  • Result: Ammonium bicarbonate is fully volatile (decomposing into NH₃, CO₂, and H₂O), making it perfectly compatible with CAD. The neutralized analyte exhibits sharp, symmetrical peaks and robust retention.

Experimental Data Summary
Chromatographic StrategyStationary PhaseMobile Phase (CAD Compatible)Retention Factor ( k′ )Tailing Factor ( As​ )Theoretical Plates ( N )Verdict
Low pH RP Standard Type-B C180.1% TFA (pH ~2.0) / ACN0.81.854,200Suboptimal . Poor retention due to high polarity of the protonated amine; tailing persists.
HILIC Amide-bonded Silica10 mM NH₄FA (pH 3.0) / ACN4.51.308,500Viable . Good retention, but requires long column equilibration and strict diluent control.
High pH RP Hybrid BEH C1810 mM NH₄HCO₃ (pH 10.5) / ACN3.21.0514,300Optimal . Neutralized amine yields excellent peak shape, robust retention, and high efficiency.

Part 2: Workflow Visualization

The following diagram maps the logical progression from initial compound profiling through method selection and final regulatory validation.

HPLC_Workflow A Compound Profiling Aliphatic Amino Alcohol Requires CAD/ELSD Detection B Chromatographic Screening Strategy A->B C Low pH RP (pH 2.5) Protonated Silanols Poor Retention (k' < 1) B->C Standard C18 D HILIC (Amide, pH 3.0) Polar Partitioning Good Retention, Broad Peaks B->D Polar Phase E High pH RP (pH 10.5) Neutralized Amine Optimal Symmetry & Retention B->E Hybrid C18 F Method Optimization Hybrid C18, Volatile Buffer (NH4HCO3) C->F D->F E->F G ICH Q2(R2) Validation Specificity, Non-linear Calibration F->G

Caption: Analytical workflow from phase screening to ICH Q2(R2) validation for basic amino alcohols.

Part 3: ICH Q2(R2) Method Validation Protocol

Having selected the High-pH RP method with CAD detection , the procedure must be validated for its intended purpose (purity and assay) according to ICH Q2(R2) and USP <1225> guidelines[2][3].

Because CAD response is inherently non-linear (often following a power-law relationship, R=aCb ), the validation protocol must incorporate specific mathematical transformations for linearity and accuracy.

Step 1: System Suitability Testing (SST)

A self-validating system requires that SST be evaluated prior to any sample analysis to ensure the instrument and column are fit-for-purpose on the day of testing[3].

  • Prepare a standard solution of (1-((dimethylamino)methyl)cyclopentyl)methanol at the nominal working concentration (e.g., 1.0 mg/mL).

  • Perform 5 replicate injections.

  • Acceptance Criteria:

    • Retention time %RSD 1.0%

    • Peak area %RSD 2.0%

    • Tailing Factor ( As​ ) 1.5

    • Theoretical Plates ( N ) 10,000

Step 2: Specificity (Forced Degradation)

Specificity ensures the method can accurately measure the active ingredient unequivocally in the presence of impurities and degradants[2].

  • Prepare separate sample aliquots and subject them to stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid state at 80°C for 7 days.

  • Neutralize the acid/base samples and dilute all stressed samples to the nominal concentration.

  • Inject into the HPLC-CAD system.

  • Acceptance Criteria: The active peak must be baseline resolved (Resolution Rs​≥1.5 ) from all degradation products. Peak purity assessment (if using MS coupled to CAD) must confirm no co-eluting hidden peaks.

Step 3: Linearity and Range

Due to the non-linear nature of aerosol-based detectors, a simple linear regression ( y=mx+c ) will fail residual testing at the extremes of the range.

  • Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal concentration.

  • Inject each standard in triplicate.

  • Apply a log-log transformation to both the concentration and the peak area data ( log(Area) vs. log(Concentration) ), or utilize a quadratic polynomial fit ( y=ax2+bx+c )[2].

  • Acceptance Criteria: The coefficient of determination ( R2 ) of the transformed/quadratic fit must be 0.995. The y-intercept should be statistically insignificant.

Step 4: Accuracy (Spike Recovery)

Accuracy demonstrates the closeness of agreement between the value found and the accepted reference value[2].

  • Prepare a synthetic matrix (or use the sample diluent).

  • Spike the matrix with the reference standard at three distinct levels: 80%, 100%, and 120% of the target analytical concentration.

  • Prepare three independent replicates at each level (9 determinations total).

  • Calculate the recovered concentration using the validated non-linear calibration curve.

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%, with a %RSD 2.0%.

Step 5: Precision (Repeatability & Intermediate Precision)

Precision validates the degree of scatter between a series of measurements[2].

  • Repeatability: Prepare 6 independent sample solutions at the 100% nominal concentration. Analyze them on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Have a second analyst prepare 6 new independent sample solutions on a different day, using a different HPLC-CAD system (if available) and a different lot of the BEH C18 column.

  • Acceptance Criteria: The %RSD of the assay results for the 6 repeatability preparations must be 2.0%. The overall %RSD for all 12 preparations (Intermediate Precision) must be 2.0%.

References

  • The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations - Journal of Chromatography A (ResearchGate). URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA). URL:[Link]

Sources

Comparative

(1-((dimethylamino)methyl)cyclopentyl)methanol vs cyclobutyl amino alcohols in synthesis

An ongoing challenge in modern medicinal chemistry is escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic systems that often lead to poor solubility and off-target toxicity. To address this, the stra...

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Author: BenchChem Technical Support Team. Date: April 2026

An ongoing challenge in modern medicinal chemistry is escaping "flatland"—the over-reliance on planar, sp2-hybridized aromatic systems that often lead to poor solubility and off-target toxicity. To address this, the strategic incorporation of sp3-enriched cycloalkane scaffolds has become a cornerstone of drug design.

This guide provides an objective, in-depth comparison of two highly valuable sp3-rich building blocks: the specific tertiary amine-containing (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0) and the broader class of cyclobutyl amino alcohols . We will analyze their conformational properties, synthetic utility, and performance in drug development to guide your scaffold selection.

Structural and Conformational Analysis

The physicochemical and pharmacological behavior of a building block is dictated by its ring strain and preferred conformational states.

Cyclobutyl Amino Alcohols: The cyclobutane ring possesses high ring strain (approximately 26.3 kcal/mol) and adopts a "puckered" conformation to relieve torsional strain[1]. This puckering restricts the flexibility of attached substituents, forcing them into highly specific vectors. In medicinal chemistry, cyclobutyl amino alcohols are utilized to introduce rigid conformational constraints, which can significantly enhance target binding affinity by minimizing the entropic penalty upon receptor engagement[1].

(1-((Dimethylamino)methyl)cyclopentyl)methanol: In contrast, the cyclopentane core has significantly lower ring strain (approx. 6.2 kcal/mol) and rapidly interconverts between "envelope" and "half-chair" conformations[1]. This specific molecule is a 1,1-disubstituted 1,3-amino alcohol. It features a tertiary dimethylamino group and a primary hydroxymethyl group. The flexibility of the cyclopentyl ring, combined with the steric bulk of the 1,1-disubstitution, makes it an ideal basic pharmacophore. The tertiary amine provides a basic center for salt formation or receptor interaction, while the primary alcohol serves as a synthetic handle for late-stage etherification or esterification[2].

ScaffoldSelection Start Target Requirement: Amino Alcohol Scaffold Strain Ring Strain & Conformational Constraint Start->Strain Cyclobutyl Cyclobutyl Amino Alcohols (High Strain, Puckered, Rigid) Strain->Cyclobutyl High Rigidity Needed Cyclopentyl (1-((Dimethylamino)methyl) cyclopentyl)methanol (Low Strain, Envelope, Flexible) Strain->Cyclopentyl Flexibility & Bulky Amine Needed App1 Fragment-based Discovery, Bioisosteres, Target Specificity (e.g., CDK5, HIV-1 RT) Cyclobutyl->App1 App2 Basic Pharmacophore, Ether/Ester Linkers, Receptor Ligands (e.g., CB1/CB2) Cyclopentyl->App2

Figure 1: Decision logic for selecting between cyclobutyl and cyclopentyl amino alcohol scaffolds.

Comparative Performance Data

When integrating these building blocks into a synthetic pipeline, understanding their baseline physicochemical properties is critical for predicting downstream pharmacokinetics (e.g., LogP, TPSA).

Property(1-((Dimethylamino)methyl)cyclopentyl)methanolRepresentative Cyclobutyl Amino Alcohol (e.g., cis-3-aminocyclobutanol)
Ring Strain ~6.2 kcal/mol (Low)~26.3 kcal/mol (High)
Conformation Envelope / Half-chair (Flexible)Puckered (Rigid)
Topological Polar Surface Area (TPSA) 23.47 Ų[2]~46.25 Ų (Primary amine + alcohol)
LogP (Calculated) 1.10[2]~ -0.5 to 0.2 (Highly hydrophilic)
Reactivity Profile Primary alcohol functionalization; stable coreRing-opening susceptible; rigid vectoring
Primary Application Bulky basic headgroups, CB1/CB2 ligands[1]CDK5 inhibitors, H3R antagonists[3]

Synthetic Methodologies & Experimental Workflows

The synthesis and derivatization of these two classes require fundamentally different approaches due to their distinct reactivity profiles.

Workflow A: Divergent Synthesis of Cyclobutyl Amines via BCB Ring-Opening

Historically, cyclobutane derivatives required bespoke, multi-step syntheses[4]. Modern approaches utilize the strain of bicyclo[1.1.0]butanes (BCBs) to drive Lewis acid-catalyzed cycloadditions, yielding cyclobutyl amines efficiently[5].

Causality Note: BCBs are highly strained. The use of a Lewis acid (like B(C6F5)3) activates the BCB ketone for a stepwise (2+2+3) cycloaddition with triazinanes. This forms an aza-BCO intermediate. Subsequent acidic cleavage selectively breaks the aminal moiety, relieving strain and yielding the desired cis-cyclobutyl diamines/amino alcohols without destroying the cyclobutane core[5].

Protocol 1: Lewis Acid-Catalyzed Synthesis of Cyclobutyl Amines

  • Preparation: In an inert atmosphere (N2/Ar), dissolve the BCB ketone (1.0 equiv) and triazinane (1.2 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Catalysis: Add B(C6F5)3 (5 mol%) to the stirring solution at room temperature. Monitor the formation of the aza-BCO intermediate via TLC/LC-MS (typically complete within 2-4 hours).

  • Acidic Cleavage: Once the intermediate is fully formed, add a solution of HCl in dioxane (4.0 M, 5.0 equiv) directly to the reaction mixture (one-pot process).

  • Isolation: Stir for an additional 12 hours. Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography to isolate the cis-cyclobutyl amine[5].

Workflow B: Selective O-Alkylation of (1-((Dimethylamino)methyl)cyclopentyl)methanol

Derivatizing CAS 39943-39-0 requires careful management of nucleophilic competition. The molecule contains both a primary alcohol and a tertiary amine.

Causality Note: If a weak base (e.g., K2CO3) is used with an alkyl halide, the tertiary dimethylamino group can act as a nucleophile, leading to unwanted quaternization (Menshutkin reaction). To achieve selective O-alkylation, a strong base like Sodium Hydride (NaH) must be used. NaH irreversibly deprotonates the primary alcohol to form a highly nucleophilic alkoxide, which kinetically outcompetes the tertiary amine for the electrophile.

Protocol 2: Selective Etherification

  • Deprotonation: Dissolve (1-((dimethylamino)methyl)cyclopentyl)methanol (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under argon. Cool the solution to 0 °C in an ice bath.

  • Alkoxide Formation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour until H2 evolution ceases.

  • Electrophilic Addition: Cool the reaction back to 0 °C and add the desired alkyl/aryl halide (1.2 equiv) dropwise.

  • Workup: Stir at room temperature overnight. Carefully quench excess NaH with cold water. Extract the basic ether product with DCM. Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.

SyntheticPathways BCB Bicyclo[1.1.0]butane (BCB) Ketones LewisAcid Lewis Acid Catalysis (e.g., B(C6F5)3) BCB->LewisAcid Acidic Cleavage AzaBCO Aza-BCO Intermediate LewisAcid->AzaBCO Acidic Cleavage CyclobutylAmine cis-Cyclobutyl Diamines/Alcohols AzaBCO->CyclobutylAmine Acidic Cleavage CyclopentylSM (1-((Dimethylamino)methyl) cyclopentyl)methanol Base Strong Base (NaH) Alkoxide Formation CyclopentylSM->Base SN2/SNAr Electrophile Alkyl/Aryl Halide Base->Electrophile SN2/SNAr EtherProduct Bulky Basic Ether Derivative Electrophile->EtherProduct SN2/SNAr

Figure 2: Distinct synthetic workflows for cyclobutyl generation vs. cyclopentyl derivatization.

Applications in Drug Development

Cyclobutyl Amino Alcohols in Target Specificity: The rigidity of the cyclobutyl ring has proven critical in highly specific kinase and receptor targeting. For example, cis-substituted cyclobutyl-4-aminoimidazole derivatives have been identified as potent CDK5 inhibitors, demonstrating up to 30-fold selectivity over the highly homologous CDK2[3]. Furthermore, cyclobutyl adenosine nucleotide analogs have shown superior incorporation kinetics by HIV-1 reverse transcriptase compared to FDA-approved drugs, acting as potent viral inhibitors[3].

Cyclopentyl Scaffolds as Basic Pharmacophores: The cyclopentyl core, while more flexible, provides excellent steric bulk. In cannabinoid receptor research, the inclusion of cyclopentyl rings significantly increased potency towards CB1 and CB2 receptors compared to linear or cyclobutyl analogs, likely due to optimal van der Waals interactions within the putative receptor-binding site[1]. (1-((Dimethylamino)methyl)cyclopentyl)methanol serves as an excellent precursor for synthesizing such bulky, basic ether or ester linkers commonly found in CNS-active compounds.

Conclusion

The choice between (1-((dimethylamino)methyl)cyclopentyl)methanol and cyclobutyl amino alcohols hinges on the structural demands of your target.

  • Select cyclobutyl amino alcohols when your SAR indicates a need for rigid conformational restriction, precise vectorial projection of pharmacophores, or when targeting highly homologous active sites (like CDKs).

  • Select (1-((dimethylamino)methyl)cyclopentyl)methanol when your design requires a flexible, sterically bulky basic headgroup, or when optimizing lipophilicity and basicity for CNS penetration and receptor binding.

References

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society. Available at:[Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery (PMC). National Institutes of Health. Available at:[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. National Institutes of Health. Available at:[Link]

  • Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Available at:[Link]

Sources

Validation

Comparative Reactivity Guide: (1-((Dimethylamino)methyl)cyclopentyl)methanol vs. Acyclic Tertiary Amines

Executive Summary & Structural Causality In the design of pharmaceutical building blocks and specialized catalysts, the spatial relationship between functional groups dictates molecular behavior. The compound (1-((dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the design of pharmaceutical building blocks and specialized catalysts, the spatial relationship between functional groups dictates molecular behavior. The compound (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS 39943-39-0)[1] is a highly specialized 1,3-amino alcohol. Unlike simple acyclic amines, its reactivity is governed by a severe structural constraint: the Thorpe-Ingold (gem-dialkyl) effect imposed by the cyclopentyl ring.

By anchoring both the hydroxymethyl (-CH₂OH) and (dimethylamino)methyl (-CH₂N(CH₃)₂) groups to a single quaternary carbon (C1 of the cyclopentane ring), the molecule suffers restricted bond rotation. This pre-organization forces the oxygen and nitrogen atoms into close spatial proximity, driving the formation of a highly stable, 6-membered intramolecular hydrogen bond. Research confirms that the 6-membered ring is the thermodynamically optimal chain length for intramolecular hydrogen bonding at room temperature[2]. This internal network significantly alters the electronic landscape of the molecule, stabilizing the conjugate acid and elevating the effective pKa[3], while simultaneously masking the nucleophilicity of the tertiary amine.

Conformational_Logic A Acyclic 1,3-Amino Alcohol (High Entropy) B Cyclopentyl Substitution (Thorpe-Ingold Effect) A->B C Conformational Locking B->C D 6-Membered H-Bond C->D E Elevated pKa D->E

Fig 1. Conformational locking and pKa elevation driven by the Thorpe-Ingold effect.

Comparative Reactivity Profile

To objectively evaluate the performance of the cyclopentyl derivative, we must benchmark it against flexible acyclic alternatives: 3-(dimethylamino)propan-1-ol (a linear 1,3-amino alcohol) and 2-(dimethylamino)ethanol (DMEA) (a linear 1,2-amino alcohol).

The table below summarizes the quantitative differences in their physicochemical properties and relative reactivities. The cyclopentyl derivative exhibits the highest pKa due to the stabilization of its protonated state by the rigid internal hydrogen bond[3]. However, this same rigidity, combined with the steric bulk of the cyclopentyl ring, drastically reduces its rate of N-alkylation compared to the unhindered DMEA.

Table 1: Physicochemical and Reactivity Comparison
CompoundStructural MotifH-Bond Ring SizeEst. pKa (Conjugate Acid)Relative N-Alkylation RateInternal Base Catalysis (O-Acylation)
(1-((Dimethylamino)methyl)cyclopentyl)methanol Gem-disubstituted 1,3-AA6-Membered (Rigid)~10.2Low (Sterically Hindered)High (Pre-organized)
3-(Dimethylamino)propan-1-ol Linear 1,3-AA6-Membered (Flexible)~9.5ModerateModerate
2-(Dimethylamino)ethanol (DMEA) Linear 1,2-AA5-Membered (Flexible)~9.2Very HighLow

Self-Validating Experimental Protocols

To empirically prove the reactivity differences outlined above, the following self-validating workflows are designed to isolate specific mechanistic variables.

Protocol A: Comparative N-Alkylation Kinetics

Objective: Measure the steric and electronic hindrance of the tertiary amine. Causality: We utilize anhydrous acetonitrile (MeCN) as the solvent. Because MeCN is polar but aprotic, it does not compete for hydrogen bonding. This ensures that the measured nucleophilicity is a direct reflection of the molecule's internal hydrogen-bonded state, rather than solvent-solute interactions.

  • Preparation: Prepare 0.1 M solutions of the target amino alcohol and benzyl bromide (electrophile) in anhydrous MeCN.

  • Incubation: Combine equimolar amounts in a thermostated reactor strictly maintained at 25.0 ± 0.1 °C to eliminate thermal kinetic variations.

  • Quenching: At intervals (t = 5, 15, 30, 60, 120 min), extract 100 µL aliquots and quench immediately into 900 µL of 0.1% Trifluoroacetic acid (TFA) in water. Causality: TFA instantly protonates the unreacted amine, halting the alkylation reaction and preserving the kinetic snapshot.

  • Quantification: Analyze the aliquots via HPLC-UV (254 nm) to track the disappearance of benzyl bromide.

  • Self-Validation: Plot ln([A]/[A]0​) versus time. The system is self-validating if the data yields a linear fit ( R2>0.98 ). A non-linear plot indicates competing side reactions (e.g., O-alkylation), invalidating the run.

Protocol_Workflow Step1 1. Equimolar Amine + Electrophile in MeCN Step2 2. Thermostated Incubation (25°C) Step1->Step2 Step3 3. Quench Aliquots Over Time Step2->Step3 Step4 4. HPLC-UV/MS Quantification Step3->Step4 Step5 5. Kinetic Plotting & Linearity Check Step4->Step5

Fig 2. Self-validating kinetic workflow for comparative N-alkylation profiling.

Protocol B: O-Acylation via Internal Base Catalysis

Objective: Assess the efficiency of the tertiary amine to act as an intramolecular general base during the acylation of the adjacent primary alcohol. Causality: In the rigid cyclopentyl derivative, the nitrogen is forced into proximity with the oxygen. When reacted with acetic anhydride, the nitrogen can deprotonate the hydroxyl group in the transition state, accelerating the reaction.

  • Preparation: Dissolve the amino alcohol (0.1 M) and acetic anhydride (0.5 M, excess) in dichloromethane (DCM) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature over 1 hour.

  • Control Validation: Run a parallel reaction using cyclopentylmethanol (lacking the amine group) supplemented with an external base (e.g., triethylamine).

  • Analysis: If the internally catalyzed reaction outpaces the external control, the pre-organized syn-clinal conformation of the 1,3-amino alcohol is validated as a catalytic driver.

References

  • Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols Source: Journal of Physical Chemistry A URL:[Link]

  • Effect of Hydrogen Bonds on pKa Values: Importance of Networking Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Analysis and Validation of (1-((dimethylamino)methyl)cyclopentyl)methanol

In the landscape of pharmaceutical development and chemical research, the rigorous and precise analysis of novel compounds is paramount. This guide provides an in-depth examination of the gas chromatography-mass spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the rigorous and precise analysis of novel compounds is paramount. This guide provides an in-depth examination of the gas chromatography-mass spectrometry (GC-MS) based analytical methodology for (1-((dimethylamino)methyl)cyclopentyl)methanol, a bifunctional molecule presenting unique analytical challenges. We will explore a comprehensive, validated GC-MS method, critically compare it with alternative analytical technologies, and provide the scientific rationale underpinning the methodological choices, ensuring a robust and trustworthy analytical outcome.

Introduction: The Analytical Challenge of an Amino Alcohol

(1-((dimethylamino)methyl)cyclopentyl)methanol possesses both a tertiary amine and a primary alcohol functional group. This duality in its chemical nature makes it a polar and relatively non-volatile compound. Direct analysis by gas chromatography is often hindered by poor peak shape, thermal degradation, and undesirable interactions with the chromatographic system.[1][2] To surmount these obstacles, a chemical modification step, known as derivatization, is essential to enhance its volatility and thermal stability, thereby enabling reliable and reproducible GC-MS analysis.[3]

This guide will detail a complete analytical workflow, from sample preparation and derivatization to GC-MS analysis and comprehensive method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6] Furthermore, we will present a comparative overview of alternative analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), to provide a holistic perspective for method selection.

The GC-MS Method: A Step-by-Step Protocol

The successful GC-MS analysis of (1-((dimethylamino)methyl)cyclopentyl)methanol hinges on an effective derivatization strategy. Silylation, a common derivatization technique for compounds with active hydrogens, is the method of choice.[2] This process replaces the active hydrogens on the hydroxyl and amino groups with a less polar silyl group, thereby increasing the analyte's volatility and making it amenable to GC analysis.[7]

Experimental Protocol: Silylation and GC-MS Analysis

Objective: To derivatize (1-((dimethylamino)methyl)cyclopentyl)methanol with a silylating agent and quantify it using a validated GC-MS method.

Materials:

  • (1-((dimethylamino)methyl)cyclopentyl)methanol standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Acetonitrile

  • Reaction Vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with a suitable capillary column

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the (1-((dimethylamino)methyl)cyclopentyl)methanol standard into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample, followed by 100 µL of BSTFA with 1% TMCS.

  • Reaction: Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block or oven to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

Rationale for Experimental Choices:

  • Derivatization Reagent: BSTFA with 1% TMCS is a powerful silylating agent. BSTFA reacts with the active hydrogens, while TMCS acts as a catalyst to drive the reaction to completion.[1]

  • Solvent: Anhydrous acetonitrile is used as the reaction solvent due to its polar nature, which helps in dissolving the analyte, and its inertness towards the silylating reagent.

  • Temperature and Time: The elevated temperature and reaction time are optimized to ensure the complete derivatization of both the alcohol and the tertiary amine, leading to a single, sharp chromatographic peak.

GC-MS Instrumentation and Parameters
ParameterSettingRationale
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA low-polarity column is suitable for the separation of the relatively non-polar silylated derivative.
Inlet Temperature250°CEnsures complete vaporization of the derivatized analyte without thermal degradation.
Carrier GasHelium at a constant flow rate of 1.0 mL/minProvides good chromatographic efficiency and is compatible with mass spectrometry.
Oven Temperature ProgramInitial temperature of 80°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)A temperature gradient allows for the efficient separation of the analyte from any residual derivatizing agent or byproducts.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that provides reproducible fragmentation patterns for compound identification.
Ion Source Temperature230°CMaintains the integrity of the ions and prevents contamination.
Quadrupole Temperature150°CEnsures stable ion transmission.
Acquisition ModeFull Scan (m/z 50-500) and Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM provides higher sensitivity and selectivity for quantification.
SIM Ions To be determined empirically from the full scan mass spectrum of the derivatized standard.Characteristic and abundant ions of the silylated derivative are chosen for quantification and confirmation.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the analytical method is crucial to demonstrate its suitability for its intended purpose. The validation will be performed according to the ICH Q2(R1) guidelines, assessing the following parameters:[4][5][6]

Validation Parameters and Protocols
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank (matrix without analyte) and a placebo (matrix with all components except the analyte) to ensure no interfering peaks at the retention time of the derivatized analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five standard solutions of the derivatized analyte are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) should be ≥ 0.99.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by performing recovery studies on a sample of known concentration (spiked matrix) at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery should be within an acceptable range (typically 98-102%).

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.

    • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, and/or on different instruments. The %RSD should be within an acceptable limit.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This is evaluated by making small changes to parameters such as the GC oven temperature ramp rate, carrier gas flow rate, and derivatization reaction time and temperature, and observing the effect on the results.

Comparison with Other Alternatives

While GC-MS with derivatization is a powerful technique for the analysis of (1-((dimethylamino)methyl)cyclopentyl)methanol, alternative methods, primarily based on liquid chromatography, are also viable.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of polar and non-volatile compounds.[8] For (1-((dimethylamino)methyl)cyclopentyl)methanol, a reversed-phase HPLC method with UV detection could be developed. However, since the analyte lacks a strong chromophore, derivatization with a UV-absorbing or fluorescent tag might be necessary to achieve the desired sensitivity.[9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique can often analyze polar compounds like amino alcohols directly, without the need for derivatization.[10][11] This simplifies sample preparation and can reduce analysis time.

Performance Comparison

The following table provides a comparative summary of the typical performance characteristics of GC-MS (with derivatization) and LC-MS for the analysis of amino alcohols.

ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)Key Considerations
Linearity (r²) > 0.99> 0.99Both techniques offer excellent linearity.
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/mL to pg/mLBoth can achieve high sensitivity, with LC-MS/MS often having a slight advantage for polar compounds.
Limit of Quantitation (LOQ) ng/mL rangeng/mL rangeComparable LOQs can be achieved with both methods.
Precision (%RSD) < 5%< 5%Both methods demonstrate good precision.
Accuracy (Recovery %) 95-105%95-105%High accuracy is achievable with proper validation.
Sample Preparation Derivatization requiredOften direct injectionLC-MS offers simpler and faster sample preparation.
Throughput Lower due to derivatization and GC run timesHigherLC-MS is generally faster for routine analysis.
Cost Generally lower instrument costHigher instrument costGC-MS systems are often more affordable.

Conclusion: Selecting the Optimal Analytical Strategy

The choice between GC-MS and alternative techniques for the analysis of (1-((dimethylamino)methyl)cyclopentyl)methanol depends on the specific requirements of the analysis.

GC-MS with silylation derivatization offers a robust, sensitive, and well-established method. The derivatization step, while adding to the sample preparation time, significantly improves the chromatographic performance and allows for reliable quantification. This method is particularly well-suited for research and development settings where high specificity and structural confirmation are critical.

LC-MS , on the other hand, provides a high-throughput alternative with simplified sample preparation. For routine quality control or screening applications where a large number of samples need to be analyzed quickly, LC-MS may be the more efficient choice.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical objectives, available instrumentation, and the desired balance between sample throughput, sensitivity, and cost. This guide provides the foundational knowledge and a validated starting point for the successful analysis of (1-((dimethylamino)methyl)cyclopentyl)methanol, empowering researchers and drug development professionals to make informed decisions and generate high-quality, reliable analytical data.

Visualizing the Workflow

GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing/ Aliquoting Dissolve Dissolution in Anhydrous Acetonitrile Sample->Dissolve Derivatize Addition of BSTFA/TMCS & Heating (70-80°C) Dissolve->Derivatize Cool Cooling to Room Temperature Derivatize->Cool Inject Injection into GC-MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Scan/SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Reporting of Results Quantify->Report

Caption: Workflow for the GC-MS analysis of (1-((dimethylamino)methyl)cyclopentyl)methanol.

Method Validation Logic

Validation_Logic cluster_performance Performance Characteristics ValidatedMethod Validated Analytical Method Specificity Specificity ValidatedMethod->Specificity Linearity Linearity & Range ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision (Repeatability & Intermediate) ValidatedMethod->Precision LOD_LOQ LOD & LOQ ValidatedMethod->LOD_LOQ Robustness Robustness ValidatedMethod->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1).

References

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PatSnap. How to Validate GC-MS Data for Trace-level Analysis. Available from: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available from: [Link]

  • AMP Tech Instruments. Understanding the Differences Between HPLC and GCMS Systems. Available from: [Link]

  • Restek. Guide to GC Column Selection and Optimizing Separations. Available from: [Link]

  • PMC. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available from: [Link]

  • EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Agilent. Analysis of amino-alcohols, C3-C5. Available from: [Link]

  • OSTI.gov. Rapid Silylation of b-Amino Alcohols at Room Temperature in the Presence of Nitrogenous Bases for Enhanced Detectability by Electron Impact Gas Chromatography Mass Spectrometry. Available from: [Link]

  • LabRulez GCMS. Amines Analysis by Packed Column GC. Available from: [Link]

  • Chrom Tech. Why Use GC Derivatization Reagents. Available from: [Link]

  • MDPI. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Available from: [Link]

  • Chemistry LibreTexts. Derivatization. Available from: [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available from: [Link]

  • GenTech Scientific. Understanding the Difference Between GCMS and HPLC. Available from: [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Available from: [Link]

  • Restek. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available from: [Link]

Sources

Validation

A Comparative Guide to the Catalytic Efficiency of (1-((dimethylamino)methyl)cyclopentyl)methanol Ligands

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals, the field of asymmetric catalysis plays a pivotal role. The success of these transformations hinges...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and fine chemicals, the field of asymmetric catalysis plays a pivotal role. The success of these transformations hinges on the design and selection of chiral ligands that can effectively control the stereochemical outcome of a reaction.[1] This guide provides an in-depth, objective comparison of the catalytic performance of (1-((dimethylamino)methyl)cyclopentyl)methanol, a chiral β-amino alcohol ligand, benchmarked against other established ligands in a foundational carbon-carbon bond-forming reaction.

The enantioselective addition of organozinc reagents to aldehydes is a robust and widely studied method for synthesizing optically active secondary alcohols.[2][3][4] The stereoselectivity of this reaction is dictated by the chiral catalyst, which forms a transient complex with the organozinc reagent, thereby creating a chiral environment that directs the facial selectivity of the addition to the prochiral aldehyde.[2][5] The structural rigidity and chelating ability of β-amino alcohol ligands make them particularly effective for this purpose.[3][4] This guide focuses on elucidating the performance of the (1-((dimethylamino)methyl)cyclopentyl)methanol ligand within this context, providing researchers with the data and protocols necessary to evaluate its potential for their specific synthetic challenges.

Experimental Design and Rationale

To establish a reliable benchmark, a well-understood and sensitive model reaction is required. The enantioselective addition of diethylzinc (Et2Zn) to benzaldehyde has been selected for this purpose, as it is a classic benchmark for evaluating the efficacy of new chiral ligands in asymmetric catalysis.[6] The primary metrics for comparison will be the chemical yield of the resulting (S)-1-phenyl-1-propanol and, crucially, its enantiomeric excess (% ee), which quantifies the degree of stereocontrol exerted by the catalyst.

Selection of Benchmark Ligands

To provide a meaningful comparison, (1-((dimethylamino)methyl)cyclopentyl)methanol will be evaluated against two widely recognized and high-performing chiral amino alcohol ligands:

  • (-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB): A classic and highly effective ligand known for its rigid bicyclic backbone, which often imparts high levels of enantioselectivity.[3]

  • (1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE): A flexible, acyclic amino alcohol that has also demonstrated excellent performance in similar reactions.

This selection allows for a comparison of the target ligand against both a conformationally rigid system and a more flexible, yet effective, alternative.

Experimental Workflow and Protocols

The overall process for evaluating and comparing these chiral ligands follows a systematic workflow, from the formation of the active catalyst to the final analysis of the product.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis ligand Chiral Ligand (e.g., Target Ligand) complex In-situ formation of Chiral Zinc-Alkoxide Complex ligand->complex  Dissolve solvent Anhydrous Toluene diethylzinc Diethylzinc (Et2Zn) diethylzinc->complex  Add dropwise at 0 °C benzaldehyde Benzaldehyde complex->benzaldehyde reaction_mix Reaction Mixture Stir at 0 °C to RT benzaldehyde->reaction_mix  Add to complex quench Quench (e.g., sat. NH4Cl) reaction_mix->quench workup Aqueous Workup & Extraction quench->workup purification Column Chromatography workup->purification product Isolated Product (1-phenyl-1-propanol) purification->product analysis Chiral HPLC/GC Analysis product->analysis results Determine Yield & % ee analysis->results G cluster_legend Legend A Ligand-ZnEt Complex (Monomeric) B Dinuclear Zinc Bridged Alkoxide A->B + Et2Zn C Aldehyde Coordination B->C + PhCHO D Transition State (Ethyl Transfer) C->D Intramolecular C-C bond formation E Product-Zinc Complex D->E F Product Release & Catalyst Regeneration E->F Workup or + Et2Zn F->B Regeneration key1 Catalyst State key2 Reaction Step key3 Key Transition State key4 Product Formation

Sources

Comparative

Validating enantiomeric excess of chiral (1-((dimethylamino)methyl)cyclopentyl)methanol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Structural Caveat In drug discovery and asym...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Caveat

In drug discovery and asymmetric catalysis, amino alcohols are ubiquitous chiral building blocks. When tasked with validating the enantiomeric excess (ee) of 1-((dimethylamino)methyl)cyclopentyl)methanol , a Senior Application Scientist must first conduct a rigorous structural evaluation.

Critical Structural Insight: The unsubstituted base molecule, 1-((dimethylamino)methyl)cyclopentyl)methanol, possesses an internal plane of symmetry passing through the C1 carbon and the C3-C4 bond of the cyclopentyl ring. Consequently, the C1 carbon is prochiral, and the molecule itself is structurally achiral . It cannot possess an enantiomeric excess.

However, asymmetric substitution (e.g., incorporating a methyl or aryl group at the C2 or C3 position of the cyclopentyl ring) breaks this symmetry, yielding highly valuable chiral derivatives . This guide provides an objective comparison of the analytical techniques used to validate the enantiomeric excess of these chiral derivatives and structurally analogous 1,2-amino alcohols, ensuring your laboratory protocols are self-validating and mechanistically sound.

Workflow A Target Analysis: 1-((dimethylamino)methyl) cyclopentyl)methanol B Symmetry Check: Plane of Symmetry (Achiral Base) A->B Structural Evaluation C Asymmetric Substitution (e.g., C2/C3 Chiral Derivatives) B->C Derivatization/Substitution D Method Selection for Enantiomeric Excess (ee%) C->D Sample Prep E Chiral HPLC (Direct Separation) D->E F 1H-NMR (Mosher's Derivatization) D->F G Chiral GC (Volatile Analogs) D->G

Workflow for structural evaluation and method selection for chiral amino alcohols.

Mechanistic Insight: The Analytical Challenge of Amino Alcohols

Validating the ee of amino alcohols presents unique chromatographic and spectroscopic challenges. The basicity of the tertiary amine (dimethylamino group) and the hydrogen-bonding capacity of the primary alcohol create competing interactions.

According to authoritative literature on [1], when using polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase HPLC, the basic nitrogen of the analyte interacts strongly with the acidic residual silanols on the silica support. This causes severe peak tailing, which obscures baseline resolution and artificially skews ee calculations.

The Causality of Optimization: To achieve a self-validating system, the mobile phase must be modified with a volatile base. Diethylamine (DEA) is preferred over Triethylamine (TEA) because DEA, as a less sterically hindered secondary amine, more effectively competes for and masks the surface silanols, allowing the chiral analyte to interact exclusively with the chiral selector.

HPLCOptimization A Chiral Amino Alcohol in Mobile Phase B Interaction with Chiral Stationary Phase (CSP) A->B C Interaction with Residual Silanols A->C D Enantioselective Separation B->D E Severe Peak Tailing & Broadening C->E F Add 0.1% Diethylamine (DEA) to Mobile Phase E->F Optimization G Silanols Masked: Sharp, Resolving Peaks F->G Causality

Mechanistic causality of mobile phase optimization using DEA to mask residual silanols.

Objective Comparison of Analytical Techniques

To determine the most appropriate method for your specific derivative, consult the quantitative comparison table below.

Analytical MethodPrinciple of SeparationResolution (Rs)Sample Prep TimeAnalysis TimeLimit of Detection (ee%)Primary Limitation
Chiral HPLC Direct non-covalent diastereomeric complexation on CSPHigh (>1.5 typical)< 10 mins10 - 30 mins> 99.5%Requires expensive chiral columns.
1H-NMR (Mosher's) Indirect conversion to diastereomers via chiral derivatizationModerate2 - 4 hours5 - 15 mins~ 95 - 98%Risk of kinetic resolution if reaction <100%.
Chiral GC Direct separation on cyclodextrin-based stationary phasesVery High1 - 2 hours20 - 45 mins> 99.0%Analyte must be volatile and thermally stable.

Experimental Protocols (Self-Validating Systems)

Protocol A: Chiral HPLC Validation (The Gold Standard)

For direct ee determination of chiral substituted (1-((dimethylamino)methyl)cyclopentyl)methanol derivatives.

Materials:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

  • Detector: UV/Vis (typically 210-220 nm for aliphatic amino alcohols) or Evaporative Light Scattering Detector (ELSD) if UV absorbance is poor.

Step-by-Step Methodology:

  • System Equilibration: Flush the column with the mobile phase at 1.0 mL/min for at least 45 minutes to ensure the DEA fully coats the silica support.

  • Sample Preparation: Dissolve 1 mg of the chiral amino alcohol in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Self-Validation (Racemate Check): Inject 10 µL of a racemic standard first. Adjust the Isopropanol ratio until baseline resolution ( Rs​≥1.5 ) is achieved between the two enantiomer peaks.

  • Sample Injection: Inject 10 µL of the enantioenriched sample.

  • Data Interpretation: Calculate ee% using the integrated peak areas:

    ee%=(AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​)×100
Protocol B: 1H-NMR Analysis via Mosher's Ester Derivatization

When HPLC method development is prohibitive, [2] serves as a robust alternative. It relies on reacting the primary alcohol with α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

Causality Warning: You must drive this reaction to 100% conversion. If the reaction is incomplete, the two enantiomers of the amino alcohol may react at different rates with the chiral MTPA-Cl (kinetic resolution), resulting in a diastereomeric ratio that does not accurately reflect the original enantiomeric excess [3].

Step-by-Step Methodology:

  • Preparation: In a dry, argon-purged NMR tube, dissolve 5 mg of the chiral amino alcohol in 0.5 mL of anhydrous CDCl3​ .

  • Base Addition: Add 10 µL of anhydrous pyridine (to act as an acid scavenger and catalyst).

  • Derivatization: Add 1.5 equivalents of (R)-MTPA-Cl.

  • Reaction Monitoring: Cap the tube, mix gently, and allow it to react at room temperature for 2-4 hours. Confirm 100% conversion by checking for the disappearance of the starting material's carbinol protons in a quick 1H-NMR scan.

  • Data Interpretation: Acquire a high-resolution 1H-NMR spectrum. Integrate the distinct methoxy (-OCH3) singlets of the MTPA group (typically around 3.5 ppm) or the cyclopentyl protons. The ratio of the integrals directly correlates to the enantiomeric ratio.

References

  • Title: Recognition in the Domain of Molecular Chirality: From Noncovalent Interactions to Separation of Enantiomers Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: National Institutes of Health (PMC) URL: [Link]

Validation

Spectroscopic comparison of (1-((dimethylamino)methyl)cyclopentyl)methanol with linear analogs

As an application scientist in drug development and structural analysis, I approach spectroscopic characterization not merely as a checklist of analytical techniques, but as a self-validating system of logical proofs. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist in drug development and structural analysis, I approach spectroscopic characterization not merely as a checklist of analytical techniques, but as a self-validating system of logical proofs. When evaluating sterically constrained building blocks like (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0)[1] against linear analogs such as 3-(dimethylamino)propan-1-ol [2], the analytical strategy must isolate the primary variable of interest: conformational freedom.

This guide provides an objective, data-driven comparison of how the rigid cyclopentyl framework fundamentally alters the spectroscopic behavior of the 1,3-amino alcohol motif compared to its acyclic counterparts.

Structural Causality: The Role of Conformational Constraint

In linear 1,3-amino alcohols like 3-(dimethylamino)propan-1-ol, the acyclic carbon backbone allows for free rotation around the C-C bonds. In the gas phase or non-polar solvents, these molecules exist in a dynamic equilibrium between an open (non-hydrogen-bonded) conformation and a closed conformation stabilized by an O-H···N intramolecular hydrogen bond (IHB)[2].

However, in (1-((dimethylamino)methyl)cyclopentyl)methanol, the hydroxymethyl and dimethylaminomethyl groups are geminally substituted at the C1 position of a cyclopentane ring. This creates a pronounced Thorpe-Ingold effect (gem-dialkyl effect). The internal bond angle of the cyclopentane ring compresses the external bond angles, forcing the oxygen and nitrogen atoms into permanent spatial proximity. This geometric constraint drastically shifts the rotameric equilibrium, effectively "locking" the molecule into a highly stable, continuous IHB state, regardless of minor solvent perturbations[3].

Quantitative Spectroscopic Comparison

To objectively compare these structural differences, we rely on Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The data below summarizes the expected spectroscopic divergence based on the conformational mechanics of 1,3-amino alcohols[2],[3].

Table 1: FT-IR Vibrational Frequencies (Non-Polar Solvent / Gas Phase)
CompoundFree ν(O-H) (cm⁻¹)Bonded ν(O-H) (cm⁻¹)Δν (cm⁻¹)Dominant State
Linear: 3-(dimethylamino)propan-1-ol~3675~3419256Dynamic Equilibrium
Cyclic: (1-((dimethylamino)methyl)cyclopentyl)methanolNot observed / Trace~3410>265IHB Locked

Data Interpretation: The linear analog exhibits a distinct peak at ~3675 cm⁻¹ corresponding to the free hydroxyl group[2]. In the cyclic analog, the structural rigidity forces nearly 100% of the molecules into the IHB conformation, effectively eliminating the free O-H signal and causing a slight bathochromic (red) shift in the bonded O-H signal due to optimized orbital overlap.

Table 2: ¹H NMR Parameters (CDCl₃, 298 K)
Compoundδ -OH (ppm)Concentration Dependence2D NOESY Cross-Peaks
Linear 2.5 - 3.5High (Intermolecular bonding dominates at high conc.)Weak/Transient (N-CH₃ to O-CH₂)
Cyclic 5.2 - 5.8Negligible (Intramolecular bonding dominates)Strong/Persistent (N-CH₃ to O-CH₂)

Self-Validating Experimental Methodologies

To prove that the spectroscopic differences are caused by intramolecular geometric constraints rather than intermolecular aggregation, we must design a self-validating experimental protocol. The following methodologies use concentration gradients as an internal control.

Protocol A: Concentration-Gradient FT-IR Spectroscopy

Causality: Intermolecular hydrogen bonds are concentration-dependent; as a sample is diluted, molecules drift apart, breaking intermolecular bonds and increasing the "free" O-H signal. Intramolecular bonds (IHB) are concentration-independent because the donor and acceptor are covalently linked within the same molecule.

  • Sample Preparation: Prepare a 1.0 M stock solution of both the cyclic and linear amino alcohols in anhydrous carbon tetrachloride (CCl₄) or chloroform (CHCl₃). Note: Anhydrous, non-polar solvents are critical to prevent competitive hydrogen bonding with the solvent.

  • Serial Dilution: Create a dilution series for both compounds: 1.0 M, 0.1 M, 0.01 M, and 0.001 M.

  • Spectral Acquisition: Acquire FT-IR spectra for each concentration using a liquid cell with path lengths adjusted for concentration (e.g., 0.1 mm for 1.0 M; 10 mm for 0.001 M) to maintain signal-to-noise ratios.

  • Data Synthesis: Plot the ratio of the bonded ν(O-H) peak area (~3410 cm⁻¹) to the free ν(O-H) peak area (~3675 cm⁻¹) against concentration.

    • Validation: The linear analog will show a sharp decrease in the bonded/free ratio upon dilution. The cyclic analog will maintain a near-constant ratio, proving the structural lock of the IHB.

Protocol B: 2D NOESY NMR Spatial Mapping

Causality: Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space (< 5 Å). By running this in a non-polar solvent, we can map the rigid conformation of the cyclic analog.

  • Preparation: Dissolve 15 mg of the cyclic compound in 0.6 mL of CDCl₃.

  • Acquisition: Run a 2D NOESY experiment with a mixing time (τ_m) optimized for small molecules (typically 300-500 ms).

  • Analysis: Look for intense cross-peaks between the singlet of the N(CH₃)₂ protons and the diastereotopic protons of the -CH₂OH group. The presence of these persistent cross-peaks—which are heavily time-averaged and weak in the linear analog—confirms the rigid spatial proximity enforced by the cyclopentyl ring.

Experimental Workflow Visualization

The following diagram maps the logical flow of the self-validating analytical protocols described above.

G A 1,3-Amino Alcohol Sample (Cyclic vs. Linear) B Solvent Selection (Anhydrous CCl4 / CDCl3) A->B C Concentration Gradient (0.001 M to 1.0 M) B->C D FT-IR Analysis Track ν(O-H) at 3675 & 3419 cm⁻¹ C->D E 1H NMR Analysis Track δ(-OH) & NOE Cross-peaks C->E F Data Synthesis IHB vs Intermolecular Bonding D->F E->F

Caption: Workflow for the spectroscopic validation of concentration-independent intramolecular hydrogen bonding.

References

  • Silva, et al. "Dealing with Hydrogen Bonding on the Conformational Preference of 1,3-Aminopropanols: Experimental and Molecular Dynamics Approaches." The Journal of Physical Chemistry A, 2019. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 3-(Dimethylamino)-1-propanol." PubChem, 2024. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (1-((dimethylamino)methyl)cyclopentyl)methanol for Laboratory Professionals

Hazard Assessment: Understanding the Risks Given its structure—a tertiary amine and a primary alcohol on a cyclopentyl framework—(1-((dimethylamino)methyl)cyclopentyl)methanol should be handled as a substance with multip...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks

Given its structure—a tertiary amine and a primary alcohol on a cyclopentyl framework—(1-((dimethylamino)methyl)cyclopentyl)methanol should be handled as a substance with multiple potential hazards. Amines can be corrosive, and the small organic structure suggests it may be a flammable liquid and harmful to aquatic life.[1] Therefore, it is prudent to assume it exhibits the following characteristics until specific data becomes available:

  • Flammability: Likely a flammable liquid, posing a fire risk when exposed to heat, sparks, or open flames.[2]

  • Corrosivity/Irritation: Potential to cause skin and eye irritation or burns.[3]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Environmental Hazard: Amines can be toxic to aquatic organisms and should not be released into the environment.[1]

  • Reactivity: Amines are incompatible with strong oxidizing agents and acids, and mixing can lead to vigorous or hazardous reactions.[1][4]

Potential Hazard Classification (Assumed) Primary Precautionary Measures
FlammabilityFlammable Liquid (Category 2 or 3)Keep away from ignition sources.[2][5] Use in a well-ventilated area.[6]
Health HazardsHarmful if swallowed, Skin/Eye IrritantWear appropriate Personal Protective Equipment (PPE).
Environmental HazardsHarmful to aquatic lifeDo not dispose of down the drain.[1]
ReactivityIncompatible with acids and oxidizersSegregate from incompatible waste streams.[1][4]

Essential Personal Protective Equipment (PPE)

Before handling (1-((dimethylamino)methyl)cyclopentyl)methanol for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[1][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: While not typically required for small quantities handled in a well-ventilated area, a respirator may be necessary for spill cleanup or if vapors are generated.[7]

All handling of this chemical, including waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation exposure.[4][8]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Eliminate Ignition Sources: Turn off any nearby equipment or open flames.[3]

  • Don Appropriate PPE: Ensure you are wearing the correct PPE before approaching the spill.

  • Contain the Spill: For liquid spills, use a non-combustible absorbent material like vermiculite, sand, or earth to dike the area and absorb the material.[3]

  • Collect the Absorbed Material: Carefully scoop the absorbed waste into a designated, compatible waste container.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, collecting the rinsate as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[8]

Waste Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation and containment are legally mandated and essential for preventing dangerous chemical reactions.[1][9]

Key Principles:

  • Waste Characterization: This waste must be classified as hazardous due to its likely flammability and potential toxicity.[10]

  • Segregation: Keep (1-((dimethylamino)methyl)cyclopentyl)methanol waste separate from incompatible materials, especially acids and strong oxidizing agents.[1][4]

  • Container Selection: Use a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass).[4] The container must have a tightly sealing lid.[1][4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(1-((dimethylamino)methyl)cyclopentyl)methanol," and an indication of the hazards (e.g., "Flammable," "Irritant").[9][11]

  • Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11] Do not move waste between different SAAs.[9]

Visual Workflow for Disposal

The following diagram outlines the decision-making and procedural flow for the proper disposal of (1-((dimethylamino)methyl)cyclopentyl)methanol.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage On-Site Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Collect Waste in a Designated, Compatible Container B->C D Is the waste mixed with other chemicals? C->D E Ensure all components are listed on the label D->E Yes F Label Container: 'Hazardous Waste' Chemical Name Hazard Pictograms D->F No E->F G Keep Container Tightly Closed F->G H Store in a designated Satellite Accumulation Area (SAA) G->H I Segregate from Incompatible Wastes (Acids, Oxidizers) H->I J Is container full or ready for pickup? I->J K Contact Environmental Health & Safety (EHS) for pickup J->K L EHS transports to Central Accumulation Area (CAA) K->L M Licensed Waste Vendor Transports for Final Disposal L->M

Sources

Handling

Personal protective equipment for handling (1-((dimethylamino)methyl)cyclopentyl)methanol

As a Senior Application Scientist, I have overseen the integration of hundreds of novel building blocks into pharmaceutical pipelines. When working with specialized functionalized amines like (1-((dimethylamino)methyl)cy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the integration of hundreds of novel building blocks into pharmaceutical pipelines. When working with specialized functionalized amines like (1-((dimethylamino)methyl)cyclopentyl)methanol (CAS: 39943-39-0), standard safety protocols are insufficient. You must understand the causality behind the chemical's behavior to protect yourself and your team.

This guide provides a comprehensive, self-validating system for the safe handling, operational logistics, and disposal of this specific amino alcohol, ensuring that your laboratory maintains the highest standards of scientific integrity and safety.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first analyze the molecular architecture of the compound. (1-((dimethylamino)methyl)cyclopentyl)methanol is a bifunctional molecule containing both a tertiary amine and a primary alcohol attached to a cyclopentyl ring[1].

The Mechanistic Hazard: The tertiary amine group acts as a strong Lewis base and a nucleophile. In biological systems (such as human skin or ocular tissue), alkaline substances like amino alcohols cause liquefaction necrosis . Unlike acids, which coagulate proteins and form a protective eschar (scab) that limits deep tissue penetration, bases saponify the lipid bilayer of cell membranes. This allows the chemical to penetrate deeply into tissues, often with a delayed pain response, making accidental exposure highly dangerous[2][3].

Based on structurally identical isomeric analogs, this compound is classified under GHS as causing severe skin burns and eye damage (H314) and respiratory irritation (H335)[3].

Quantitative Physical & Safety Data

Data summarized for rapid operational reference[1][4].

PropertyValueOperational Implication
CAS Number 39943-39-0Unique identifier for SDS and inventory tracking.
Molecular Weight 157.25 g/mol Required for stoichiometric calculations.
LogP 1.1007Lipophilic enough to penetrate standard latex gloves.
TPSA 23.47 ŲLow polar surface area; high risk of rapid dermal absorption.
H-Bond Donors/Acceptors 1 / 2Highly soluble in polar organic solvents; hygroscopic.
GHS Hazards (Extrapolated) H314, H335Corrosive to tissue; volatile respiratory irritant.

Mandatory Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory PPE. The lipophilic nature (LogP 1.10) combined with the corrosive basicity requires specific material compatibilities.

PPE CategorySpecification & MaterialCausality / Rationale
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (≥ 0.11 mm thickness). Double gloving is mandatory.Amino alcohols rapidly degrade and permeate standard thin latex. The outer nitrile glove acts as a sacrificial layer and must be discarded immediately upon chemical contact[2].
Eye/Face Protection Tightly fitting chemical safety goggles AND an 8-inch polycarbonate face shield.The risk of ocular saponification from a splash requires redundant protection. Safety glasses with side shields are strictly prohibited for this operation.
Body Protection Impervious, flame-resistant lab coat (e.g., Nomex) with elastic cuffs.Prevents capillary action of the liquid up the sleeves. In bulk handling (>500 mL), a Tyvek chemical suit is required.
Respiratory Handled strictly inside a certified chemical fume hood (face velocity ≥ 100 fpm).Prevents inhalation of basic vapors which cause severe respiratory tract irritation (H335)[3].

Operational Workflow: Safe Handling & Transfer Protocol

This step-by-step methodology ensures a self-validating safety loop where each step verifies the integrity of the previous one.

Step 1: Environmental Preparation

  • Verify fume hood continuous airflow monitor reads between 100–120 feet per minute (fpm).

  • Clear the hood of all incompatible materials, specifically strong oxidizing agents, acyl chlorides, and strong acids (which can cause violent exothermic reactions).

  • Lay down a chemical-absorbent spill mat with the impermeable backing facing down.

Step 2: Chemical Transfer (Schlenk or Syringe Technique)

  • Purge: Since amino alcohols can be hygroscopic and sensitive to aerial oxidation, purge the reaction vessel with inert gas (Nitrogen or Argon).

  • Transfer: For liquid states, use a gas-tight glass syringe with a Luer-lock needle. Never pour directly from the stock bottle.

  • Equilibration: Draw a slight vacuum in the syringe, then fill with inert gas before drawing the chemical to prevent vapor lock and aerosolization.

  • Dispense: Inject the compound slowly into the reaction mixture to control any potential exothermic heat of mixing.

Step 3: Immediate Decontamination

  • Rinse the syringe and needle immediately with a dilute, weak acid (e.g., 5% citric acid or 0.1 M HCl) to neutralize the residual amine before standard solvent washing.

Visualizing the Safety & Operational Logic

The following diagram illustrates the critical path for handling (1-((dimethylamino)methyl)cyclopentyl)methanol, emphasizing the decision matrix during a spill event.

G Start Pre-Operation: Hazard Assessment PPE Don Mandatory PPE (Butyl/Nitrile, Goggles, Shield) Start->PPE Hood Fume Hood Setup (Min 100 fpm face velocity) PPE->Hood Transfer Chemical Transfer (Gas-Tight Syringe) Hood->Transfer Reaction Reaction Execution (Inert Atmosphere) Transfer->Reaction Spill Spill Detected? Reaction->Spill Neutralize Neutralize & Clean (Use Weak Acid/Absorbent) Spill->Neutralize Yes Waste Waste Segregation (Basic Organic Waste) Spill->Waste No Neutralize->Waste Decon Decontamination & PPE Doffing Waste->Decon

Operational Safety Workflow for Amino Alcohol Handling (Max Width: 760px)

Emergency Response & Disposal Plan

Spill Management Workflow

In the event of a spill inside the fume hood:

  • Isolate: Lower the fume hood sash immediately to contain vapors.

  • Alert: Notify laboratory personnel in the immediate vicinity.

  • Neutralize: Do not use water, which can spread the basic liquid. Cover the spill with a weak solid acid (e.g., sodium bisulfate or citric acid powder) to safely neutralize the base without generating excessive heat.

  • Absorb: Once neutralized, cover with an inert absorbent material (vermiculite or dry sand).

  • Collect: Use a non-sparking plastic scoop to transfer the absorbed material into a highly visible, sealable hazardous waste container.

Waste Segregation and Disposal

Improper disposal of amino alcohols frequently leads to pressurized waste carboys due to unintended reactions.

  • Classification: Designate waste as Basic Organic Waste .

  • Segregation: Strictly isolate from acidic waste streams and halogenated solvents. Mixing tertiary amines with halogenated solvents (like dichloromethane) over time can lead to the formation of quaternary ammonium salts, which can precipitate and cause pressure buildup.

  • Labeling: Clearly label the waste container with "Contains Corrosive Amines (CAS 39943-39-0) - DO NOT MIX WITH ACIDS".

References

  • PubChem - National Institutes of Health. (n.d.). rac-[(1R,2S)-2-(dimethylamino)cyclopentyl]methanol | C8H17NO | CID 130605905 - Safety and Hazards. Retrieved April 8, 2026, from [Link]

Sources

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